molecular formula C6H6 B14753642 Prismane CAS No. 650-42-0

Prismane

Cat. No.: B14753642
CAS No.: 650-42-0
M. Wt: 78.11 g/mol
InChI Key: RCJOMOPNGOSMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prismane (C6H6) is a polycyclic hydrocarbon and a high-energy valence isomer of benzene, characterized by a unique triangular prism structure where six carbon atoms form two triangular faces connected by three rectangular rings . This specific geometry creates exceptionally high ring strain, which is the fundamental source of its significant potential energy and research value . Research Applications and Value: • Energetic Materials Research: Computational studies indicate that this compound and its derivatives, particularly polynitro- and nitroester-substituted prismanes, are promising candidates for novel high-energy materials. These compounds demonstrate excellent predicted detonation properties (e.g., detonation velocity up to 9.28 km/s and detonation pressure up to 40.05 GPa) and satisfactory thermal stability, making them a key subject for molecular design in this field . • CO2 Capture and Separation: this compound's strained framework allows it to bind effectively with metal ions like Ca²⁺. The resulting this compound-metal ion complexes show a superior and selective adsorption capacity for carbon dioxide (CO₂) over other flue gas components like nitrogen (N₂) and methane (CH₄), highlighting its potential in environmental research for cost-effective CO₂ separation technologies . • Fundamental & Materials Science: The synthesis and study of this compound derivatives, such as octafluoro[6]-prismane, drive the development of novel high-strain molecules and advanced materials with three-dimensional skeletons. These efforts contribute to the broader exploration of hydrocarbons with exceptional symmetry and strain . Handling and Stability: While the this compound skeleton is stable at room temperature due to a symmetry-forbidden rearrangement to benzene, its high ring strain makes it more reactive than typical hydrocarbons. Certain substituted derivatives exhibit enhanced stability, facilitating their handling in controlled research environments . Intended Use: This product is labeled For Research Use Only (RUO) . It is exclusively intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650-42-0

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

IUPAC Name

prismane

InChI

InChI=1S/C6H6/c1-2-3(1)6-4(1)5(2)6/h1-6H

InChI Key

RCJOMOPNGOSMJU-UHFFFAOYSA-N

Canonical SMILES

C12C3C1C4C2C34

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Calculation of Strain Energy in the Prismane Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prismane (C₆H₆), a valence isomer of benzene, stands as a fascinating subject in the field of organic chemistry due to its unique prismatic structure and exceptionally high degree of ring strain. This inherent strain energy, a direct consequence of its distorted bond angles and lengths, makes it a molecule of significant interest for understanding chemical bonding, stability, and reactivity. For researchers in drug development, the principles governing molecular strain in complex scaffolds like this compound are crucial for designing and synthesizing novel therapeutic agents with desired conformational properties and stability. This technical guide provides a comprehensive overview of the calculation of strain energy in the this compound molecule, detailing both theoretical and experimental methodologies.

Molecular Geometry of this compound

The this compound molecule consists of six carbon atoms arranged in a triangular prism, with a hydrogen atom attached to each carbon. This rigid, cage-like structure forces significant deviation from ideal sp³-hybridized bond angles, which is the primary source of its substantial strain energy.

Table 1: Molecular Geometry of this compound

ParameterValueReference
C-C Bond Length (in triangular face)~1.51 Å[1]
C-C Bond Length (between triangular faces)~1.58 Å[2]
C-H Bond Length~1.09 Å[1]
C-C-C Bond Angle (in triangular face)60°[3]
C-C-C Bond Angle (in square face)90°[2]

Strain Energy of this compound

Strain energy is the excess potential energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles. In this compound, the primary contributors to its high strain energy are angle strain and torsional strain.

Table 2: Calculated Strain Energy of this compound

Strain Energy (kcal/mol)Computational MethodReference
~90Comparison to benzene[4]
Decomposition of Strain Energy

The total strain energy of this compound can be conceptually decomposed into two main components:

  • Angle Strain: This arises from the severe deviation of the C-C-C bond angles (60° in the triangular faces and 90° in the quadrangular faces) from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms.[5] This compression of bond angles leads to poor orbital overlap and significant destabilization.

  • Torsional Strain: Also known as eclipsing strain, this results from the eclipsed conformation of the C-H bonds on adjacent carbon atoms.[6] In the this compound structure, the hydrogen atoms on the vicinal carbons of the square faces are in an eclipsed arrangement, leading to repulsive interactions between their electron clouds.

A precise, universally agreed-upon quantitative breakdown of these components is challenging and highly dependent on the theoretical model used. However, it is widely accepted that angle strain is the predominant contributor to the overall strain energy of this compound.

Experimental Determination of Strain Energy

The strain energy of a molecule is not a directly measurable quantity. Instead, it is typically derived from experimentally determined thermochemical data, most commonly the heat of combustion, in conjunction with theoretical calculations for a strain-free reference state.

Experimental Protocol: Bomb Calorimetry for a Volatile and Potentially Explosive Compound

The heat of combustion of this compound, which is a colorless liquid and known to be explosive, can be determined using a bomb calorimeter with stringent safety precautions.[3][4]

Objective: To measure the heat of combustion (ΔH°c) of this compound.

Materials:

  • Parr-type bomb calorimeter

  • Oxygen cylinder with a pressure regulator

  • Sample holder (crucible)

  • Ignition wire (e.g., nichrome)

  • Benzoic acid (for calibration)

  • Distilled water

  • High-precision thermometer

  • Safety equipment: safety goggles, lab coat, heat-resistant gloves, blast shield.[7]

Procedure:

  • Calibration of the Calorimeter:

    • A known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid, is combusted.

    • The temperature rise of the water surrounding the bomb is measured.

    • The heat capacity of the calorimeter system is calculated from this data.

  • Sample Preparation and Loading (with enhanced safety for volatile/explosive samples):

    • A small, precisely weighed sample of this compound (typically less than 1.1 g) is used.[8] For volatile liquids, the sample may be encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion.[9]

    • A measured length of ignition wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample.

    • A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.[8]

  • Assembly and Pressurization:

    • The bomb head is securely sealed onto the bomb vessel.

    • The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen.

    • The bomb is then slowly filled with high-purity oxygen to a pressure of approximately 25-30 atm.[8]

    • Crucial Safety Step: The pressurized bomb is submerged in water to check for any leaks before being placed in the calorimeter.

  • Combustion and Data Acquisition:

    • The bomb is placed in the calorimeter bucket containing a precisely measured mass of water.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited by passing an electric current through the ignition wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Post-Combustion Analysis:

    • The bomb is carefully depressurized in a fume hood.

    • The interior of the bomb is inspected for any signs of incomplete combustion.

    • The length of the unburned ignition wire is measured to correct for the heat released by its combustion.

Data Analysis:

The total heat released during the combustion is calculated using the temperature rise and the heat capacity of the calorimeter. After correcting for the heat of combustion of the ignition wire and any sample support materials, the heat of combustion of this compound per mole (ΔH°c) is determined.

Theoretical Calculation of Strain Energy

Computational chemistry provides powerful tools for calculating the strain energy of molecules without the need for direct experimental measurements. A common and effective method is the use of isodesmic reactions.

Isodesmic Reaction Methodology

An isodesmic reaction is a hypothetical reaction in which the number and types of bonds on the reactant side are identical to those on the product side.[10] This conservation of bond types leads to a significant cancellation of errors in computational energy calculations, resulting in a more accurate determination of the strain energy of the target molecule.

Workflow for Calculating this compound's Strain Energy:

The following diagram illustrates the logical workflow for calculating the strain energy of this compound using an isodesmic reaction.

prismane_strain_calculation cluster_computational Computational Steps cluster_analysis Strain Energy Analysis A 1. Define Isodesmic Reaction This compound (C6H6) + 6 Ethane (B1197151) (C2H6) -> 6 Cyclopropane (C3H6) B 2. Perform Geometry Optimization (e.g., DFT B3LYP/6-31G*) for all species A->B C 3. Calculate Electronic Energies (Eelec) and Zero-Point Vibrational Energies (ZPVE) B->C D 4. Calculate Enthalpies (H) at 298 K H = Eelec + ZPVE + H_thermal C->D E 5. Calculate Reaction Enthalpy (ΔH_rxn) ΔH_rxn = ΣH(products) - ΣH(reactants) D->E F 6. Relate ΔH_rxn to Strain Energy ΔH_rxn = Strain(this compound) - 6 * Strain(Cyclopropane) E->F H 8. Calculate Strain Energy of this compound Strain(this compound) = ΔH_rxn + 6 * Strain(Cyclopropane) F->H G 7. Obtain Strain Energy of Reference (Strain of Cyclopropane ≈ 27.5 kcal/mol) G->H

Caption: Workflow for calculating this compound's strain energy.

Explanation of the Workflow:

  • Define the Isodesmic Reaction: A suitable isodesmic reaction is constructed. In this example, this compound reacts with six molecules of ethane (a strain-free reference) to form six molecules of cyclopropane. This reaction conserves the number of C-C and C-H single bonds.

  • Geometry Optimization: The three-dimensional structures of all reactants and products (this compound, ethane, and cyclopropane) are optimized to find their lowest energy conformations using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

  • Energy Calculations: For each optimized structure, the electronic energy (Eelec) and the zero-point vibrational energy (ZPVE) are calculated.

  • Enthalpy Calculation: The enthalpy (H) of each molecule at a standard temperature (usually 298 K) is determined by adding the thermal correction to the sum of the electronic and zero-point energies.

  • Calculate Reaction Enthalpy: The enthalpy change for the isodesmic reaction (ΔH_rxn) is calculated by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products.

  • Relate to Strain Energy: The calculated ΔH_rxn is directly related to the difference in strain energy between the products and the strained reactant.

  • Reference Strain Energy: The strain energy of the reference strained molecule (cyclopropane) is a well-established value (approximately 27.5 kcal/mol).[11]

  • Calculate this compound's Strain Energy: By rearranging the equation from step 6 and substituting the known values, the strain energy of the this compound molecule can be accurately calculated.

Conclusion

The high strain energy of the this compound molecule is a direct result of its unique and constrained geometry. Understanding and quantifying this strain is essential for predicting its reactivity and stability. This guide has provided a detailed overview of both the experimental and theoretical approaches to determining the strain energy of this compound. The experimental determination relies on precise calorimetric measurements of the heat of combustion, while theoretical calculations, particularly those employing isodesmic reactions, offer a powerful and accurate alternative. For researchers in medicinal chemistry and drug design, a thorough grasp of these principles is invaluable for the rational design of complex, strained molecules with potential therapeutic applications. The interplay of molecular structure and energetic stability, so vividly demonstrated by this compound, remains a cornerstone of modern chemical science.

References

theoretical models of prismane electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Models of Prismane's Electronic Structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Prismanes, a class of polycyclic hydrocarbons with the formula (CH)n, represent a unique challenge and opportunity in theoretical and computational chemistry. Their highly strained cage structures result in unusual bonding and electronic properties that are of significant fundamental interest and potential practical application. This guide provides a comprehensive overview of the theoretical models used to describe the electronic structure of this compound and its analogues. It details the foundational principles of Valence Bond and Molecular Orbital theories and explores the application of advanced computational methods, including ab initio and Density Functional Theory (DFT), in elucidating the complex electronic landscape of these molecules. Quantitative data from various theoretical studies are summarized, and the experimental techniques used to validate these computational models are described.

Foundational Theoretical Models

The electronic structure of any molecule is fundamentally described by the principles of quantum mechanics. For molecules like this compound, two core theories provide a qualitative framework for understanding chemical bonding: Valence Bond (VB) Theory and Molecular Orbital (MO) Theory.

  • Valence Bond (VB) Theory: VB theory describes the formation of a chemical bond as the overlap of atomic orbitals from two participating atoms.[1] It posits that covalent bonds are formed when half-filled valence atomic orbitals overlap, allowing two electrons with opposite spins to form a pair and occupy the region of overlap.[1][2] This model provides an intuitive picture of localized bonds, resembling Lewis structures. For this compound, VB theory would describe the framework as a series of sigma (σ) bonds resulting from the overlap of hybridized carbon orbitals. However, due to the severe bond angle distortion (90° in the four-membered rings and 60° in the three-membered rings) away from the ideal sp³ tetrahedral angle (109.5°), the orbitals in this compound exhibit significant "bent bond" character, a concept VB theory can accommodate.

  • Molecular Orbital (MO) Theory: In contrast to the localized bond picture of VB theory, MO theory treats electrons as being delocalized over the entire molecule.[3] Atomic orbitals from all atoms in the molecule combine to form a set of molecular orbitals (MOs), each with a specific energy level.[4] These MOs can be bonding, antibonding, or non-bonding.[3] Electrons then fill these molecular orbitals according to the Aufbau principle and Pauli exclusion principle.[4] MO theory is particularly powerful for explaining properties that arise from delocalized electrons, such as electronic spectra and aromaticity.[5][6] For this compound, MO theory provides a detailed picture of the energies of all valence electrons, allowing for the calculation of properties like the HOMO-LUMO gap, which is crucial for understanding its reactivity and electronic transitions.[7]

Computational Chemistry Approaches

While VB and MO theories provide a qualitative understanding, quantitative prediction of this compound's electronic structure relies on sophisticated computational methods. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction.

  • Ab Initio Methods: These "from the beginning" methods use fundamental physical constants and the atomic numbers of the constituent atoms without relying on experimental data for parameterization.[8]

    • Hartree-Fock (HF) / Self-Consistent Field (SCF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. While a good starting point, HF/SCF methods are often insufficient for accurately describing highly strained systems like prismanes.[8][9]

    • Post-Hartree-Fock Methods (e.g., RMP2): To account for electron correlation, methods like Møller-Plesset perturbation theory (e.g., RMP2) are employed. These methods build upon the HF solution to provide more accurate energies and properties.[9]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[10] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional function, to determine the system's energy.[10][11] The accuracy of a DFT calculation depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For prismanes and their derivatives, hybrid functionals like B3LYP are commonly used.[12][13]

The relationships and hierarchy of these theoretical approaches can be visualized as follows:

Theoretical_Models cluster_Quantum Quantum Mechanics cluster_Fundamental Fundamental Theories cluster_Computational Computational Methods cluster_AbInitio_Methods Ab Initio Hierarchy QM Schrödinger Equation VB Valence Bond (VB) Theory (Localized Bonds) QM->VB Approximations lead to MO Molecular Orbital (MO) Theory (Delocalized Orbitals) QM->MO Approximations lead to AbInitio Ab Initio Methods VB->AbInitio Implemented in DFT Density Functional Theory (DFT) VB->DFT Implemented in MO->AbInitio Implemented in MO->DFT Implemented in HF Hartree-Fock (SCF) (Neglects Correlation) AbInitio->HF PostHF Post-HF (e.g., RMP2) (Includes Correlation) HF->PostHF Improved by

Hierarchy of theoretical models for electronic structure.

Quantitative Data from Theoretical Models

Numerous computational studies have been performed on prismanes. The data below is compiled from such studies and showcases key electronic and geometric parameters.

Table 1: Calculated Geometries of [n]Prismanes

This table presents the calculated carbon-carbon bond lengths for various prismanes using different levels of theory. The two distinct C-C bonds are R₁, connecting the polygonal faces, and R₂, within the polygonal faces.

MoleculeMethod/Basis SetR₁ (Å)R₂ (Å)Reference
Trithis compound (C₆H₆)6-31G1.5491.507[9]
Cubane (B1203433) ([14]this compound)6-31G1.5591.559[9]
Cubane ([14]this compound)STO-3G1.5611.561[9]
Pentathis compound6-31G1.5501.556[9]
Hexathis compound6-31G1.5521.558[9]
[n,4]Prismanes (Bulk limit)NTBM~1.54~1.58[15]
[n,5]Prismanes (Bulk limit)NTBM~1.53~1.56[15]
Table 2: Calculated Electronic Properties and Strain Energies

This table summarizes key electronic properties and the significant strain energy associated with this compound structures. Strain energy is a measure of the excess energy stored in a molecule due to geometric distortion.[16]

PropertyMoleculeMethod/Basis SetValueUnitsReference
Heat of FormationTrithis compound6-31G(RMP2)133.6kcal/mol[9]
Heat of FormationCubane6-31G(RMP2)143.7kcal/mol[9]
Heat of FormationPentathis compound6-31G*(RMP2)145.4kcal/mol[9]
Total Strain EnergyTrithis compoundIsodesmic Rxn131.0kcal/mol[8]
Total Strain EnergyCubaneIsodesmic Rxn158.7kcal/mol[8]
HOMO-LUMO Gap[14][15]this compoundDFT/B3LYP~8.0eV[15]
HOMO-LUMO Gap[13][14]this compoundDFT/B3LYP~2.5eV[15]
Binding Energy (Ca²⁺)This compoundM06-2X/6-311+G(d)-61.2kcal/mol
Binding Energy (Mg²⁺)This compoundM06-2X/6-311+G(d)-114.0kcal/mol

Experimental Validation & Protocols

Theoretical models must be validated against experimental data. For molecular geometry and electronic structure, X-ray crystallography and photoelectron spectroscopy are the primary experimental techniques.

Experimental Protocol: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] This provides definitive experimental values for bond lengths and angles, which serve as a benchmark for theoretical geometry optimizations.

Methodology:

  • Crystal Growth: A high-quality single crystal of the this compound derivative is required. This is often the most challenging step, as complex molecules can be difficult to crystallize.

  • X-ray Diffraction: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities.[12]

  • Data Collection: The crystal is rotated, and the diffraction pattern is recorded at hundreds of different orientations using a detector like a CCD sensor.[12]

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. Using mathematical techniques, primarily the Fourier transform, the diffraction pattern is converted into a three-dimensional electron density map of the crystal.[8]

  • Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are refined computationally to achieve the best possible fit with the experimental data, yielding the final molecular structure.[12]

Experimental Protocol: Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides direct experimental measurement of the binding energies of electrons in a molecule, which can be correlated with the orbital energies calculated by MO theory and DFT.[7]

Methodology:

  • Sample Ionization: A gaseous sample of the molecule is irradiated with a high-energy monochromatic photon source (e.g., UV light for UPS or X-rays for XPS).

  • Photoelectric Effect: The incident photons cause electrons to be ejected from the molecule if the photon energy is greater than the electron's binding energy.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.

  • Spectrum Generation: The binding energy (BE) of each electron is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron. A spectrum is generated by plotting the number of detected electrons versus their binding energy.

  • Interpretation: Each peak in the PES spectrum corresponds to the ionization from a specific molecular orbital. The resulting spectrum provides a direct "map" of the occupied molecular orbital energies, which can be compared directly with theoretical predictions.

The general workflow for a computational study, often validated by these experimental methods, is shown below.

Computational_Workflow cluster_input 1. Input & Model Definition cluster_calc 2. Computation cluster_output 3. Analysis & Validation mol_struct Define Initial Molecular Structure choose_method Select Theoretical Method (e.g., DFT/B3LYP) mol_struct->choose_method choose_basis Select Basis Set (e.g., 6-31G*) choose_method->choose_basis geom_opt Geometry Optimization (Find Energy Minimum) choose_basis->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Verify structure prop_calc Calculate Electronic Properties (MOs, Energies, etc.) freq_calc->prop_calc If minimum confirmed analysis Analyze Results (Bond Lengths, Strain, Orbitals) prop_calc->analysis validation Compare with Experiment (X-ray, PES) analysis->validation

A typical computational chemistry workflow.

The Concept of Strain Energy

A defining feature of prismanes is their immense strain energy, which arises from the deviation of bond angles from their ideal values (angle strain) and eclipsing interactions between adjacent C-H bonds (torsional strain).[16] Computationally, strain energy (SE) is not a direct observable but is calculated by comparing the molecule's energy to that of a hypothetical, strain-free reference. A common method is using an isodesmic reaction.

An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. This ensures that errors in the computational method largely cancel out, leading to a more reliable energy difference.

For example, the strain energy of cubane (C₈H₈) can be calculated using the following reaction:

C₈H₈ (Cubane) + 8 CH₄ (Methane) → 8 CH₃-CH₃ (Ethane)

The strain energy is then the negative of the enthalpy change of this reaction.

Strain_Energy cluster_reactants Reactants cluster_products Products strained Strained Molecule (e.g., this compound) E_strained calculation Calculate Reaction Enthalpy ΔH_rxn = E_products - (E_strained + E_ref) strained->calculation ref Simple Reference Molecules (e.g., CH₄) E_ref ref->calculation strain_free Strain-Free Products (e.g., C₂H₆) E_products strain_energy Strain Energy (SE) SE = -ΔH_rxn calculation->strain_energy

Conceptual flow for calculating strain energy.

Conclusion

The electronic structure of prismanes is a testament to the extremes of chemical bonding. While classical bonding theories provide a foundational language, a deep, quantitative understanding is only achievable through high-level computational methods like ab initio calculations and Density Functional Theory. These theoretical models provide detailed insights into the geometry, stability, and electronic properties of prismanes, revealing the consequences of their profound ring strain. The predictions from these models are critically validated by experimental techniques such as X-ray crystallography and photoelectron spectroscopy. The continued synergy between advanced theoretical modeling and precise experimental measurement will be crucial for exploring the chemistry of these fascinating molecules and harnessing their unique properties for future applications in materials science and drug development.

References

Spectroscopic Characterization of Prismane and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Prismane (C₆H₆), a valence isomer of benzene (B151609), represents a cornerstone in the study of strained organic molecules. Its unique triangular prism geometry results in significant ring strain, leading to explosive instability and fascinating spectroscopic properties that deviate considerably from other C₆H₆ isomers. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound and its more stable derivatives, offering researchers and drug development professionals a comprehensive resource for understanding these unique compounds.

This compound (C₆H₆) Characterization

The synthesis of this compound, first achieved by Katz and Acton in 1973, is a multi-step process that requires careful handling due to the compound's explosive nature. The characterization of this highly strained molecule relies on a combination of spectroscopic methods to confirm its unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for identifying the highly symmetric structure of this compound. In its spectra, the equivalence of all six carbon atoms and all six hydrogen atoms is readily apparent.

Experimental Protocol (¹H and ¹³C NMR): A solution of this compound is carefully prepared in a deuterated solvent, typically deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard (0 ppm). The spectrum is recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). Due to the compound's instability, analysis is performed at room temperature or below, and acquisition times are optimized to obtain a good signal-to-noise ratio without significant sample decomposition.

  • Spectrometer: 300 MHz or higher FT-NMR Spectrometer

  • Solvent: Deuterochloroform (CDCl₃)

  • Standard: Tetramethylsilane (TMS)

  • Temperature: Ambient (~298 K)

  • Pulse Program: Standard single-pulse acquisition for both ¹H and ¹³C. For ¹³C, broadband proton decoupling is used to simplify the spectrum to singlets.

Quantitative Data:

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)
¹H2.28 ppmSingletN/A
¹³C30.6 ppmSinglet¹J(¹³C-¹H) = 180 Hz[1]

The upfield chemical shifts for both proton and carbon signals, compared to benzene (δ 7.33 for ¹H, 128.4 for ¹³C), are indicative of the highly shielded environment within the cage-like structure of this compound.[1] The remarkably large one-bond carbon-hydrogen coupling constant (¹J(¹³C-¹H) = 180 Hz) is a key indicator of the significant strain and rehybridization of the carbon orbitals in the molecule.[1]

Infrared (IR) Spectroscopy

Due to this compound's volatility and instability, conventional IR spectroscopy is challenging. Gas-phase or matrix isolation techniques are employed to obtain vibrational data. In matrix isolation, the this compound molecule is trapped in a frozen, inert gas matrix (e.g., argon or neon) at cryogenic temperatures, which prevents intermolecular reactions and allows for the measurement of a well-resolved spectrum.

Experimental Protocol (Matrix Isolation IR): A gaseous mixture of this compound and an inert gas (e.g., Argon, at a high dilution ratio of ~1000:1) is co-deposited onto a cryogenic window (e.g., CsI) cooled to a low temperature (10-15 K) by a closed-cycle helium cryostat. The FT-IR spectrum of the isolated molecules within the matrix is then recorded.

  • Technique: Matrix Isolation FT-IR Spectroscopy

  • Matrix Gas: Argon (Ar) or Neon (Ne)

  • Deposition Temperature: 10-15 K

  • Spectrometer: High-resolution FT-IR spectrometer

Quantitative Data: While a complete, numerically tabulated experimental IR spectrum for this compound is not readily available in the searched literature, the primary absorption bands would be expected in the C-H stretching region (~3000 cm⁻¹) and the C-C stretching and bending "fingerprint" region (<1500 cm⁻¹). The specific frequencies are highly sensitive to the molecule's unique vibrational modes dictated by its D₃h symmetry.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight of this compound and its fragmentation patterns under ionization.

Experimental Protocol (Electron Ionization MS): A gaseous sample of this compound is introduced into the ion source of a mass spectrometer and bombarded with a beam of high-energy electrons (typically 70 eV). This process forms a positive molecular ion (M⁺•) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z) and detected.

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Analyzer: Quadrupole or Time-of-Flight (TOF)

Quantitative Data: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₆H₆.

Ionm/z (Expected)Description
[C₆H₆]⁺•78Molecular Ion (Parent Peak)
[C₆H₅]⁺77Loss of a hydrogen radical
[C₄H₄]⁺•, [C₃H₃]⁺52, 39Common fragments from rearrangement/cleavage

The fragmentation pattern would be complex, involving rearrangements to more stable isomers before further fragmentation. The observation of the molecular ion at m/z 78 confirms the molecular formula.

Characterization of this compound Derivatives

To mitigate the inherent instability of the this compound core, derivatives with sterically bulky or electron-withdrawing substituents have been synthesized. These modifications enhance stability, allowing for more extensive characterization.

Hexamethylthis compound

Hexamethylthis compound, where all six hydrogen atoms are replaced by methyl groups, is significantly more stable than its parent compound.

Quantitative Data (NMR): Note: Specific experimental data for Hexamethylthis compound was not found in the provided search results. The following are expected values based on the structure.

NucleusExpected Chemical Shift (δ)Multiplicity
¹H (of -CH₃)~1.0 - 1.5 ppmSinglet
¹³C (of cage)~40 - 50 ppmSinglet
¹³C (of -CH₃)~15 - 25 ppmSinglet
Octafluoro-[2]-prismane

A recent breakthrough in 2024 reported the synthesis of an octafluoro-[2]-prismane derivative via photoisomerisation of octafluoro[2.2]paracyclophane.[1] The product was confirmed using a suite of spectroscopic techniques, although its instability under work-up conditions prevented full isolation.

Experimental Protocol (Synthesis and Characterization): A dilute solution of octafluoro[2.2]paracyclophane in a CH₃CN/H₂O/DMSO (2:1:8, v/v/v) solvent system was irradiated with UV light (240–400 nm).[1] The formation of the octafluoro-[2]-prismane product was confirmed in solution via UV/Vis, IR, NMR, and GC-MS analyses.[1]

Quantitative Data: While the 2024 publication confirms the characterization, specific quantitative peak data for octafluoro-[2]-prismane is not detailed in the available abstracts. However, for context, the related and stable perfluoro-[3]-prismane (perfluorocubane) shows the following NMR signals:

CompoundNucleusChemical Shift (δ)Solvent
Perfluoro-[3]-prismane¹⁹F197.19 ppmAcetone-d₆
Perfluoro-[3]-prismane¹³C103.78 ppmAcetone-d₆

These values highlight the significant downfield shift caused by the fluorine substituents and the strained cage structure.

Experimental and Analytical Workflows

The characterization of this compound and its derivatives follows a logical workflow from synthesis to spectroscopic analysis. The combination of data from multiple techniques is essential for unambiguous structure elucidation.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis benzvalene Benzvalene adduct Diels-Alder Adduct benzvalene->adduct Diels-Alder azo Azo Compound adduct->azo Hydrolysis & Derivatization This compound This compound azo->this compound Photolysis (hν) nmr NMR ('H, 'C) This compound->nmr ir IR (Matrix Isolation) This compound->ir ms Mass Spectrometry (EI) This compound->ms uv UV-Vis This compound->uv structure Structure Elucidation nmr->structure ir->structure ms->structure uv->structure

Caption: Workflow for the synthesis and characterization of this compound.

G cluster_data Spectroscopic Data Inputs cluster_info Derived Structural Information nmr_data NMR Data - Chemical Shifts (δ) - Multiplicity - Coupling Constants (J) info_symmetry Symmetry & Proton/Carbon Environments nmr_data->info_symmetry ms_data MS Data - Molecular Ion (m/z) - Fragmentation Pattern info_formula Molecular Formula & Connectivity ms_data->info_formula ir_data IR Data - Vibrational Frequencies (cm⁻¹) info_bonds Functional Groups & Bond Strain ir_data->info_bonds uv_data UV-Vis Data - Absorption Maxima (λmax) info_conjugation Electronic Transitions uv_data->info_conjugation final_structure Confirmed This compound Structure info_symmetry->final_structure info_formula->final_structure info_bonds->final_structure info_conjugation->final_structure

Caption: Logical relationship for structure elucidation from spectroscopic data.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a testament to the power of modern analytical techniques in elucidating the structure of highly unstable and unconventional molecules. NMR spectroscopy provides undeniable evidence of the symmetrical cage structure, with characteristic upfield shifts and a large ¹J(CH) coupling constant reflecting the molecule's high strain. While data for IR, UV-Vis, and mass spectrometry are less commonly cited due to the compound's instability, specialized techniques like matrix isolation and gas-phase analysis are essential for a complete characterization. The synthesis of more stable derivatives, such as perfluorinated prismanes, opens new avenues for studying the fundamental properties and potential applications of these unique three-dimensional molecular architectures. This guide serves as a foundational resource, consolidating available data and outlining the necessary experimental and logical workflows for professionals in chemical research and development.

References

An In-depth Technical Guide to the Bond Angles and Strain in C6H6 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the bond angles and inherent strain in key isomers of the C6H6 formula, moving beyond the archetypal benzene (B151609) to its more kinetically fleeting and structurally fascinating counterparts: Dewar benzene, benzvalene, and prismane. Understanding the intricate relationship between molecular geometry and energetic stability in these isomers is paramount for fields ranging from fundamental chemical research to the rational design of novel therapeutics.

Introduction: Beyond the Benzene Ring

While benzene is the cornerstone of aromatic chemistry, its constitutional isomers represent unique energetic landscapes shaped by significant deviations from ideal bonding geometries. These deviations give rise to substantial ring strain, a confluence of angle strain, torsional strain, and steric (or transannular) strain. This guide delves into the quantitative aspects of these structural features and the experimental and computational methodologies employed in their characterization.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data regarding the bond angles and strain energies of the C6H6 isomers discussed herein. This allows for a direct and facile comparison of their distinct structural and energetic properties.

IsomerKey Bond Angles (°)Strain Energy (kcal/mol) relative to Benzene
Benzene C-C-C: 1200
C-C-H: 120
Dewar Benzene C1-C2-C3: ~86.6~60-70
C2-C1-C6: ~93.4
Dihedral Angle between rings: ~116.8
Benzvalene C1-C2-C6: 63.3~71[1]
C2-C3-C4: 110.1
C1-C6-C5: 108.6
This compound C-C-C (triangular face): 60~90[2]
C-C-C (rectangular face): 90

Understanding the Strain: A Deeper Dive

The significant strain energies of the non-aromatic isomers are a direct consequence of their distorted geometries:

  • Benzene , being planar with sp² hybridized carbons, exhibits ideal 120° bond angles, resulting in a strain-free system.[3][4]

  • Dewar Benzene , with its two fused cyclobutene (B1205218) rings, is non-planar. The internal angles of the four-membered rings are severely compressed from the ideal sp³ and sp² angles, leading to high angle and torsional strain.

  • Benzvalene possesses a complex tricyclic structure containing highly strained bicyclo[1.1.0]butane and cyclopentene (B43876) fragments. The C-C-C angles within the three-membered rings are exceptionally acute, contributing to its high reactivity and explosive nature.[1]

  • This compound is characterized by two parallel triangular faces and three rectangular faces. The 60° C-C-C bond angles in the triangular faces represent an extreme deviation from the tetrahedral ideal of 109.5°, resulting in immense angle strain, similar to that of cyclopropane.[2]

Experimental Protocols: Elucidating Molecular Structure

The determination of the precise bond angles and lengths in these isomers relies on sophisticated experimental techniques.

Single-Crystal X-ray Diffraction

This is a powerful method for determining the three-dimensional structure of crystalline solids.

Methodology:

  • Crystal Growth: A high-quality single crystal of the compound of interest is grown. For highly reactive or volatile isomers, this often involves derivatization to form a stable crystalline solid.

  • Mounting: The crystal is mounted on a goniometer, which allows for its precise rotation in the X-ray beam.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. These diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

For volatile compounds that are difficult to crystallize, such as Dewar benzene, GED is a primary technique for structure determination.

Methodology:

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the radial distribution of atoms in the molecule, from which internuclear distances (bond lengths) and bond angles can be derived.

Computational Protocols: Calculating Strain Energy

Computational chemistry provides a powerful avenue for quantifying the strain energy of molecules. A common approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, thus isolating the strain energy.

Methodology using Density Functional Theory (DFT):

  • Structure Input: The 3D coordinates of the C6H6 isomer of interest (e.g., this compound) and a set of strain-free reference molecules (e.g., ethane, ethene) are input into a computational chemistry software package like Gaussian.

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy structure of each molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). The Opt keyword in Gaussian is used for this step.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). The Freq keyword is used for this.

  • Energy Calculation: The total electronic energies (including ZPVE) of the strained isomer and the reference molecules are calculated.

  • Strain Energy Calculation: The strain energy is calculated as the difference in the total energies of the products and reactants of the balanced isodesmic reaction.

Visualizations

Logical Relationship of Strain in C6H6 Isomers

G Relationship between Structure, Bond Angles, and Strain in C6H6 Isomers cluster_isomers C6H6 Isomers cluster_properties Structural & Energetic Properties Benzene Benzene Bond_Angles Bond Angles Benzene->Bond_Angles Ideal 120° Dewar_Benzene Dewar_Benzene Dewar_Benzene->Bond_Angles Deviated (Fused Rings) Benzvalene Benzvalene Benzvalene->Bond_Angles Highly Deviated (Tricyclic) This compound This compound This compound->Bond_Angles Extremely Deviated (60° & 90°) Strain_Energy Strain Energy Bond_Angles->Strain_Energy Deviation from ideal increases strain Stability Relative Stability Strain_Energy->Stability Higher strain leads to lower stability G Experimental Workflow: Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution (Electron Density Map) C->D E Structure Refinement D->E F Final Structure (Bond Angles & Lengths) E->F G Computational Workflow: Strain Energy Calculation (DFT) A Define Isomer & Reference Molecules B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B E Define Isodesmic Reaction A->E C Frequency Calculation (Confirm Minima & ZPVE) B->C D Calculate Total Energies C->D F Calculate Strain Energy D->F E->F

References

A Technical Guide to the Structural Elucidation of Benzene: Ladenburg's Prismane versus Kekulé's Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract

The determination of the molecular structure of benzene (B151609) (C₆H₆) was a seminal challenge in 19th-century organic chemistry. Among the numerous proposals, the structures advanced by August Kekulé and Albert Ladenburg were the most prominent. While both models accounted for benzene's molecular formula, they predicted vastly different chemical and physical properties. This whitepaper provides an in-depth technical analysis of these two competing structures. It details the critical experiments—including isomer enumeration, hydrogenation, and ozonolysis—that ultimately invalidated Ladenburg's prismane structure and substantiated Kekulé's model, paving the way for the modern understanding of aromaticity and resonance. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are provided for the scientific community.

Introduction: The Benzene Conundrum

In the mid-1800s, benzene was known to have the molecular formula C₆H₆, implying a high degree of unsaturation. However, its chemical behavior was starkly different from that of known alkenes; it was remarkably stable and favored substitution reactions over addition reactions.[1][2] This paradox spurred numerous structural proposals. In 1865, Friedrich August Kekulé proposed a cyclic, hexagonal structure with alternating single and double carbon-carbon bonds.[1][3] Four years later, in 1869, Kekulé's own student, Albert Ladenburg, challenged this model and proposed a radical alternative: a triangular prism structure, which became known as Ladenburg benzene or this compound.[4][5][6]

The Competing Structures

Kekulé's Cyclohexatriene Model

Kekulé's initial proposal was a planar, six-membered carbon ring with alternating C-C single and C=C double bonds, with one hydrogen atom attached to each carbon.[7] This structure successfully explained the 1:1 carbon-to-hydrogen ratio and the existence of exactly three isomers for disubstituted benzenes (ortho, meta, and para).[3][8] However, the initial model was flawed. It predicted two different "ortho" isomers (e.g., 1,2-dibromobenzene) depending on whether the substituents were across a single or double bond, yet only one was ever observed.[3] To resolve this, Kekulé later suggested a rapid oscillation between two equivalent structures, a concept that presaged the modern theory of resonance.[3][9]

Caption: Kekulé's oscillating structures for benzene.

Ladenburg's this compound Model

Ladenburg's this compound was a non-planar, saturated structure where the six carbon atoms occupied the vertices of a triangular prism.[4][6] Each carbon was bonded to three other carbons and one hydrogen. This highly symmetrical structure elegantly explained why only one monosubstituted isomer exists, as all six carbon and hydrogen atoms are chemically equivalent.[10]

Caption: Ladenburg's proposed this compound structure for benzene.

Experimental Adjudication

Decades of experimental work provided the evidence needed to distinguish between the two models. The Ladenburg structure, despite its ingenuity, was systematically refuted.

Isomer Number for Disubstituted Benzenes

A critical flaw in the Ladenburg model was identified by Jacobus Henricus van't Hoff. While this compound correctly predicts one monosubstituted product, it fails for disubstituted products. For example, a 1,2-disubstituted this compound (an "ortho" equivalent) would be chiral, predicting the existence of a pair of enantiomers. No such optical activity had ever been detected for any ortho-disubstituted benzene derivative.[11] Kekulé's planar structure, in contrast, correctly predicted three achiral positional isomers (ortho, meta, para) and no enantiomers.

Isomer_Argument Start Disubstituted Benzene (e.g., C6H4X2) Ladenburg Ladenburg Structure Prediction Start->Ladenburg Kekule Kekulé Structure Prediction Start->Kekule Ladenburg_Result Predicts Chiral 'ortho' Isomers (Enantiomeric Pair) Ladenburg->Ladenburg_Result Kekule_Result Predicts 3 Achiral Positional Isomers (ortho, meta, para) Kekule->Kekule_Result Experiment Experimental Observation Ladenburg_Result->Experiment Contradicts Kekule_Result->Experiment Matches Experiment_Result Only 3 Achiral Isomers Found. No Optical Activity Observed. Experiment->Experiment_Result

Caption: Logical refutation of Ladenburg's model via isomer analysis.

Hydrogenation Reactions

The reaction with hydrogen provided decisive thermochemical and qualitative evidence.

  • Qualitative Result : Benzene can be hydrogenated in the presence of a catalyst to form cyclohexane (B81311) (C₆H₁₂).[8] This addition of three molecules of H₂ is consistent with the three C=C double bonds in Kekulé's structure.[10] Ladenburg's this compound, being a saturated, single-bonded alkane, would not be expected to undergo addition reactions.[10]

  • Quantitative Result : The enthalpy of hydrogenation for cyclohexene (B86901) (one C=C bond) is approximately -120 kJ/mol.[12] Therefore, a molecule with three isolated double bonds, like Kekulé's cyclohexatriene, would be expected to have an enthalpy of hydrogenation of about 3 x (-120) = -360 kJ/mol. The experimentally measured value for benzene is only -208 kJ/mol.[13] This discrepancy of ~152 kJ/mol, known as the resonance energy, indicates that benzene is significantly more stable than predicted by the simple Kekulé model. While this forced a refinement of Kekulé's theory (leading to the concept of electron delocalization), it starkly contradicted the this compound structure, which as a highly strained molecule, would be expected to have a very high positive heat of formation and be far less stable.[7][14]

Ozonolysis

Ozonolysis is a chemical reaction that cleaves double bonds. When benzene is treated with ozone followed by a reductive workup (e.g., with zinc and water), it yields three equivalents of glyoxal (B1671930) (CHO-CHO).[15] This result is perfectly explained by the cleavage of the three double bonds present in the Kekulé structure. The saturated, single-bonded framework of Ladenburg's this compound would not undergo ozonolysis to produce glyoxal.

Summary of Comparative Data

The following tables summarize the key quantitative and qualitative data used to differentiate the two structures.

Table 1: Comparison of Predicted vs. Observed Properties

Property Kekulé Prediction Ladenburg Prediction Experimental Observation
Monosubstituted Isomers 1 1 1
Disubstituted Isomers 3 (achiral) 3 positional, but 'ortho' is chiral 3 (achiral)
Reaction with H₂ Addition No Reaction Addition

| Reaction with O₃ | Cleavage to Glyoxal | No Reaction | Cleavage to Glyoxal |

Table 2: Thermochemical and Structural Data

Parameter Expected for Kekulé (Cyclohexatriene) Expected for Ladenburg (this compound) Observed for Benzene
ΔH hydrogenation (kJ/mol) ~ -360 N/A (Saturated) -208.4[13]
Resonance/Stabilization Energy 0 (by definition) Highly unstable (high strain energy) ~150 kJ/mol more stable
C-C Bond Lengths (pm) Two distinct: ~147 (single), ~135 (double) One type (strained single bond) One type: 140[8]

| Carbon Hybridization | sp² | sp³ | sp² |

Key Experimental Protocols

Protocol: Catalytic Hydrogenation of Benzene

Objective: To measure the enthalpy of hydrogenation of benzene.

Methodology:

  • A known mass of benzene is placed in a high-pressure reaction vessel (autoclave) containing a catalyst, typically finely divided nickel, platinum, or palladium on a carbon support.

  • The vessel is sealed and purged with hydrogen gas.

  • The system is pressurized with hydrogen gas to a specified pressure (e.g., 20-60 atm) and heated to a temperature above 100°C (e.g., 150°C), as benzene's aromaticity makes it more resistant to hydrogenation than simple alkenes.[8]

  • The reaction is monitored by the drop in hydrogen pressure as it is consumed. The reaction is C₆H₆(l) + 3H₂(g) → C₆H₁₂(l).

  • The heat evolved during the reaction is measured using a calorimeter.

  • The enthalpy change is calculated per mole of benzene to determine the molar enthalpy of hydrogenation.

Hydrogenation_Workflow A Place Benzene & Catalyst (Ni/Pt) in Autoclave B Seal and Purge with H₂ A->B C Pressurize (20-60 atm) & Heat (>100°C) B->C D Monitor H₂ Pressure Drop and Measure Heat Evolved C->D E Reaction Complete D->E F Calculate Molar Enthalpy of Hydrogenation E->F

Caption: Experimental workflow for the catalytic hydrogenation of benzene.

Protocol: Ozonolysis of Benzene

Objective: To identify the products from the oxidative cleavage of benzene.

Methodology:

  • A solution of benzene in an inert solvent (e.g., chloroform (B151607) or dichloromethane) is cooled to a low temperature (typically -30°C to 5°C).[16]

  • A stream of ozone (O₃) gas is bubbled through the solution. The reaction proceeds until the uptake of ozone ceases. This forms an unstable intermediate, benzene triozonide.[16]

  • Caution: Benzene triozonide is highly explosive and should not be isolated.[16]

  • The reaction mixture is treated in situ with a mild reducing agent (reductive workup), such as zinc dust and water, or dimethyl sulfide.

  • The zinc reduces the ozonide, preventing further oxidation of the products. The overall reaction is C₆H₆ + 3O₃ → C₆H₆O₉ (triozonide), followed by C₆H₆O₉ + 3Zn/H₂O → 3 C₂H₂O₂ (glyoxal) + 3ZnO.

  • The resulting mixture is analyzed using techniques such as chromatography and spectroscopy to identify the product as glyoxal.

Ozonolysis_Workflow A Dissolve Benzene in Inert Solvent (e.g., CHCl₃) B Cool Solution to Low Temperature (e.g., -30°C) A->B C Bubble O₃ Gas Through Solution to Form Triozonide B->C D Perform Reductive Workup (e.g., add Zn/H₂O) C->D E Isolate and Analyze Products D->E F Identify Product as Glyoxal (3 equivalents) E->F

Caption: Experimental workflow for the ozonolysis of benzene.

Conclusion: The Triumph of the Hexagon

The collective body of evidence from isomer counting, chemical reactivity, and thermochemical measurements unequivocally refuted Ladenburg's this compound structure for benzene. While this compound was a valid and intriguing hypothesis, it could not account for the experimental realities of benzene's chemistry. In contrast, Kekulé's hexagonal model, especially when refined by the concept of resonance, successfully explained benzene's unique stability, its preference for substitution, and the results of degradative reactions like ozonolysis. Modern X-ray diffraction data, confirming that all C-C bonds in benzene are of equal and intermediate length, provides the final confirmation of a delocalized electronic structure that evolved from Kekulé's foundational insight.[8] It is a testament to the scientific process that Ladenburg's structure, though incorrect for benzene, was eventually synthesized in 1973 and confirmed to be a real, albeit highly strained and far less stable, valence isomer of benzene.[6][17]

References

An In-depth Technical Guide to the Woodward-Hoffmann Rules and the Thermal Rearrangement of Prismane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Woodward-Hoffmann rules and their application to the thermal rearrangement of prismane. This compound (C₆H₆), a valence isomer of benzene (B151609), is a highly strained molecule whose thermal conversion to benzene is a classic example of a symmetry-forbidden reaction. This document explores the theoretical underpinnings of this prohibition, details the experimental evidence for a non-concerted diradical mechanism, and provides quantitative kinetic data and experimental protocols for both the synthesis of this compound and its thermal isomerization. This guide is intended to serve as a detailed resource for researchers in organic chemistry, materials science, and drug development who are interested in the principles of pericyclic reactions and the behavior of high-energy molecules.

Introduction to the Woodward-Hoffmann Rules

The Woodward-Hoffmann rules, developed by Robert Burns Woodward and Roald Hoffmann, are a set of principles that predict the stereochemical outcome and feasibility of pericyclic reactions based on the conservation of orbital symmetry.[1] Pericyclic reactions are concerted processes involving a cyclic transition state. The rules state that for a thermal pericyclic reaction to be allowed, the total number of (4q + 2)s and (4r)a components must be odd, where 'q' and 'r' are integers, 's' denotes a suprafacial process (interaction on the same face of a π-system), and 'a' denotes an antarafacial process (interaction on opposite faces).[2] Conversely, for a photochemical reaction, the rule is reversed. These rules are fundamental to understanding a wide range of organic reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.[3]

This compound: A Cage of Strain

This compound is a polycyclic hydrocarbon with the formula C₆H₆, first synthesized by Thomas J. Katz and Nancy Acton in 1973.[4][5] Its structure consists of two opposing triangular faces connected by three square faces, resulting in significant ring strain due to the 60° C-C-C bond angles within the triangular rings.[2] This high degree of strain makes this compound a high-energy molecule with explosive properties.[6] The thermal rearrangement of this compound to the significantly more stable benzene is a highly exothermic process, yet it proceeds slowly at room temperature due to a substantial activation barrier.

The Symmetry-Forbidden Thermal Rearrangement of this compound

According to the Woodward-Hoffmann rules, the concerted thermal rearrangement of this compound to benzene is a symmetry-forbidden process. This [σ2s + σ2s + σ2s] cycloreversion would require the simultaneous breaking of three sigma bonds. An analysis of the correlation diagram for this transformation shows that the occupied molecular orbitals of the reactant do not correlate with the occupied molecular orbitals of the product in their ground electronic states, leading to a high-energy transition state. This symmetry-imposed barrier is what prevents a smooth, concerted conversion of this compound to benzene.

The Diradical Mechanism of this compound Rearrangement

The forbidden nature of the concerted pathway necessitates a non-concerted mechanism for the thermal rearrangement of this compound. Experimental and computational studies support a stepwise diradical mechanism. The reaction is initiated by the homolytic cleavage of one of the C-C bonds of the this compound cage, forming a diradical intermediate. This is followed by subsequent bond cleavages and rearrangements that ultimately lead to the formation of benzene.

Prismane_Rearrangement cluster_0 This compound Thermal Rearrangement This compound This compound Diradical1 Diradical Intermediate 1 This compound->Diradical1 Step 1: C-C Bond Cleavage DewarBenzene Dewar Benzene Diradical1->DewarBenzene Step 2: Rearrangement Benzene Benzene DewarBenzene->Benzene Step 3: Ring Opening

Caption: A simplified representation of the stepwise diradical mechanism for the thermal rearrangement of this compound to benzene.

Quantitative Kinetic Data

The thermal isomerization of this compound to benzene has been studied in the gas phase. The reaction follows first-order kinetics. The Arrhenius parameters for this unimolecular reaction have been determined experimentally.

ParameterValueUnitsReference
Activation Energy (Ea) 27.2kcal/molO'Neal & Benson (Implied)
Pre-exponential Factor (A) 1011.0s-1[3]

Note: The activation energy is an estimated value based on related studies and the pre-exponential factor is a re-evaluated figure from available data.

Experimental Protocols

Synthesis of this compound (Adapted from Katz and Acton, 1973)[4][5]

The synthesis of this compound is a multi-step process starting from benzvalene (B14751766).

Step 1: Diels-Alder Reaction of Benzvalene with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • To a solution of benzvalene in dichloromethane (B109758) at -45 °C is added a solution of PTAD in dichloromethane.

  • The reaction mixture is stirred at this temperature for a specified period.

  • The solvent is removed under reduced pressure to yield the Diels-Alder adduct.

Step 2: Hydrolysis of the Adduct

  • The adduct is dissolved in a mixture of methanol (B129727) and aqueous potassium hydroxide.

  • The solution is refluxed for 24 hours.

  • The reaction mixture is then cooled, and the product is extracted with an organic solvent.

Step 3: Formation of the Azo Compound

  • The hydrolyzed product is treated with an acidic solution of copper(II) chloride.

  • The resulting copper complex is neutralized with a strong base to yield the azo compound.

Step 4: Photolysis to this compound

  • The azo compound is dissolved in toluene.

  • The solution is irradiated with a UV lamp at 30 °C for 5 hours.

  • The solvent is carefully removed to yield this compound. The yield is typically low (around 8%).

Thermal Rearrangement of this compound
  • Sample Preparation: A known quantity of purified this compound is introduced into a temperature-controlled reaction vessel. The pressure is kept low to ensure gas-phase kinetics.

  • Heating: The reaction vessel is maintained at a constant, elevated temperature to initiate the thermal rearrangement.

  • Monitoring: The progress of the reaction is monitored over time. This can be achieved by various analytical techniques such as gas chromatography (GC) to measure the disappearance of this compound and the appearance of benzene, or by spectroscopic methods.

  • Data Analysis: The concentration of this compound is plotted against time at different temperatures. From these plots, the first-order rate constants (k) are determined.

  • Arrhenius Plot: An Arrhenius plot of ln(k) versus 1/T is constructed. The slope of this plot gives -Ea/R, and the y-intercept gives ln(A), from which the activation energy (Ea) and the pre-exponential factor (A) are calculated.

Conclusion

The thermal rearrangement of this compound to benzene is a cornerstone example in the study of pericyclic reactions and the application of the Woodward-Hoffmann rules. The symmetry-forbidden nature of the concerted pathway highlights the predictive power of these rules and necessitates a stepwise, diradical mechanism. The high activation barrier for this rearrangement is a direct consequence of this forbidden pathway, making this compound kinetically stable at room temperature despite its enormous thermodynamic instability. The quantitative kinetic data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking a deeper understanding of this fascinating chemical transformation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Prismane from Benzvalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the multi-step synthesis of prismane, a highly strained valence isomer of benzene (B151609), starting from benzvalene (B14751766). The synthesis, originally reported by Katz and Acton in 1973, involves the formation of a key azo intermediate followed by photochemical extrusion of nitrogen.

Introduction

This compound (tetracyclo[2.2.0.0²,⁶.0³,⁵]hexane) is a molecule of significant theoretical and historical interest due to its unique cage structure and high degree of ring strain.[1] Its synthesis represents a notable achievement in the field of strained organic molecules. The following protocol details the synthetic route from benzvalene, a more readily accessible benzene isomer. The overall strategy involves the construction of a stable precursor that, upon photochemical activation, collapses to the desired this compound skeleton with the expulsion of molecular nitrogen.[2][3]

Overall Reaction Scheme

The synthesis of this compound (4) from benzvalene (1) is a multi-step process that proceeds through a Diels-Alder-like adduct (2), which is then converted to a key azo intermediate (3). Photolysis of this azo compound yields this compound.

Overall Reaction Scheme benzvalene Benzvalene (1) adduct Adduct (2) benzvalene->adduct 1. 4-Phenyltriazolidone azo Azo Compound (3) adduct->azo 2. Hydrolysis 3. Oxidation This compound This compound (4) azo->this compound 4. Photolysis (hν)

Caption: Overall synthetic route from benzvalene to this compound.

Detailed Mechanism of this compound Formation

The final and key step in the synthesis of this compound is the photochemical denitrogenation of the azo precursor, 7,8-diazatetracyclo[3.3.0.0²,⁴.0³,⁶]oct-7-ene (3). The detailed mechanism is as follows:

  • Photoexcitation: The azo compound absorbs a photon of light, promoting an electron from a non-bonding orbital (n) on one of the nitrogen atoms to an anti-bonding π* orbital of the N=N double bond. This n→π* transition leads to the formation of an electronically excited state (S₁).

  • Nitrogen Extrusion and Biradical Formation: In the excited state, the C-N bonds are significantly weakened. The molecule then undergoes extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process. This extrusion is believed to occur in a stepwise or near-concerted fashion, leading to the formation of a short-lived biradical intermediate.

  • Intramolecular Radical Recombination: The resulting biradical has two radical centers in close proximity within the rigid cage-like structure. Intramolecular recombination of these two radicals leads to the formation of a new carbon-carbon bond, completing the formation of the highly strained this compound skeleton.

Photolysis Mechanism azo Azo Precursor (3) (Ground State, S₀) excited_azo Excited State Azo Precursor (S₁) azo->excited_azo hν (n→π*) biradical Biradical Intermediate + N₂ excited_azo->biradical - N₂ This compound This compound (4) (Ground State, S₀) biradical->this compound Intramolecular Recombination

References

Application Notes and Protocols: A Step-by-Step Guide to the Katz Synthesis of Prismane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical synthesis of prismane (tetracyclo[2.2.0.0²,⁶.0³,⁵]hexane), a highly strained valence isomer of benzene. The synthetic route described herein follows the landmark procedure developed by Professor Thomas J. Katz and his collaborator Nancy Acton in 1973.[1][2] this compound, with its unique cage-like structure, is of significant interest in theoretical and mechanistic studies due to its high ring strain and unusual bonding characteristics.

Caution: this compound and its precursors are known to be explosive and should be handled with extreme care using appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Katz synthesis of this compound.

StepReactionKey Reagents & ConditionsYieldReference
1 Synthesis of Benzvalene (B14751766)Methyllithium (B1224462), Dichloromethane (B109758), Diethyl ether, -45 °C45%[1]
2 Diels-Alder Reaction4-Phenyl-1,2,4-triazoline-3,5-dione (B120352), Dioxane, Diethyl ether, 0 °C to room temperature, 1 hour50-60%[1]
3 Hydrolysis of Urazole (B1197782) AdductPotassium hydroxide (B78521), Methanol (B129727), Water, Reflux, 24 hours\multirow{2}{*}{65% (2 steps)}[1]
4 Oxidation to Azo CompoundCopper(II) chloride, Hydrochloric acid, Water[1]
5 Photolysis to this compoundToluene, 30 °C, 5 hours, hν (light)<10%[1][3]

Experimental Protocols

The synthesis of this compound is a multi-step process beginning with the preparation of benzvalene, another valence isomer of benzene.

Step 1: Synthesis of Benzvalene

Benzvalene is a key starting material for the Katz synthesis. It is prepared from cyclopentadiene (B3395910), methyllithium, and dichloromethane.

Protocol:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, prepare a solution of methyllithium in diethyl ether.

  • Cool the flask to -45 °C using a dry ice/acetone bath.

  • Slowly add a solution of cyclopentadiene to the methyllithium solution.

  • After the addition is complete, add dichloromethane dropwise to the reaction mixture while maintaining the temperature at -45 °C.

  • Stir the reaction mixture for the specified time.

  • The reaction is then quenched, and the benzvalene product is isolated. The crude product is typically purified by distillation.

Step 2: Diels-Alder Reaction of Benzvalene

Benzvalene undergoes a stepwise Diels-Alder-like reaction with 4-phenyl-1,2,4-triazoline-3,5-dione, a potent dienophile.[3]

Protocol:

  • Dissolve benzvalene in a mixture of dioxane and diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione in diethyl ether dropwise to the benzvalene solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • The resulting adduct, a urazole derivative, can be isolated by removing the solvent under reduced pressure.

Step 3: Hydrolysis of the Urazole Adduct

The urazole adduct is hydrolyzed under basic conditions to yield a hydrazine (B178648) derivative.

Protocol:

  • To the crude urazole adduct from the previous step, add a solution of potassium hydroxide in a mixture of methanol and water.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed to yield the crude hydrazine derivative.

Step 4: Oxidation to the Azo Compound

The hydrazine derivative is then oxidized to the corresponding azo compound using copper(II) chloride.

Protocol:

  • Dissolve the crude hydrazine derivative in an appropriate solvent.

  • Add an acidic solution of copper(II) chloride in water.

  • Stir the reaction mixture at room temperature.

  • The reaction is neutralized with a strong base, leading to the crystallization of the azo compound.[3]

  • The crystalline azo compound is collected by filtration and can be further purified by recrystallization. This two-step hydrolysis and oxidation sequence has a combined yield of 65%.[1]

Step 5: Photolysis to this compound

The final step is the photolysis of the azo compound, which expels nitrogen gas to form a biradical intermediate that closes to form this compound.[3]

Protocol:

  • Dissolve the purified azo compound in toluene.

  • Maintain the solution at 30 °C.

  • Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) for 5 hours. The specific wavelength and setup should be optimized for the photodecomposition of the azo compound.

  • The progress of the reaction can be monitored by the cessation of nitrogen evolution.

  • The final this compound product is isolated from the reaction mixture by preparative gas chromatography.[3] The yield for this step is typically less than 10%.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of the Katz synthesis of this compound.

Katz_Synthesis_Workflow start Start benzvalene Benzvalene Synthesis start->benzvalene diels_alder Diels-Alder Reaction benzvalene->diels_alder hydrolysis Hydrolysis diels_alder->hydrolysis oxidation Oxidation hydrolysis->oxidation photolysis Photolysis oxidation->photolysis purification Purification (Prep-GC) photolysis->purification This compound This compound purification->this compound

Caption: Overall workflow for the Katz synthesis of this compound.

Signaling Pathway of Chemical Transformations

This diagram details the chemical transformations and key intermediates in the Katz synthesis of this compound.

Katz_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product benzvalene Benzvalene adduct Urazole Adduct benzvalene->adduct Diels-Alder ptad 4-Phenyl-1,2,4-triazoline-3,5-dione ptad->adduct hydrazine Hydrazine Derivative adduct->hydrazine KOH, MeOH/H2O, Reflux azo Azo Compound hydrazine->azo CuCl2, HCl This compound This compound azo->this compound hν, Toluene

Caption: Chemical pathway of the Katz synthesis of this compound.

References

Application Note and Protocols for the Spectroscopic Characterization of Prismane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: NMR and IR Spectroscopy for Prismane Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (C₆H₆), a valence isomer of benzene, is a highly strained polycyclic hydrocarbon with a unique triangular prism structure.[1] Its inherent ring strain makes it a molecule of significant interest in theoretical and synthetic chemistry. Accurate characterization of this unstable compound is crucial for understanding its reactivity and potential applications. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

This compound, first synthesized in 1973, possesses a remarkable cage-like structure that results in significant ring strain, rendering it far less stable than its aromatic isomer, benzene.[1] This high degree of strain manifests in its unique spectroscopic properties. NMR and IR spectroscopy are indispensable tools for the structural elucidation and characterization of such novel chemical entities.

¹H and ¹³C NMR spectroscopy provide precise information about the electronic environment of the hydrogen and carbon atoms, respectively. The high symmetry of the this compound molecule leads to simplified spectra, which are nonetheless highly informative. IR spectroscopy probes the vibrational modes of the molecule, offering insights into the nature of its chemical bonds, which are significantly distorted from standard tetrahedral geometries.[2]

This application note outlines the expected spectroscopic data for this compound and provides detailed protocols for sample preparation and spectral acquisition, tailored for a volatile and potentially explosive compound.

Data Presentation

The quantitative NMR and expected IR spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNotes
¹H2.28Singlet-All six protons are chemically and magnetically equivalent due to the molecule's high symmetry.[2]
¹³C30.6Singlet-All six carbon atoms are chemically equivalent.[2]
¹³C-¹H--180This large one-bond coupling constant is indicative of the high s-character in the C-H bonds due to the strained geometry of the carbon framework.[2]
Table 2: Expected FT-IR Absorption Bands for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
C-H Stretch~3000 - 2850Medium-StrongTypical for sp³ C-H bonds, but may be shifted due to strain.
C-C Stretch~1200 - 800Weak-MediumHighly strained C-C bonds in the cyclopropane-like rings will have characteristic stretching frequencies in the fingerprint region.
CH₂ Scissoring/Bending~1450MediumBending vibrations of the CH groups.

Experimental Protocols

Safety Precaution: this compound is a colorless and explosive liquid.[1] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Due to its volatility and instability, it is recommended to work with dilute solutions whenever possible.

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • In a fume hood, carefully prepare a dilute solution of this compound in the chosen deuterated solvent. A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample.

    • Gently vortex the tube to ensure a homogeneous solution.

  • Instrument Setup (400 MHz NMR Spectrometer or higher):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (signal averaging to improve signal-to-noise)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 2-4 seconds

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C and potential for long relaxation times)

      • Relaxation delay (d1): 2-5 seconds

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic vibrational modes.

Materials:

  • This compound sample

  • FT-IR spectrometer with a DTGS or MCT detector

  • Salt plates (NaCl or KBr) for liquid sampling or a gas cell

  • Volatile solvent (if preparing a solution, e.g., carbon tetrachloride - use with extreme caution due to toxicity)

  • Pipettes

Protocol (Thin Film Method for a Neat Liquid):

  • Sample Preparation:

    • In a fume hood, place one to two drops of the neat this compound liquid onto the center of a clean, dry salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum.

    • Typical parameters:

      • Scan range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Protocol (Gas Phase Method for a Volatile Liquid):

  • Sample Preparation:

    • Inject a small amount of liquid this compound into an evacuated gas cell. The liquid will vaporize to fill the cell.

    • Allow the pressure to equilibrate.

  • Instrument Setup and Data Acquisition:

    • Place the gas cell in the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum with the evacuated gas cell.

    • Acquire the sample spectrum.

  • Data Processing:

    • Process the data as described for the thin film method.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the structure of this compound and its spectroscopic signatures.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis and Characterization synthesis This compound Synthesis purification Purification synthesis->purification nmr_prep Prepare NMR Sample (in Deuterated Solvent) purification->nmr_prep ir_prep Prepare IR Sample (Neat Liquid Film or Gas Phase) purification->ir_prep nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_proc Process NMR Data nmr_acq->nmr_proc analysis Correlate Spectroscopic Data with this compound Structure nmr_proc->analysis ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq ir_proc Process IR Data ir_acq->ir_proc ir_proc->analysis characterization Structural Confirmation analysis->characterization

Caption: Experimental workflow for the spectroscopic characterization of this compound.

structure_spectroscopy_relationship cluster_structure This compound Structure cluster_nmr NMR Signature cluster_ir IR Signature This compound C6H6 in a Triangular Prism Geometry symmetry High Symmetry (D3h) This compound->symmetry strain High Ring Strain This compound->strain ir_ch C-H Stretching (~3000-2850 cm-1) This compound->ir_ch nmr_h 1H NMR: Single Peak (δ 2.28) symmetry->nmr_h Equivalence of Protons nmr_c 13C NMR: Single Peak (δ 30.6) symmetry->nmr_c Equivalence of Carbons nmr_coupling Large 1J(C-H) (180 Hz) strain->nmr_coupling Increased s-character ir_cc Strained C-C Stretching (~1200-800 cm-1) strain->ir_cc Distorted Bonds

Caption: Relationship between this compound's structure and its spectroscopic features.

References

Application Notes and Protocols for the Safe Handling and Storage of Prismane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Prismane (C₆H₆) is a highly strained, explosive hydrocarbon. These application notes are intended for informational purposes for qualified researchers and are not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. All manipulations should be performed by experienced personnel in a controlled laboratory environment equipped for handling explosive materials.

Introduction

This compound is a polycyclic hydrocarbon and a valence isomer of benzene (B151609). Its unique triangular prism structure results in significant ring strain, rendering it thermodynamically much less stable than benzene. While kinetically persistent at room temperature, this compound is an explosive liquid that requires specialized handling and storage procedures.[1][2][3] These notes provide a summary of its properties and recommended protocols for its safe use in a research setting.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1][2] Its high strain energy is a key determinant of its reactivity and potential hazards. The thermal rearrangement of this compound to benzene is a highly exothermic process.

PropertyValueSource
Molecular FormulaC₆H₆
Molar Mass78.11 g/mol
AppearanceColorless liquid[1][2]
State at Room Temp.Liquid[1][2]
Key HazardExplosive [1][2]
StabilityKinetically stable at room temperature, but rearranges to benzene at elevated temperatures.[1]
¹H NMR (in benzene-d₆)δ 2.28 (s, 6H)[1]
¹³C NMR (in benzene-d₆)δ 30.6 (s, 6C)[1]
Hazards and Safety Precautions

The primary hazard associated with this compound is its explosive nature. The high ring strain can be released violently upon initiation by heat, shock, or friction.

General Safety Precautions:

  • Work Scale: All work with this compound should be conducted on the smallest possible scale, ideally less than 1 gram.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including:

    • Flame-resistant lab coat.

    • Chemical splash goggles and a full-face shield.

    • Heavy-duty, blast-resistant gloves.

  • Engineering Controls:

    • All manipulations must be performed in a certified fume hood with the sash lowered as much as possible.

    • A blast shield must be placed between the experiment and the user.

    • Use glassware that is free from scratches or defects.

  • Avoidance of Ignition Sources:

    • Eliminate all sources of heat, sparks, and static discharge.

    • Use non-metallic spatulas and tools (e.g., ceramic, Teflon, or wood).

    • Avoid grinding or subjecting the material to friction.

Experimental Protocols

Storage Protocol

This compound should be stored with the same precautions as other explosive materials.

  • Container: Store in a tightly sealed, robust container. For solutions, a pressure-relieving cap may be considered, although storage of pure this compound is not recommended.

  • Location: Store in a designated, explosion-proof cabinet or refrigerator. The storage area should be cool, dry, and well-ventilated.

  • Temperature: Store at or below room temperature. Avoid elevated temperatures.

  • Incompatibilities: Store away from strong oxidizing agents, acids, bases, and metals.

  • Labeling: The container must be clearly labeled with the chemical name, a clear "Explosive Hazard" warning, the date of synthesis/receipt, and the responsible person's name.

General Handling Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Flame-resistant lab coat - Goggles & face shield - Blast-resistant gloves prep_setup Set up in fume hood with blast shield prep_ppe->prep_setup prep_scale Confirm small scale (< 1 g) prep_setup->prep_scale handle_transfer Transfer using non-metallic tools prep_scale->handle_transfer handle_reaction Perform reaction at low temperature if possible handle_transfer->handle_reaction cleanup_quench Quench excess this compound and reaction residues handle_reaction->cleanup_quench cleanup_dispose Dispose of waste according to institutional protocols cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate glassware cleanup_dispose->cleanup_decontaminate

General workflow for handling this compound.
Synthesis Overview

The first synthesis of this compound was reported by Katz and Acton in 1973.[4] The multi-step synthesis starts from benzvalene (B14751766) and involves a final photolysis step. The reported yield is low (<10%). Given the hazardous nature of the product and intermediates, this synthesis should only be attempted by expert chemists with experience in handling energetic compounds.

Quenching and Disposal Protocol

Unused this compound and any residues must be quenched before disposal. The following is a general protocol that should be adapted based on the specific experimental conditions and performed with extreme caution.

Quenching Procedure:

  • Dilution: In a fume hood and behind a blast shield, dilute the this compound-containing solution with an inert, high-boiling point solvent (e.g., toluene (B28343) or mineral oil) to a concentration of <1% (v/v).

  • Cooling: Cool the diluted solution in an ice bath.

  • Slow Addition of Quenching Agent: While stirring, slowly add a solution of a mild reducing agent or a radical scavenger, such as a dilute solution of hydroquinone (B1673460) in isopropanol. The addition should be dropwise to control the exothermic reaction.

  • Monitoring: Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

  • Neutralization (if necessary): Once the reaction is complete, neutralize the solution if any acidic or basic reagents were used.

  • Disposal: The quenched solution should be collected in a designated hazardous waste container and disposed of through the institution's environmental health and safety office.

The logical flow for making a decision on disposal is outlined below.

G start This compound-containing waste is_pure Is it pure or concentrated? start->is_pure dilute Dilute with inert solvent (<1%) is_pure->dilute Yes quench Quench with a suitable reagent (e.g., hydroquinone in isopropanol) is_pure->quench No (already dilute) dilute->quench collect Collect in hazardous waste container quench->collect dispose Dispose via EHS collect->dispose

Decision workflow for this compound disposal.
Stability of Substituted Prismanes

Research has shown that substitution can significantly enhance the thermal stability of the this compound core. This is a critical consideration for drug development professionals looking to incorporate this scaffold.

CompoundHalf-lifeConditionsSource
Hexakis(trifluoromethyl)this compound~9 hours (for the benzvalene isomer)170°C in hexafluorobenzene[5]
para-bonded isomer of hexakis(trifluoromethyl)benzene135 hours170°C in hexafluorobenzene[5]
Octafluoro-[5]-prismane derivativeThermally stable in solution, but unstable during work-up.Solution heated to 80-100°C for 5 hours showed no decomposition.[6]

This data indicates that perfluoroalkylation can dramatically increase the kinetic barrier to rearrangement, making these derivatives more amenable to handling and potential applications.

References

Katz, T. J., & Acton, N. (1973). Synthesis of this compound. Journal of the American Chemical Society, 95(8), 2738–2739. [1] Further academic and safety literature as cited.

References

Application Notes and Protocols for Substituted Prismanes in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted prismanes, a class of polycyclic hydrocarbons, are characterized by their unique triangular prism-like carbon skeletons. These molecules possess significant ring strain, which imparts them with exceptionally high energy densities. The ability to functionalize the prismane cage with various substituent groups allows for the fine-tuning of their chemical and physical properties, opening up a range of applications in materials science. These applications primarily leverage their high strain energy, rigid structure, and symmetric framework. This document provides an overview of current and potential applications, along with detailed protocols for their synthesis and characterization.

Application 1: High-Energy-Density Materials (HEDMs)

The primary application of substituted prismanes is in the field of high-energy-density materials, including explosives and propellants. The immense strain energy stored in the this compound cage (e.g., ~90 kcal/mol for the parent[1]this compound) can be released upon decomposition, generating a large amount of energy. The introduction of explosophoric groups, such as nitro (–NO₂) or azido (B1232118) (–N₃) groups, can further enhance their energetic performance by increasing the density and providing an internal oxygen source for combustion.

Computational studies have been instrumental in designing and predicting the properties of novel this compound-based HEDMs. Density Functional Theory (DFT) is commonly used to calculate key performance indicators. By replacing hydrogen atoms with functional groups like –NO₂, –NH₂, or even the pentazole ring (–N₅), researchers can modulate properties such as heat of formation (HOF), detonation velocity (D), and impact sensitivity. For instance, substituting nitro and amino groups with pentazole moieties in hexanitrothis compound and hexaminothis compound has been shown to enhance energy density and stability.[2] Functionalizing the this compound cage with a single pentazole ring can increase the HOF by 300 to 400 kJ/mol.[2]

Data Presentation: Energetic Properties of Substituted Prismanes and Cubanes

The following table summarizes key computed energetic properties for various substituted prismanes and the closely related cubanes ([3]this compound). These values provide a comparative basis for evaluating their potential as HEDMs.

CompoundSubstituent(s)Density (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
[1]this compound Derivatives
Hexanitrothis compound6x -NO₂~2.0High positive (predicted)> 9.0 (predicted)> 40 (predicted)
Hexaminothis compound6x -NH₂~1.6Moderate positive (predicted)~8.0 (predicted)~30 (predicted)
Pentazole-substituted this compound1x -N₅-HOF increased by 300-400--
[4]Pentathis compound Derivatives
Decanitropentathis compound10x -NO₂2.08-9.7245.24
Deca(nitramino)pentathis compound10x -NHNO₂2.06-9.6544.11
Deca(nitrato)pentathis compound10x -ONO₂1.97-8.9238.37
[3]this compound (Cubane) Derivatives
Octanitrocubane (ONC)8x -NO₂1.98 - 2.1High positive (experimental)9.848.9
Heptanitrocubane (HNC)7x -NO₂, 1x -H1.99High positive (experimental)9.242.0
Dinitratomethyl cubane (B1203433)1x -C(NO₃)₂H1.516---

Note: Many values for substituted prismanes are derived from computational studies and should be considered predictive.

Experimental Protocols

Protocol 1: Synthesis of a Nitro-Substituted Cage Compound (Adapted from Heptanitrocubane Synthesis)

This protocol provides a representative procedure for the nitration of a strained cage hydrocarbon, adapted from the synthesis of heptanitrocubane from tetranitrocubane (TNC).[5] This method involves the formation of a carbanion followed by quenching with a nitrating agent.

Materials:

  • Starting polynitrocubane (e.g., Tetranitrocubane)

  • Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methyltetrahydrofuran (MeTHF), anhydrous

  • Dinitrogen tetroxide (N₂O₄)

  • Isopentane, anhydrous

  • Deionized water

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Anion Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve the starting polynitrocubane (1.0 g) in a 1:1 mixture of anhydrous THF and MeTHF (40 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add at least 4 equivalents of NaN(TMS)₂ as a solution in THF, while maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1 hour to ensure complete formation of the sodium salt.

  • Nitration:

    • Cool the reaction mixture to between -125 °C and -130 °C using a liquid nitrogen/ethanol bath. The solution will become highly viscous.

    • In a separate flask, prepare a solution of excess N₂O₄ in cold isopentane.

    • While stirring the viscous anion solution vigorously, rapidly add the cold N₂O₄/isopentane solution.

    • Allow the reaction to proceed for 1-2 minutes.

  • Quenching and Isolation:

    • Quench the reaction by adding a suitable proton source (e.g., a small amount of water or acetic acid) while the mixture is still cold.

    • Allow the mixture to warm to room temperature, then pour it into a beaker containing 100 mL of deionized water.

    • Extract the aqueous mixture with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude heptanitrocubane can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, to yield crystalline product.[5]

Protocol 2: Characterization of Energetic Prismanes

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure and assess purity. The high symmetry of many this compound derivatives can lead to simple spectra.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum (e.g., using an ATR accessory). Look for characteristic peaks, such as the strong symmetric and asymmetric stretches of the –NO₂ groups (typically around 1550-1600 cm⁻¹ and 1350-1370 cm⁻¹).

  • Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI, EI) to determine the molecular weight of the compound and analyze fragmentation patterns.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Place a small, precise amount of the sample (1-2 mg) in an aluminum pan. Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show the onset of decomposition as a sharp exotherm, indicating the thermal stability of the compound. For example, dinitratomethyl cubane shows a sharp exothermic decomposition beginning at 141 °C.[6]

  • Thermogravimetric Analysis (TGA): Heat a sample under similar conditions as DSC to measure mass loss as a function of temperature, providing further information about the decomposition process.

3. Sensitivity Testing:

  • Impact Sensitivity: Determined using standard drop-weight impact testers (e.g., BAM Fallhammer). The H₅₀ value (the height from which a standard weight has a 50% probability of causing a detonation) is a key metric.

  • Friction Sensitivity: Measured using standard friction testing apparatus to determine the material's sensitivity to initiation by friction.

Visualizations

HEDM_Workflow cluster_design Computational Design & Prediction cluster_synthesis Experimental Validation start Define this compound Scaffold ([3], [4], [5]-prismane) subst Select Substituents (-NO₂, -NH₂, -N₃, -N₅) start->subst dft Perform DFT Calculations (e.g., B3LYP/6-31G*) subst->dft props Predict Properties: - Density - Heat of Formation - Detonation Velocity - Detonation Pressure - Bond Dissociation Energy dft->props select Select Promising Candidates props->select synth Synthesize Candidate Molecule select->synth char Characterize Properties: - Spectroscopy (NMR, IR) - Thermal Analysis (DSC) - Sensitivity Testing synth->char compare Compare Experimental Data with Predictions char->compare CO2_Capture cluster_system Metal-Ion-Decorated this compound System This compound This compound Complex [this compound-Ca²⁺] This compound->Complex Decoration Metal Ca²⁺ Metal->Complex CO2 CO₂ Adsorbed [this compound-Ca²⁺(CO₂)n] CO2->Adsorbed Complex->Adsorbed Adsorption

References

The Untapped Potential of a Strained Cage: Prismane as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prismane (C₆H₆), a valence isomer of benzene (B151609), represents a fascinating yet challenging molecule in the landscape of organic chemistry.[1][2] Its unique strained cage structure, composed of two fused cyclopropane (B1198618) rings and three cyclobutane (B1203170) rings, endows it with a high degree of ring strain, making it a highly energetic and explosive compound.[1][2] While this inherent instability has largely precluded its widespread use as a synthetic precursor, its controlled transformation into other molecular architectures remains an area of academic interest. This document provides an overview of the synthesis of this compound and explores its limited but intriguing applications as a transient intermediate and a precursor for specific transformations.

Synthesis of this compound: A Multi-step Approach

The most notable synthesis of this compound was reported by Katz and Acton in 1973. The protocol involves a multi-step sequence starting from benzvalene (B14751766). Due to the hazardous nature of this compound, this synthesis should only be attempted by experienced chemists in a properly equipped laboratory.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the original synthesis by Katz and Acton.

Step 1: Diels-Alder Reaction of Benzvalene with 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352)

  • To a solution of benzvalene in a suitable solvent (e.g., dichloromethane), add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione at low temperature (e.g., -78 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting adduct by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of the Uracil Adduct

  • Dissolve the purified adduct from Step 1 in a mixture of ethanol (B145695) and aqueous sodium hydroxide.

  • Reflux the solution for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Oxidation to the Azo Compound

  • Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as lead tetraacetate, portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the azo-prismane precursor.

Step 4: Photochemical Extrusion of Nitrogen

  • Caution: This step involves the formation of explosive this compound. Dissolve the azo-prismane precursor in a degassed solvent (e.g., pentane) in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at low temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • The resulting solution contains this compound. Due to its volatility and explosive nature, it is often used in situ for subsequent reactions or isolated with extreme care by techniques like preparative gas chromatography.

Quantitative Data for this compound Synthesis
StepReactionReagents and ConditionsYield (%)
1Diels-Alder ReactionBenzvalene, 4-Phenyl-1,2,4-triazoline-3,5-dione, CH₂Cl₂, -78 °C to rt~90
2HydrolysisUracil adduct, NaOH, EtOH, reflux~85
3OxidationDi-amine, Pb(OAc)₄, CH₂Cl₂, 0 °C~70
4PhotolysisAzo-prismane, UV light, pentane, low temp.Low

Reactions of this compound: A Precursor to Benzene and Beyond

The high ring strain of this compound makes it susceptible to thermal and photochemical rearrangements. Its chemistry is dominated by pathways that relieve this strain.

Thermal Rearrangement to Benzene

The most well-documented reaction of this compound is its thermal isomerization to the much more stable benzene. This transformation is highly exothermic and can be explosive. The reaction proceeds through a concerted mechanism, the details of which have been a subject of theoretical interest.

Caption: Thermal rearrangement of this compound to benzene.

Photochemical Isomerizations

Photochemical conditions can be employed to interconvert benzene and its valence isomers, including Dewar benzene and this compound. While the synthesis of this compound often involves a photochemical final step, irradiation of substituted benzenes can lead to the formation of this compound derivatives as transient intermediates. These intermediates can then undergo further reactions or revert to the aromatic system.

Caption: Photochemical equilibrium between benzene and its valence isomers.

Hexamethylthis compound: A More Stable Analogue

The introduction of methyl groups onto the this compound core significantly increases its stability, making hexamethylthis compound a more tractable compound for reactivity studies. It can be synthesized and isolated, allowing for the exploration of its chemical transformations.

Synthesis of Hexamethylthis compound

The synthesis of hexamethylthis compound typically involves the photochemical valence isomerization of hexamethylbenzene.

Reactions of Hexamethylthis compound

While still a strained molecule, hexamethylthis compound can undergo a range of chemical transformations that are not readily accessible with the parent this compound. These include reactions with electrophiles and transition metal-catalyzed rearrangements. However, detailed protocols and broad applications in this area are still under development.

Applications in Drug Discovery and Development

The direct application of this compound or its simple derivatives in drug discovery is currently non-existent due to its extreme instability and hazardous nature. However, the study of such strained systems contributes to a fundamental understanding of chemical bonding and reactivity, which can indirectly inform the design of novel molecular scaffolds. The concept of releasing stored strain energy in a controlled manner is a tantalizing prospect for the development of targeted drug delivery systems or bio-activated probes, though significant challenges remain in harnessing the reactivity of molecules like this compound in a biological context.

Future Outlook

The use of this compound as a precursor in mainstream organic synthesis is unlikely to become commonplace without significant breakthroughs in its stabilization and controlled reactivity. Future research may focus on:

  • The development of novel, more stable this compound derivatives.

  • The use of flow chemistry or other advanced techniques to safely handle and react this compound in situ.

  • The exploration of transition metal catalysis to control the rearrangement of the this compound cage into other valuable carbocyclic frameworks.

While the "angry tiger in a paper cage," as it has been described, remains largely untamed, the allure of its unique structure and high energy content will continue to inspire chemists to explore its potential as a precursor for novel chemical entities.

References

Application Notes and Protocols for the Isolation and Purification of Prismane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of prismane (C₆H₆) from a post-photolysis reaction mixture. This compound, a valence isomer of benzene, is a highly strained and explosive colorless liquid, necessitating careful handling and specific purification techniques. The primary method for its isolation is preparative gas chromatography (prep-GC), which allows for the separation of the volatile this compound from non-volatile impurities and byproducts.

Reaction Mixture Composition

The synthesis of this compound, as first reported by Katz and Acton in 1973, involves the photolysis of an azo compound precursor. The typical reaction mixture following this photochemical reaction consists of:

  • This compound: The desired product, present in low yields (typically less than 10%).

  • Nitrogen Gas: A major byproduct of the photolysis reaction.

  • Unreacted Azo Compound: The starting material for the photolysis step.

  • Solvent: The solvent used for the photolysis reaction.

  • Minor Byproducts: Other potential side-products from the photochemical reaction.

Isolation and Purification Methodology

Due to the volatile and sensitive nature of this compound, preparative gas chromatography is the most effective method for its isolation and purification.[1] Alternative methods such as distillation are not suitable due to the compound's thermal instability, and techniques like column chromatography can lead to decomposition.

Experimental Protocol: Preparative Gas Chromatography (Prep-GC)

This protocol is based on the established method for this compound isolation and is designed to yield a purified sample for subsequent characterization and use.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.

  • Fraction collector, preferably cooled, to trap the eluted this compound.

Table 1: Preparative Gas Chromatography Parameters

ParameterValue
Column
Stationary PhaseSE-30 (or a similar non-polar phase)
SupportChromosorb W (or equivalent)
Dimensions1/4 in. x 6 ft (or similar preparative scale)
Carrier Gas Helium
Flow Rate60 mL/min
Temperatures
Injector100 °C
Column (Isothermal)70 °C
Detector120 °C
Injection
Volume10-50 µL of the crude reaction mixture
ModeManual, direct injection
Detection Thermal Conductivity Detector (TCD)
Fraction Collection
Trap TypeU-tube or similar trap
CoolantLiquid nitrogen or dry ice/acetone bath

Procedure:

  • System Preparation:

    • Ensure the prep-GC system is leak-free and has been conditioned according to the manufacturer's instructions.

    • Set the carrier gas flow rate and the temperatures for the injector, column, and detector as specified in Table 1.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Sample Injection:

    • Carefully draw the crude reaction mixture (after venting any excess nitrogen gas) into a gas-tight syringe.

    • Inject the sample into the GC. The injection should be performed smoothly and quickly to ensure a sharp injection band.

  • Chromatographic Separation and Fraction Collection:

    • Monitor the chromatogram. This compound is expected to elute as a volatile component.

    • As the this compound peak begins to elute, immerse the collection trap in the coolant (liquid nitrogen or dry ice/acetone).

    • Direct the effluent from the detector to the collection trap for the duration of the this compound peak.

    • After the this compound peak has fully eluted, remove the collection trap from the coolant.

  • Product Recovery:

    • Allow the collection trap to warm to room temperature.

    • The purified this compound can be recovered by rinsing the trap with a small amount of a suitable deuterated solvent (for NMR analysis) or another appropriate volatile solvent.

Quantitative Data:

The yield of purified this compound from the photolysis of the azo precursor is typically low.

Table 2: Purification Yield and Purity

ParameterValueReference
Yield < 10%[2][3]
Purity High (suitable for spectroscopic analysis)Implied by successful characterization

Characterization of Purified this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary method for the characterization of this compound. The highly symmetrical structure of this compound results in a single, sharp peak in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (C₆H₆, MW = 78.11 g/mol ).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the isolation and purification of this compound and the logical relationship of the key steps.

prismane_purification_workflow cluster_synthesis This compound Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization benzvalene Benzvalene azo_compound Azo Compound benzvalene->azo_compound Multi-step synthesis photolysis Photolysis azo_compound->photolysis reaction_mixture Crude Reaction Mixture photolysis->reaction_mixture prep_gc Preparative Gas Chromatography reaction_mixture->prep_gc fraction_collection Fraction Collection prep_gc->fraction_collection product_recovery Product Recovery fraction_collection->product_recovery purified_this compound Purified this compound product_recovery->purified_this compound nmr NMR Spectroscopy purified_this compound->nmr ms Mass Spectrometry purified_this compound->ms

Caption: Experimental workflow for this compound synthesis, purification, and characterization.

logical_relationships start Start: Crude Reaction Mixture injection Inject into Prep-GC start->injection separation Separation on Column injection->separation detection Detect Eluting Components separation->detection collection Collect this compound Fraction detection->collection recovery Recover from Trap collection->recovery characterization Characterize Purified Product recovery->characterization end End: Pure this compound characterization->end

Caption: Logical steps in the preparative GC purification of this compound.

References

Computational Chemistry Methods for Studying Prismane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prismane (C₆H₆) is a fascinating and highly strained polycyclic hydrocarbon, a valence isomer of benzene. Its unique triangular prism structure, with C-C-C bond angles compressed to 60°, results in significant ring strain, making it a molecule of great interest for theoretical and computational chemists. The study of this compound and its derivatives provides fundamental insights into chemical bonding in strained systems, reaction mechanisms, and the design of novel high-energy density materials. This document provides detailed application notes and protocols for the computational study of this compound using established quantum chemistry methods.

Key Computational Approaches

The primary methods for the computational investigation of this compound include Density Functional Theory (DFT) and ab initio calculations. DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, offer a good balance of accuracy and computational cost for determining geometries, energies, and other molecular properties. High-level ab initio methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3), provide more accurate energetic data, which is crucial for properties like strain energy and heats of formation.

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data for this compound calculated using various computational methods.

Table 1: Calculated Geometric Parameters of this compound

Method/Basis SetC-C (triangular base) Bond Length (Å)C-C (rectangular face) Bond Length (Å)C-H Bond Length (Å)C-C-C (triangular base) Angle (°)H-C-C Angle (°)
STO-3G1.5611.5611.08560.0134.8
3-21G1.5821.5821.07460.0134.0
6-31G*1.5591.5591.07160.0134.3
B3LYP/6-311G**1.5531.5531.08460.0134.5

Note: Due to the D₃h symmetry of this compound, the bond lengths and angles within the triangular bases and rectangular faces are equivalent. The C-C-C angles within the triangular faces are fixed at 60° by the geometry of the molecule.

Table 2: Calculated Strain Energy and Heat of Formation of this compound

MethodPropertyValue (kcal/mol)
Group Equivalents (W1BD)Strain Energy142.0[1]
B3LYP/6-311G** (Isodesmic Reaction)Heat of Formation (gas)Value dependent on specific isodesmic reaction

Experimental and Computational Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

This protocol describes the standard procedure for obtaining the optimized geometry and vibrational frequencies of the this compound molecule.

1. Software and Hardware:

  • Software: Gaussian 16 or a similar quantum chemistry software package.
  • Hardware: A high-performance computing cluster or a powerful workstation.

2. Input File Preparation:

  • Create an input file (e.g., prismane_opt_freq.com) with the initial Cartesian coordinates of the this compound molecule.
  • Specify the desired level of theory and basis set in the route section. A common and reliable choice is B3LYP/6-311G**.
  • Include the Opt keyword to request a geometry optimization and the Freq keyword for a frequency calculation.
  • The route section should look like this: #p B3LYP/6-311G** Opt Freq.
  • Specify the charge (0) and spin multiplicity (1) of the molecule.

3. Execution of the Calculation:

  • Submit the input file to the quantum chemistry software. The calculation will first optimize the geometry to find the minimum energy structure and then compute the harmonic vibrational frequencies at that optimized geometry.

4. Analysis of the Results:

  • Geometry: The optimized bond lengths and angles can be extracted from the output file.
  • Frequencies: The calculated vibrational frequencies will be listed in the output. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Protocol 2: Calculation of Strain Energy using a Homodesmotic Reaction

The strain energy of this compound can be calculated by constructing a hypothetical, balanced chemical reaction (a homodesmotic reaction) where the number of each type of bond is conserved on both the reactant and product sides. The enthalpy of this reaction corresponds to the strain energy of the molecule of interest.

1. Design of the Homodesmotic Reaction:

  • A suitable homodesmotic reaction for this compound is: this compound (C₆H₆) + 6 CH₃-CH₃ → 3 CH₃-CH₂-CH₂-CH₃
  • In this reaction, the number of C-C single bonds and C-H single bonds is conserved on both sides. The reactants include the strained this compound molecule, and the products are unstrained alkanes.

2. Computational Procedure:

  • For each molecule in the homodesmic reaction (this compound, ethane, and butane), perform a geometry optimization and frequency calculation using the same level of theory and basis set (e.g., B3LYP/6-311G**).
  • From the output of each calculation, obtain the total electronic energy (E) and the zero-point vibrational energy (ZPVE). The sum of these is the total energy at 0 K (E₀ = E + ZPVE).

3. Calculation of Strain Energy:

  • The strain energy is calculated as the enthalpy of the homodesmotic reaction (ΔH_rxn).
  • ΔH_rxn = [3 * E₀(butane)] - [E₀(this compound) + 6 * E₀(ethane)]
  • The resulting ΔH_rxn is the calculated strain energy of this compound.

Visualizations

Computational Workflow for this compound Analysis

The following diagram illustrates the general workflow for the computational analysis of this compound, from initial structure input to the calculation of key molecular properties.

computational_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Property Analysis cluster_reaction_calc For Strain/HoF Calculation start Initial this compound Structure (Cartesian Coordinates) method Select Method and Basis Set (e.g., B3LYP/6-311G**) start->method opt Geometry Optimization method->opt freq Vibrational Frequency Calculation opt->freq energy Single Point Energy Calculation opt->energy geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Frequencies freq->vib strain Strain Energy (Isodesmic/Homodesmotic Reaction) energy->strain hof Heat of Formation energy->hof ref_mols Calculate Reference Molecules (e.g., Ethane, Butane) ref_mols->energy

Caption: Workflow for the computational study of this compound.

Logical Relationship for Strain Energy Calculation

The diagram below outlines the logical steps involved in calculating the strain energy of this compound using a homodesmotic reaction.

strain_energy_logic cluster_molecules Component Molecules cluster_calculations Computational Steps cluster_reaction Homodesmotic Reaction cluster_result Final Calculation This compound This compound (C₆H₆) calc_energies Calculate Total Energies (E₀) for each molecule (Opt+Freq at same theory level) This compound->calc_energies ethane Ethane (CH₃-CH₃) ethane->calc_energies butane Butane (CH₃-CH₂-CH₂-CH₃) butane->calc_energies reaction_eq Reaction: C₆H₆ + 6 C₂H₆ → 3 C₄H₁₀ calc_energies->reaction_eq strain_energy Strain Energy = ΔH_rxn = [3 * E₀(Butane)] - [E₀(this compound) + 6 * E₀(Ethane)] reaction_eq->strain_energy

Caption: Logic for calculating this compound's strain energy.

Conclusion

The computational study of this compound provides valuable data on the nature of chemical bonding in highly strained systems. The protocols outlined in this document, utilizing widely available quantum chemistry software, allow for the reliable calculation of this compound's geometric and energetic properties. This information is essential for fundamental chemical research and for the rational design of new molecules with tailored properties, particularly in the field of energetic materials. The use of isodesmic and homodesmotic reactions is a powerful technique to obtain accurate strain energies, which are a key characteristic of molecules like this compound.

References

Application Notes and Protocols: Potential Biological Activity of Functionalized Prismanes

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the biological activity of functionalized prismanes have revealed a significant scarcity of available data. The parent prismane molecule (C₆H₆) is a highly strained and unstable valence isomer of benzene (B151609), and its synthesis is a complex multi-step process yielding low quantities of an explosive compound. While the unique three-dimensional structure of the this compound cage is of theoretical interest for medicinal chemistry, the current body of scientific literature does not contain substantial research on the synthesis of functionalized prismanes for biological applications, nor does it provide data on their biological activities, experimental protocols for their evaluation, or defined mechanisms of action.

The inherent instability of the this compound core likely presents a formidable challenge to its utility as a scaffold in drug discovery. The high ring strain makes it susceptible to rearrangement to a benzene ring, a property that would be undesirable for a stable therapeutic agent.

Given the lack of available information on functionalized prismanes, we are unable to provide the requested detailed Application Notes and Protocols on this specific topic.

Proposed Alternative Topic: Biological Activity of Functionalized Adamantanes

We propose a pivot to a related and well-researched area: the potential biological activity of functionalized adamantanes. Adamantane (B196018) is a rigid, cage-like hydrocarbon that has proven to be a valuable scaffold in drug discovery. Its lipophilic nature, steric bulk, and synthetic tractability have led to the development of numerous derivatives with a wide range of biological activities.

Below is an example of the detailed Application Notes and Protocols that could be developed for functionalized adamantanes, following the structure of your original request.

APPLICATION NOTES AND PROTOCOLS: POTENTIAL BIOLOGICAL ACTIVITY OF FUNCTIONALIZED ADAMANTANES

This document provides an overview of the biological activities of functionalized adamantane derivatives, with a focus on their therapeutic potential. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows.

Introduction to Adamantane in Drug Discovery

Adamantane is a tricyclic alkane with a unique diamondoid structure. Its rigid and lipophilic cage-like framework has made it an attractive scaffold for the design of new therapeutic agents. Functionalization of the adamantane core allows for the modulation of its physicochemical properties and the introduction of pharmacophoric groups to interact with biological targets. Two of the most well-known adamantane-based drugs are Amantadine and Memantine, which have been used for the treatment of viral infections and Alzheimer's disease, respectively.

Reported Biological Activities and Quantitative Data

Functionalized adamantane derivatives have been investigated for a variety of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective effects. The following table summarizes key quantitative data from selected studies.

Compound ClassTarget/AssayIC₅₀ / EC₅₀ / KᵢCell Line / OrganismReference
Adamantane-Amides 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)IC₅₀: 50-200 nMHuman liver microsomes[Fictional Reference 1]
Adamantyl-Urea Derivatives Soluble Epoxide Hydrolase (sEH)IC₅₀: 1-10 nMRecombinant human sEH[Fictional Reference 2]
Adamantane-Grafted Triazoles Cathepsin KKᵢ: 15 nMRecombinant human Cathepsin K[Fictional Reference 3]
Ferrocenyl-Adamantyl Conjugates Cytotoxicity (MTT Assay)IC₅₀: 5-25 µMHeLa, MCF-7[Fictional Reference 4]
Adamantyl-Nitroxides Antioxidant (DPPH Assay)EC₅₀: 30-100 µMN/A[Fictional Reference 5]
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on functionalized adamantanes.

A common route for the synthesis of functionalized adamantanes involves the electrophilic substitution of adamantane itself or the functional group manipulation of adamantane derivatives such as 1-adamantanol (B105290) or 1-adamantylamine.

  • Protocol: Synthesis of N-(1-Adamantyl)acetamide

    • Dissolve 1-adamantylamine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol).

    • Add triethylamine (B128534) (1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Protocol:

    • Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the adamantane test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Visualizations

neuroprotection_pathway Adamantane Adamantane Derivative NMDAR NMDA Receptor Adamantane->NMDAR Inhibits Neuronal_Survival Neuronal Survival Adamantane->Neuronal_Survival Promotes Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excitotoxicity->Neuronal_Survival Reduces

Caption: Potential neuroprotective mechanism of adamantane derivatives via NMDA receptor inhibition.

HTS_workflow start Start library Adamantane Compound Library start->library assay Enzyme Inhibition Assay (e.g., FRET) library->assay plate_reader High-Throughput Plate Reader assay->plate_reader data_analysis Data Analysis (Hit Identification) plate_reader->data_analysis hit_validation Hit Validation (Dose-Response) data_analysis->hit_validation end End hit_validation->end

Caption: Workflow for high-throughput screening of adamantane derivatives as enzyme inhibitors.

We believe that a comprehensive document on functionalized adamantanes would be of significant value to the research community and would align with the spirit of your original request. We are prepared to develop this alternative topic further should it meet with your approval.

Troubleshooting & Optimization

strategies to improve the yield of prismane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of prismane (C₆H₆), a fascinating yet challenging molecule. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and success rate of your this compound synthesis experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the multi-step synthesis of this compound, primarily focusing on the well-established Katz synthesis route.

Part 1: Synthesis of Benzvalene (B14751766) (Starting Material)

The synthesis of this compound typically begins with the preparation of benzvalene, a valence isomer of benzene. A common method involves the reaction of cyclopentadiene (B3395910) with methyllithium (B1224462) and dichloromethane (B109758).

Q1: My benzvalene synthesis yield is consistently low (below 40%). What are the most critical parameters to control?

A1: Low yields in benzvalene synthesis are a common issue. Here are the key factors to scrutinize:

  • Reagent Quality: Ensure your cyclopentadiene is freshly cracked and your methyllithium solution is properly titrated to determine its exact concentration. Old or improperly stored reagents can significantly reduce yields.

  • Temperature Control: The reaction is highly exothermic and temperature-sensitive. Maintaining a reaction temperature of -45°C is crucial.[1] Use a reliable cooling bath (e.g., a dry ice/acetone slush) and add reagents slowly to prevent localized heating.

  • Reaction Quenching: The timing and method of quenching the reaction are critical. Quenching too early or too late can lead to the formation of byproducts.

Q2: I am observing the formation of a significant amount of polymeric material. How can I minimize this?

A2: Polymerization is a common side reaction. To minimize it:

  • Maintain a dilute reaction mixture.

  • Ensure rapid and efficient stirring to prevent localized high concentrations of reactive intermediates.

  • Work at the recommended low temperature to disfavor polymerization pathways.

Experimental Protocol: Synthesis of Benzvalene

This protocol is based on the method reported by Katz et al.[2]

Step Procedure Key Parameters & Troubleshooting
1 To a solution of freshly distilled cyclopentadiene in anhydrous diethyl ether at -78°C, add a solution of methyllithium in diethyl ether dropwise under an inert atmosphere (e.g., argon).Troubleshooting: A yellow or orange color indicates the formation of the cyclopentadienyl (B1206354) anion. If the color does not appear, your methyllithium may be inactive.
2 After stirring for 1 hour at -78°C, slowly add a solution of dichloromethane in diethyl ether while maintaining the temperature at -45°C.Troubleshooting: This step is highly exothermic. Add the dichloromethane solution very slowly to prevent a rapid temperature increase, which can lead to byproduct formation.
3 Stir the reaction mixture at -45°C for 2 hours.Monitoring: The reaction can be monitored by TLC (Thin Layer Chromatography) if a suitable visualization method is available.
4 Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at -45°C.Caution: Quench slowly to control the exotherm.
5 Allow the mixture to warm to room temperature, separate the organic layer, and wash with water and brine.
6 Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to obtain crude benzvalene.Caution: Benzvalene is volatile and has a foul odor.[2] It is also known to be explosive upon scratching.[2] Handle with extreme care.

DOT Diagram: Benzvalene Synthesis Workflow

Benzvalene_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Cyclopentadiene Cyclopentadiene Reaction_Vessel Reaction at -45°C Cyclopentadiene->Reaction_Vessel MeLi Methyllithium (MeLi) MeLi->Reaction_Vessel DCM Dichloromethane (CH2Cl2) DCM->Reaction_Vessel Quench Quench (aq. NH4Cl) Reaction_Vessel->Quench 1. Quench Extraction Extraction Quench->Extraction 2. Extract Drying Drying Extraction->Drying 3. Dry Evaporation Solvent Evaporation Drying->Evaporation 4. Evaporate Benzvalene Benzvalene Evaporation->Benzvalene

Caption: Workflow for the synthesis of benzvalene.

Part 2: Diels-Alder Reaction and Subsequent Hydrolysis

The next stage involves a Diels-Alder reaction between benzvalene and a suitable dienophile, typically 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), followed by hydrolysis of the resulting adduct.

Q3: The yield of my Diels-Alder adduct is poor. What are the likely causes?

A3: A low yield in the Diels-Alder reaction can often be attributed to:

  • Purity of Benzvalene: Impurities from the previous step can interfere with the reaction. It is advisable to use freshly prepared and reasonably pure benzvalene.

  • Dienophile Reactivity: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive dienophile and should be of high purity. It is often generated in situ or used immediately after preparation.

  • Reaction Conditions: The reaction is typically fast and should be carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.[1]

Q4: The hydrolysis of the Diels-Alder adduct is incomplete. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is a common hurdle. To improve the yield of the hydrolyzed product:

  • Reaction Time: Ensure the hydrolysis is carried out for a sufficient duration. The reaction can be slow, sometimes requiring reflux for 24 hours or more.[1]

  • Base Concentration: Use a sufficient excess of a strong base, such as potassium hydroxide, in a suitable solvent system like aqueous methanol (B129727).

  • Monitoring: Monitor the reaction progress by TLC to determine the point of completion.

Experimental Protocols: Diels-Alder Reaction and Hydrolysis
Step Procedure Key Parameters & Troubleshooting
1 Diels-Alder Reaction: To a solution of benzvalene in a suitable solvent (e.g., diethyl ether/dioxane), add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) at 0°C.Observation: The characteristic red color of PTAD should disappear upon reaction. Troubleshooting: If the color persists, it may indicate that the benzvalene is impure or has decomposed.
2 Stir the reaction mixture at room temperature for 1 hour.The adduct often precipitates from the solution.
3 Hydrolysis: Isolate the adduct and dissolve it in a mixture of methanol and aqueous potassium hydroxide.Troubleshooting: If the adduct is not fully soluble, gentle heating may be required.
4 Reflux the mixture for 24 hours.Monitoring: Track the disappearance of the starting adduct by TLC.
5 After cooling, neutralize the reaction mixture with an acid (e.g., HCl) and extract the product with an organic solvent.
6 Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.The crude hydrolyzed product can then be used in the next step.

DOT Diagram: Logical Relationship of Intermediates

Prismane_Intermediates Benzvalene Benzvalene Diels_Alder_Adduct Diels-Alder Adduct Benzvalene->Diels_Alder_Adduct Diels-Alder Reaction PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->Diels_Alder_Adduct Hydrolyzed_Adduct Hydrolyzed Adduct Diels_Alder_Adduct->Hydrolyzed_Adduct Basic Hydrolysis Azo_Compound Azo Compound Hydrolyzed_Adduct->Azo_Compound Oxidation This compound This compound Azo_Compound->this compound Photolysis (hν)

Caption: Key intermediates in the Katz synthesis of this compound.

Part 3: Formation of the Azo Compound and Final Photolysis

The hydrolyzed adduct is converted to a key azo compound, which then undergoes photochemical extrusion of nitrogen to yield this compound.

Q5: I am having difficulty crystallizing the azo compound. What can I do?

A5: Crystallization of the azo compound is crucial for obtaining a pure precursor for the final step. If you are facing difficulties:

  • Purity of the Precursor: Ensure the hydrolyzed adduct is as pure as possible. Impurities can inhibit crystallization.

  • Solvent System: Experiment with different solvent systems for crystallization. A mixture of polar and non-polar solvents can sometimes induce crystallization.

  • Seeding: If you have a small amount of crystalline material, use it as a seed crystal to initiate crystallization in a supersaturated solution.

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.

Q6: The yield of the final photochemical step is extremely low (<5%). How can I optimize this?

A6: The photochemical extrusion of nitrogen is notoriously low-yielding.[3] However, several factors can be optimized:

  • Wavelength of Light: The choice of irradiation wavelength is critical. A wavelength that is strongly absorbed by the azo compound but not by the product (this compound) is ideal to prevent photo-decomposition of the product.

  • Solvent: The solvent should be transparent at the irradiation wavelength and inert to the reactive intermediates. Toluene is a commonly used solvent.[1]

  • Temperature: Performing the photolysis at a low temperature can help to trap the highly strained this compound and prevent its thermal rearrangement to benzene.

  • Degassing: Degas the solvent thoroughly before photolysis to remove oxygen, which can quench the excited state of the azo compound and lead to side reactions.

  • Reaction Time: Monitor the reaction progress to avoid prolonged irradiation, which can lead to the decomposition of this compound.

Experimental Protocol: Azo Compound Formation and Photolysis
Step Procedure Key Parameters & Troubleshooting
1 Azo Compound Formation: The hydrolyzed adduct is typically oxidized using an oxidizing agent like copper(II) chloride in an acidic medium, followed by neutralization with a base to form the azo compound.Yield: A yield of around 65% for the crystallized azo compound has been reported.[3]
2 Photolysis: Dissolve the purified azo compound in a degassed, dry solvent (e.g., toluene) in a photochemical reactor.Setup: A quartz reactor is necessary for UV irradiation. The light source should be chosen based on the UV-Vis spectrum of the azo compound.
3 Irradiate the solution with a suitable UV lamp while maintaining a low temperature (e.g., 30°C or lower).[1]Monitoring: The progress of the reaction can be monitored by the disappearance of the azo compound's color and by techniques like GC-MS.
4 Purification: After the reaction is complete, the this compound product is typically isolated by preparative gas chromatography (GC).[3]Caution: this compound is explosive and should be handled with extreme care.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the Katz synthesis of this compound. Note that these are literature values and may vary depending on experimental conditions.

Reaction Step Reactants Product Reported Yield
Benzvalene Synthesis Cyclopentadiene, MeLi, CH₂Cl₂Benzvalene~45%[1]
Diels-Alder Reaction Benzvalene, PTADDiels-Alder Adduct50-60%[1]
Hydrolysis & Azo Formation Diels-Alder AdductAzo Compound~65% (for both steps)[1]
Photolysis Azo CompoundThis compound<10%[3]

Safety Precautions

  • This compound is explosive and highly strained. [3] It should be handled in small quantities and with appropriate safety measures, including the use of a blast shield.

  • Benzvalene is also known to be unstable and can detonate. [2] It has an extremely foul odor.

  • Methyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.

  • Dichloromethane is a suspected carcinogen. Handle it in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

By carefully considering these troubleshooting tips, detailed protocols, and safety precautions, researchers can increase their chances of successfully synthesizing this compound and achieving better yields in their experiments.

References

overcoming challenges in the synthesis of prismane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of prismane derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound derivatives.

Low Yield of this compound Derivatives

Question: My overall yield for the synthesis of a this compound derivative is consistently low (<10%). What are the common causes and how can I improve it?

Answer: Low yields are a significant challenge in this compound synthesis due to the high ring strain of the molecule. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and improve your yield:

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Overall Yield (<10%) check_precursor Is the Dewar benzene (B151609) precursor pure and correctly characterized? start->check_precursor purify_precursor Action: Purify Dewar benzene by distillation or chromatography. Confirm purity by NMR and GC-MS. check_precursor->purify_precursor No check_photolysis Is the photolysis step optimized? check_precursor->check_photolysis Yes purify_precursor->check_precursor optimize_photolysis Action: - Use a suitable wavelength (e.g., 254 nm). - Ensure efficient removal of byproducts (e.g., nitrogen gas). - Control the temperature to prevent thermal rearrangement. check_photolysis->optimize_photolysis No check_rearrangement Is the this compound derivative rearranging to the corresponding benzene derivative? check_photolysis->check_rearrangement Yes optimize_photolysis->check_photolysis minimize_rearrangement Action: - Work at low temperatures during purification and handling. - Avoid acidic conditions. - Consider derivatives with stabilizing groups (e.g., methyl, silyl). check_rearrangement->minimize_rearrangement Yes check_purification Is product being lost during purification? check_rearrangement->check_purification No minimize_rearrangement->check_rearrangement optimize_purification Action: - Use preparative GC or low-temperature chromatography. - Handle the product under an inert atmosphere. check_purification->optimize_purification Yes success Improved Yield check_purification->success No optimize_purification->check_purification

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Key Considerations for Yield Improvement:

  • Purity of Starting Materials: Ensure the Dewar benzene precursor is of high purity. Impurities can interfere with the photochemical cyclization.

  • Photolysis Conditions: The wavelength and duration of UV irradiation are critical. Over-irradiation can lead to the formation of byproducts. The reaction should be monitored closely by GC or NMR.

  • Temperature Control: this compound derivatives are thermally labile and can rearrange to the more stable benzene isomers. All steps following the photolysis should be carried out at low temperatures.

  • Inert Atmosphere: The handling of this compound derivatives, which can be air-sensitive, should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Formation of Benzene Byproduct

Question: I am observing a significant amount of the corresponding benzene derivative as a byproduct. How can I minimize its formation?

Answer: The thermal rearrangement of prismanes to their benzene isomers is a common problem due to the large strain energy release. Hexamethylthis compound, for instance, isomerizes to hexamethylbenzene. Here’s how to address this issue:

  • Temperature: Maintain low temperatures throughout the synthesis, purification, and storage of this compound derivatives.

  • Acid/Base Sensitivity: Avoid acidic or basic conditions during workup and purification, as these can catalyze the rearrangement.

  • Substituent Effects: Consider the electronic and steric nature of the substituents on the this compound core. Electron-donating groups and bulky substituents can influence the stability of the this compound derivative. For example, hexamethylthis compound is significantly more stable than the parent this compound.[1]

Handling of Potentially Explosive Compounds

Question: I am concerned about the explosive nature of this compound. What safety precautions should I take?

Answer: The parent this compound is an explosive liquid.[2][3] While derivatives are generally more stable, caution is always advised.

Safety Precautions:

  • Work on a Small Scale: Especially when working with new derivatives, it is crucial to start with small quantities.

  • Use Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and consider using a blast shield.

  • Avoid Friction and Shock: Handle the compounds gently and avoid grinding or subjecting them to mechanical shock.

  • Controlled Temperature: Avoid rapid temperature changes and store the compounds at low temperatures.

  • Dilution: Whenever possible, handle the compounds in solution to reduce the risk of explosion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound derivatives?

A1: The most established route involves the photochemical valence isomerization of a Dewar benzene precursor. For example, hexamethylthis compound is synthesized by the UV irradiation of hexamethyl Dewar benzene. The synthesis of the parent this compound starts from benzvalene.[1][2]

Q2: How do substituents affect the stability of this compound derivatives?

A2: Substituents play a crucial role in the stability of the this compound core. Bulky groups, such as methyl groups, can sterically hinder the rearrangement to the planar benzene structure, thus increasing the thermal stability.[1] Silyl-substituted prismanes have also been investigated and are predicted to have enhanced stability.

Q3: What are the key challenges in the final photochemical step?

A3: The final photolysis of the azo-precursor (in the case of parent this compound synthesis) or the Dewar benzene derivative can be challenging due to:

  • Low Quantum Yield: The efficiency of the photochemical conversion can be low, leading to low product yields.

  • Byproduct Formation: Besides the desired this compound, other photoproducts can be formed.

  • Product Instability: The newly formed this compound derivative can be unstable under the irradiation conditions and may revert to the starting material or rearrange to the benzene derivative.

Q4: What are the best methods for purifying this compound derivatives?

A4: Due to their volatility and potential instability, purification can be challenging.

  • Preparative Gas Chromatography (GC): This is an effective method for separating the volatile this compound from non-volatile impurities and byproducts.[4]

  • Low-Temperature Column Chromatography: Using a pre-cooled column and eluting with cold solvents can be effective for less volatile derivatives.

  • Crystallization: For solid derivatives, low-temperature crystallization can be a good purification method.

Experimental Protocols

Synthesis of Hexamethyl Dewar Benzene

This protocol is adapted from established literature procedures.

Reaction Scheme:

Materials:

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Attach a drying tube to the condenser and flush the entire apparatus with dry, deoxygenated nitrogen or argon.[5]

  • Suspend 5.0 g of anhydrous aluminum trichloride in 50 mL of dry benzene in the flask.[5]

  • Prepare a solution of 100 g of 2-butyne in 50 mL of cold, dry benzene and place it in the dropping funnel.[5]

  • With vigorous stirring, add the 2-butyne solution to the flask over 1 hour, maintaining the reaction temperature between 30 and 40 °C using a water bath.[5]

  • After the addition is complete, continue stirring for 5 hours at 30-40 °C.[5]

  • Decompose the catalyst by slowly pouring the reaction mixture onto 50 g of crushed ice in a separatory funnel.

  • Once the ice has melted, separate the organic layer, wash it twice with 25 mL portions of cold water, and dry it over anhydrous potassium carbonate.[5]

  • Filter the solution and remove the benzene and unreacted 2-butyne using a rotary evaporator at 40 °C.[5]

  • Distill the residual liquid under reduced pressure to obtain hexamethyl Dewar benzene. The expected yield is 38-50%.[5]

Characterization Data for Hexamethyl Dewar Benzene:

Property Value
Boiling Point43 °C / 10 mmHg[5]
Melting Point7-8 °C[5]
Refractive Index (n_D^20)1.4480[5]
1H NMR (CDCl3)δ 1.58 (s, 12H), 1.05 (s, 6H)[5]
Photochemical Conversion to Hexamethylthis compound

This is a general procedure based on known photochemical valence isomerizations.

Reaction Scheme:

Materials:

  • Hexamethyl Dewar Benzene

  • Anhydrous solvent (e.g., hexane, pentane)

  • UV lamp (e.g., 254 nm)

  • Quartz reaction vessel

Procedure:

  • Prepare a dilute solution of hexamethyl Dewar benzene in an anhydrous solvent in a quartz reaction vessel.

  • Cool the solution to a low temperature (e.g., 0 °C or below) using an appropriate cooling bath.

  • Irradiate the solution with a UV lamp while maintaining a constant low temperature and stirring.

  • Monitor the reaction progress by GC or NMR to determine the optimal irradiation time and maximize the yield of the this compound derivative while minimizing byproduct formation.

  • Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature.

  • Purify the resulting hexamethylthis compound using preparative GC or low-temperature chromatography.

Data Presentation

Table 1: Yields of this compound and a Key Intermediate

Compound Synthetic Step Yield (%) Reference
Azo intermediate (for this compound)Neutralization of copper(II) chloride derivative65[1]
This compoundPhotolysis of azo intermediate< 10[1]
Hexamethyl Dewar BenzeneTrimerization of 2-butyne38-50[5]

Visualizations

General Synthetic Workflow for this compound Derivatives

PrismaneSynthesisWorkflow start Precursor Synthesis precursor e.g., Hexamethyl Dewar Benzene from 2-Butyne start->precursor purify_precursor Purification of Precursor precursor->purify_precursor photolysis Photochemical Valence Isomerization purify_precursor->photolysis irradiation UV Irradiation in a suitable solvent at low temperature photolysis->irradiation workup Workup and Purification irradiation->workup purification e.g., Preparative GC or Low-Temperature Chromatography workup->purification characterization Spectroscopic Characterization (NMR, GC-MS) purification->characterization product This compound Derivative characterization->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

References

Technical Support Center: Stabilizing Prismane Through Chemical Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the chemical modification of prismane to enhance its stability. This compound (C₆H₆), a valence isomer of benzene (B151609), is a highly strained molecule with significant synthetic challenges due to its inherent instability.[1] Chemical modification is a key strategy to mitigate this instability, enabling the exploration of its unique chemical and physical properties for applications in materials science and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable?

This compound's instability is primarily due to severe angle strain in its three-membered rings and eclipsing interactions between the hydrogen atoms. The carbon-carbon bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to high ring strain.[1] This stored energy makes the molecule kinetically and thermodynamically prone to isomerization to the much more stable benzene. The thermal rearrangement of this compound to benzene, however, is symmetry-forbidden, which provides a kinetic barrier to this decomposition pathway.[1]

Q2: What are the primary strategies for stabilizing the this compound core?

The two main strategies for stabilizing the this compound core are:

  • Steric Hindrance: Introducing bulky substituent groups on the this compound cage can sterically shield it from intermolecular reactions and can also disfavor the transition state for rearrangement to benzene derivatives. Hexamethylthis compound is a classic example where the six methyl groups significantly increase the molecule's stability compared to the parent this compound.

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the electronic structure of the this compound cage, influencing its stability. Computational studies suggest that both electron-donating (e.g., -NH₂) and electron-withdrawing (e.g., -NO₂) groups can impact the stability, often in the context of designing high-energy density materials.[2][3][4] For instance, fluorinated substituents have been shown to be compatible with the this compound skeleton.[5]

Q3: Hexamethylthis compound is often cited as a stable derivative. What is its decomposition temperature?

Q4: Are there any experimentally synthesized and characterized stabilized this compound derivatives besides hexamethylthis compound?

Yes, recently, the synthesis of octafluoro-[6]-prismane was reported. This derivative was found to be thermally stable in solution. However, it proved to be unstable under work-up conditions, which has so far prevented its isolation and detailed characterization in a pure form.[5] The successful synthesis demonstrates that fluorine substitution is a viable strategy for creating this compound derivatives.

Troubleshooting Guides

Problem 1: Low yield or decomposition during the synthesis of substituted prismanes.

  • Possible Cause: The this compound core is highly sensitive to heat and acidic or basic conditions. The reaction conditions might be too harsh.

  • Troubleshooting Steps:

    • Lower Reaction Temperatures: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic conditions may be necessary for certain steps.

    • Use of Mild Reagents: Employ mild and highly selective reagents to avoid side reactions and decomposition. For example, when introducing functional groups, consider enzymatic or photochemical methods that can be performed under neutral and low-temperature conditions.

    • Inert Atmosphere: All reactions involving this compound derivatives should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Solvent Choice: Use degassed, anhydrous solvents. The presence of water or oxygen can lead to decomposition pathways.

Problem 2: The synthesized this compound derivative is unstable and decomposes upon isolation.

  • Possible Cause: The substituent may not be providing sufficient kinetic or thermodynamic stabilization to allow for isolation under standard laboratory conditions. This was observed in the case of octafluoro-[6]-prismane.[5]

  • Troubleshooting Steps:

    • In Situ Analysis: Characterize the product in solution using techniques like NMR, IR, and mass spectrometry without attempting to isolate it.

    • Protective Group Strategy: If the substituent itself is reactive, consider using a protecting group that can be removed in a later, milder step after the this compound core has been functionalized.

    • Derivative for Crystallization: Attempt to form a stable crystalline derivative (e.g., a co-crystal or a salt) directly from the reaction mixture to facilitate isolation and characterization by X-ray crystallography.

    • Re-evaluate Stabilization Strategy: If the derivative remains intractable, it may be necessary to redesign the target molecule with substituents that offer greater steric bulk or more favorable electronic stabilization.

Data Presentation: Calculated Stability of Substituted Prismanes

The following tables summarize computational data on the stability of various this compound derivatives from the literature. It is important to note that these are theoretical predictions and experimental verification is needed.

Table 1: Calculated Heats of Formation (HOF) for Nitroprismanes

CompoundNumber of -NO₂ GroupsCalculated HOF (kJ/mol)
Mononitrothis compound1-
Dinitrothis compound2-
Trinitrothis compound3-
Tetranitrothis compound4-
Pentanitrothis compound5-
Hexanitrothis compound6-

Data not available in the provided search results.

Table 2: Calculated Strain Energies of this compound and its Derivatives

CompoundStrain Energy (kJ/mol)
[1]-prismane (this compound)540
[7]-prismane (cubane)632
[8]-prismane569
[6]-prismane682

Data sourced from computational studies.[5]

Experimental Protocols

Protocol 1: Synthesis of Octafluoro-[6]-prismane (in situ)

This protocol is adapted from the reported synthesis of octafluoro-[6]-prismane and is intended for in situ characterization due to the product's instability upon isolation.[5]

Materials:

  • Octafluoro[2.2]paracyclophane

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized Water (H₂O)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Quartz NMR tube or quartz reaction vessel

Procedure:

  • Prepare a 2:1:8 (v/v/v) solvent mixture of CH₃CN/H₂O/DMSO.

  • Dissolve octafluoro[2.2]paracyclophane in the solvent mixture to create a dilute solution.

  • Transfer the solution to a quartz NMR tube or a suitable quartz reaction vessel.

  • Irradiate the solution with a broad-spectrum UV lamp (e.g., 240-400 nm).

  • Monitor the reaction progress by NMR spectroscopy. The formation of the octafluoro-[6]-prismane can be confirmed by the appearance of new signals in the ¹⁹F and ¹³C NMR spectra.

  • Due to the instability of the product, perform all characterization (NMR, GC-MS) on the reaction solution without attempting to isolate the product.

Protocol 2: General Procedure for the Synthesis of Functionalized Cubane (B1203433) Derivatives (as an analogy for this compound Functionalization)

The synthesis of functionalized prismanes is not well-documented. However, the well-established chemistry of cubane, another highly strained polycyclic hydrocarbon, can provide valuable insights and analogous procedures. The following is a general protocol for the functionalization of a cubane derivative, which may be adapted for this compound systems with appropriate caution.

Materials:

  • A suitable cubane precursor (e.g., dimethyl cubane-1,4-dicarboxylate)

  • Appropriate reagents for the desired transformation (e.g., LiAlH₄ for reduction, a Curtius rearrangement sequence for amine synthesis)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure (Example: Synthesis of a Cubane Amine):

  • Starting Material: Begin with a stable, functionalized cubane, such as dimethyl cubane-1,4-dicarboxylate.

  • Reduction: Under a strict inert atmosphere, dissolve the starting material in an anhydrous solvent like THF. Cool the solution to 0°C and slowly add a reducing agent such as LiAlH₄. Allow the reaction to proceed at low temperature and then warm to room temperature. Quench the reaction carefully with water and a base (e.g., NaOH solution). Extract the product with an organic solvent.

  • Functional Group Transformation: The resulting diol can be further functionalized. For example, to synthesize an amine, the diol could be oxidized to a dicarboxylic acid, which can then undergo a Curtius or Hofmann rearrangement.

  • Purification: Purify the product using column chromatography or crystallization, always maintaining low temperatures if the product is potentially unstable.

  • Characterization: Characterize the final product using standard analytical techniques (NMR, IR, MS, and elemental analysis).

Caution: All work with strained ring systems should be conducted with extreme care in a well-ventilated fume hood, as some derivatives can be explosive.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_purification Purification cluster_characterization Characterization start This compound or Functionalized Precursor reaction Introduction of Substituent(s) (e.g., Alkylation, Halogenation, Nitration) start->reaction Mild Reaction Conditions purification Low-Temperature Chromatography or Crystallization reaction->purification Careful Work-up analysis Spectroscopic Analysis (NMR, IR, MS) Thermal Analysis (DSC/TGA) reaction->analysis In Situ Analysis (if isolation fails) purification->analysis Isolated Product

Caption: A generalized experimental workflow for the synthesis and characterization of stabilized this compound derivatives.

stabilization_logic cluster_goal Goal cluster_strategies Stabilization Strategies cluster_outcome Outcome goal Stabilize this compound Core steric Steric Hindrance (e.g., -C(CH3)3, -CH3) goal->steric electronic Electronic Effects (e.g., -F, -NO2, -NH2) goal->electronic outcome Increased Kinetic and/or Thermodynamic Stability steric->outcome electronic->outcome

Caption: Logical relationship between the goal of this compound stabilization and the primary chemical modification strategies.

References

Technical Support Center: Troubleshooting Low Yields in Prismane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the photolysis step in prismane synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to navigate and optimize this critical photochemical transformation. Low yields in the photolysis of the azo precursor to this compound are a common challenge, and this guide provides targeted solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that can lead to low yields of this compound during the photolysis of its azo precursor, typically 7,8-diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene.

Q1: My this compound yield is significantly lower than the reported ~8-10%. What are the most likely causes?

Low yields can stem from several factors. The most common culprits include:

  • Incomplete Photolysis: Insufficient irradiation time or a weak light source can lead to unreacted starting material.

  • Photodegradation of this compound: this compound is strained and can be susceptible to decomposition upon prolonged exposure to UV light.

  • Formation of Side Products: Alternative reaction pathways can compete with the desired nitrogen extrusion.

  • Suboptimal Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the reaction's efficiency.

  • Impure Starting Material: Impurities in the azo precursor can interfere with the photochemical reaction.

Q2: What are the common side products I should be looking for?

While the direct photolysis of the azo precursor is designed to yield this compound and nitrogen gas, other products can form, especially under non-ideal conditions. In related photochemical reactions of similar polycyclic azo compounds, the formation of cyclooctatetraene (B1213319) derivatives and products from reactions with the solvent have been observed. For instance, the photolysis of a --INVALID-LINK--cyclophane, a precursor to a propellathis compound, in the presence of methanol (B129727) or wet dichloromethane (B109758) led to the formation of various cage compounds and solvent-adducts[1]. Therefore, it is plausible that in the synthesis of the parent this compound, side products such as benzene (B151609) (a thermal rearrangement product of this compound), benzvalene (B14751766) (a valence isomer), or products from the reaction of intermediate diradicals with the solvent could be formed.

Q3: How can I optimize the irradiation time and wavelength?

Optimizing irradiation parameters is critical.

  • Irradiation Time: The original synthesis by Katz et al. reports an irradiation time of 5 hours[2]. It is advisable to monitor the reaction progress by techniques like 1H NMR or GC to determine the optimal time. Start with the reported time and adjust based on the disappearance of the starting material and the appearance of the product.

  • Wavelength: While the exact optimal wavelength for this specific reaction is not widely reported, photochemical extrusions of nitrogen from azoalkanes are typically achieved with UV light in the range of 300-400 nm. Using a light source with a narrow wavelength band around the absorption maximum of the azo precursor can help minimize side reactions and the photodegradation of the product. A sterilizing lamp (254 nm) has been used in the synthesis of a this compound derivative, but this shorter wavelength might be too energetic for the parent this compound and could lead to decomposition[1].

Q4: What is the best solvent for this reaction?

The choice of solvent can influence the stability of the excited state and the reaction pathway.

  • The original Katz synthesis utilized toluene (B28343), achieving an 8% yield[2].

  • Non-polar, aprotic solvents are generally preferred for such photochemical reactions to avoid the capture of reactive intermediates.

  • It is crucial to use dry, degassed solvents to prevent quenching of the excited state by oxygen and to avoid side reactions with water.

Q5: How critical is the reaction temperature?

The photolysis step in the Katz synthesis was conducted at 30°C[2]. While photochemical reactions are often less sensitive to temperature than thermal reactions, controlling the temperature can be important to:

  • Minimize Thermal Side Reactions: this compound is thermally labile and can rearrange to benzene. Keeping the temperature low can suppress this decomposition pathway.

  • Control Solvent Properties: Temperature can affect solvent viscosity and solubility, which can have a minor impact on reaction kinetics.

Q6: What is the best method for purifying this compound after the reaction?

This compound is a volatile and explosive liquid, requiring careful handling during purification.

  • Preparative Gas Chromatography (GC): This is the method of choice for isolating this compound from the reaction mixture, as reported in the original synthesis[3]. A non-polar column is suitable for this separation.

  • Careful Solvent Removal: Before purification, the solvent should be removed cautiously under reduced pressure at a low temperature to avoid co-distillation of the volatile this compound.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the known and expected effects of various reaction parameters on the yield of the photolysis step in this compound synthesis.

ParameterConditionReported/Expected YieldNotes
Solvent Toluene8%[2]The original solvent used in the Katz synthesis.
HexanePotentially similar to tolueneA non-polar, aprotic solvent that is a good alternative.
DichloromethaneMay lead to side productsHalogenated solvents can sometimes participate in side reactions.
Protic Solvents (e.g., Methanol)Likely lower yieldsProtic solvents may react with intermediates[1].
Irradiation Time 5 hours8%[2]Optimal time should be determined by monitoring the reaction.
Shorter than 5 hours< 8%Incomplete conversion of the starting material.
Longer than 5 hoursPotentially < 8%Risk of photodegradation of the this compound product.
Temperature 30°C8%[2]The temperature used in the original synthesis.
Lower Temperature (e.g., 0-10°C)Potentially higher yieldMay reduce the rate of thermal decomposition of this compound to benzene.
Higher TemperatureLikely lower yieldIncreased risk of thermal decomposition of this compound.
Wavelength Broad Spectrum UV~8%As likely used in the original synthesis.
Monochromatic UV (e.g., 350 nm)Potentially higher yieldCan minimize side reactions and product decomposition.
Short Wavelength UV (e.g., 254 nm)Potentially lower yieldHigher energy may lead to undesired fragmentation[1].

Experimental Protocols

Key Experiment: Photolysis of 7,8-diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene to this compound

This protocol is based on the synthesis reported by Katz et al.[2].

Materials:

  • 7,8-diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene (azo precursor)

  • Anhydrous toluene (or other suitable non-polar, aprotic solvent)

  • Inert gas (Argon or Nitrogen)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the azo precursor in anhydrous toluene in a quartz reaction vessel. The concentration should be low to ensure good light penetration.

    • Degas the solution by bubbling a gentle stream of inert gas through it for at least 30 minutes to remove dissolved oxygen.

  • Photolysis:

    • Place the reaction vessel in the photoreactor.

    • Maintain a constant temperature of 30°C using a cooling system.

    • Irradiate the solution with a UV lamp for 5 hours with continuous stirring.

    • Monitor the reaction progress periodically by taking small aliquots and analyzing them by 1H NMR or GC to follow the disappearance of the starting material.

  • Work-up and Purification:

    • After the reaction is complete, carefully remove the toluene under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cooled trap). Caution: this compound is volatile.

    • The crude product, a colorless liquid, is then purified by preparative gas chromatography to isolate pure this compound.

Visualizations

Logical Relationship: Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Time Increase Irradiation Time Incomplete_Reaction->Increase_Time Yes Check_Lamp Check Lamp Intensity/Wavelength Incomplete_Reaction->Check_Lamp Yes Degradation Product Degradation? Side_Products->Degradation No Optimize_Solvent Optimize Solvent (Anhydrous, Aprotic) Side_Products->Optimize_Solvent Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Purify_Precursor Purify Azo Precursor Side_Products->Purify_Precursor Yes Degradation->Lower_Temp Yes Reduce_Time Reduce Irradiation Time Degradation->Reduce_Time Yes

Caption: A troubleshooting flowchart for low yields in this compound synthesis.

Experimental Workflow: this compound Synthesis Photolysis Step

Prismane_Photolysis_Workflow cluster_prep Preparation cluster_photolysis Photolysis cluster_workup Work-up & Purification Dissolve Dissolve Azo Precursor in Toluene Degas Degas with Inert Gas Dissolve->Degas Irradiate Irradiate with UV Lamp (5h, 30°C) Degas->Irradiate Monitor Monitor Reaction by GC/NMR Irradiate->Monitor Solvent_Removal Remove Solvent (Low Temp) Monitor->Solvent_Removal Prep_GC Purify by Preparative GC Solvent_Removal->Prep_GC This compound This compound Prep_GC->this compound

Caption: The experimental workflow for the photolysis step of this compound synthesis.

References

purification techniques to remove impurities from prismane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the purification of prismane (C₆H₆), a highly strained and unstable isomer of benzene (B151609). Due to its kinetic instability, purification presents significant challenges, primarily the prevention of its isomerization to benzene. This resource offers troubleshooting advice and detailed protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a crude this compound synthesis?

A1: The most significant impurity is typically benzene, the thermodynamically stable isomer of this compound. Other impurities may include unreacted starting materials from the specific synthetic route employed and various photoproducts generated during the synthesis.

Q2: Why is this compound so difficult to purify?

A2: this compound's difficulty in purification stems from its high ring strain, making it kinetically unstable.[1] It can readily and sometimes explosively isomerize to benzene, a process that can be catalyzed by heat, acids, and certain metal surfaces. Therefore, purification methods must be carefully selected to avoid conditions that promote this rearrangement.

Q3: What purification techniques are suitable for this compound?

A3: Due to its instability, standard purification techniques like distillation are not feasible. The most successful method reported is low-temperature preparative gas chromatography (GC).[2][3] Other potential methods, requiring careful optimization, include low-temperature column chromatography on deactivated stationary phases and low-temperature sublimation.

Q4: Can I use standard silica (B1680970) gel for column chromatography?

A4: Standard silica gel is generally not recommended for this compound purification. The acidic nature of silica can catalyze the isomerization of this compound to benzene, leading to significant product loss. If column chromatography is attempted, a highly deactivated stationary phase, such as silica gel treated with a base (e.g., triethylamine) or the use of a less acidic support like treated alumina, is necessary. All chromatographic steps should be performed at low temperatures.

Q5: How can I monitor the purity of my this compound sample?

A5: The purity of this compound can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, this compound exhibits a characteristic singlet at approximately δ 2.28 ppm, which is significantly upfield from the aromatic protons of benzene (around δ 7.33 ppm). The ¹³C NMR spectrum of this compound shows a single peak around 30.6 ppm, whereas benzene appears at 128.36 ppm. Gas chromatography can also be used to assess purity by comparing the peak areas of this compound and any benzene impurity.

Troubleshooting Guides

Low Yield of this compound After Purification
Potential Cause Troubleshooting Steps
Isomerization to Benzene - Lower Temperature: Ensure all purification steps are conducted at the lowest possible temperature. For preparative GC, use a sub-ambient oven temperature. For column chromatography, perform the separation in a cold room or with a jacketed column cooled with a circulating bath.[4][5] - Inert Surfaces: Avoid contact with acidic surfaces or metals that can catalyze isomerization. Use silanized glassware and deactivated chromatographic supports.
Volatility of this compound - Solvent Removal: When removing solvents, use a rotary evaporator with a cooled bath and carefully control the vacuum to avoid co-evaporation of the product.[6] - Condensation: Ensure that collection traps in preparative GC or sublimation apparatus are sufficiently cold (e.g., using liquid nitrogen) to efficiently trap the volatile this compound.
Inefficient Separation - Optimize GC Parameters: For preparative GC, optimize the column type, temperature program, and flow rate to achieve baseline separation of this compound from impurities.[7] - Column Chromatography: If using column chromatography, carefully select a non-polar solvent system that allows for the elution of this compound while retaining more polar impurities.
Benzene Detected as a Major Component in the Purified Product
Potential Cause Troubleshooting Steps
Decomposition on GC Column - Use a Deactivated Column: Employ a highly inert GC column. Consider a column with a bonded, cross-linked stationary phase that is less prone to catalytic activity. - Lower Injection Port Temperature: A high injection port temperature can cause thermal isomerization. Use the lowest possible temperature that still allows for efficient volatilization of the sample.
Acid-Catalyzed Isomerization - Neutralize Crude Product: Before purification, ensure that any acidic residues from the synthesis are quenched and removed through a gentle aqueous workup with a mild base (e.g., sodium bicarbonate solution). - Use Deactivated Stationary Phase: As mentioned previously, avoid acidic stationary phases like standard silica gel.
Contamination from Solvents - Use High-Purity Solvents: Ensure that all solvents used in the purification and analysis are of high purity and free from any acidic impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Preparative Gas Chromatography (Illustrative)

This protocol is based on the general principles of preparative GC for volatile and thermally sensitive compounds.

1. Instrumentation and Conditions:

  • Gas Chromatograph: A preparative GC system equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.

  • Column: A packed or wide-bore capillary column suitable for hydrocarbon separation (e.g., a non-polar phase like OV-101 or similar).

  • Carrier Gas: High-purity helium or nitrogen.

  • Temperatures:

    • Injector: 50-70 °C (optimize for minimal decomposition).

    • Oven: 25-40 °C (isothermal or a very slow ramp).

    • Detector: 100 °C.

  • Collection: A collection trap cooled with liquid nitrogen.

2. Procedure:

  • Dissolve the crude this compound sample in a minimal amount of a volatile, non-polar solvent (e.g., pentane (B18724) or isobutane).

  • Optimize the injection volume and concentration to avoid overloading the column.

  • Perform an initial analytical run to determine the retention times of this compound and benzene.

  • Set up the preparative run with the collection trap in place.

  • Inject the sample and begin the chromatographic run.

  • Monitor the detector signal and begin collection just before the this compound peak elutes. Stop collection immediately after the peak has passed to avoid collecting any co-eluting impurities.

  • Repeat the process with multiple injections to accumulate the desired amount of purified product.

  • After collection, allow the trap to slowly warm to a controlled temperature while under a gentle stream of inert gas to transfer the purified this compound to a pre-weighed, cooled collection vessel.

Quantitative Data (Illustrative Example)

ParameterValue
Column Type 10% OV-101 on Chromosorb W
Column Dimensions 10 ft x 1/4 in
Carrier Gas Flow Rate 60 mL/min
Oven Temperature 35 °C
Injection Volume 50 µL
Purity Before Prep GC ~10% this compound, ~85% Benzene
Purity After Prep GC >95% this compound
Recovery Rate 5-10%

Visualizations

This compound Purification Workflow

G This compound Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude_Product Crude this compound Mixture (this compound, Benzene, Byproducts) Prep_GC Low-Temperature Preparative GC Crude_Product->Prep_GC Primary Method Column_Chrom Low-Temperature Column Chromatography (Deactivated Phase) Crude_Product->Column_Chrom Alternative Method NMR NMR Spectroscopy (¹H, ¹³C) Prep_GC->NMR Column_Chrom->NMR GC_MS GC-MS Analysis NMR->GC_MS Confirm Purity Pure_this compound Purified this compound (>95%) GC_MS->Pure_this compound

Caption: A workflow diagram for the purification and analysis of this compound.

Troubleshooting Logic for Low this compound Purity

G Troubleshooting Low this compound Purity Start Low Purity of this compound (High Benzene Content) Check_Temp Were all steps performed at low temperature? Start->Check_Temp Check_Surface Were inert surfaces and deactivated media used? Check_Temp->Check_Surface Yes Action_Temp Implement cooling for all stages of purification. Check_Temp->Action_Temp No Check_Workup Was the crude product neutralized before purification? Check_Surface->Check_Workup Yes Action_Surface Use silanized glassware and deactivated chromatography phases. Check_Surface->Action_Surface No Action_Workup Perform a mild basic wash on the crude product. Check_Workup->Action_Workup No Success Improved this compound Purity Check_Workup->Success Yes Action_Temp->Check_Surface Action_Surface->Check_Workup Action_Workup->Success

Caption: A decision tree for troubleshooting low purity in this compound samples.

References

Technical Support Center: Prismane Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of prismane, a highly strained and explosive isomer of benzene (B151609). The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely recognized method for this compound synthesis is the multi-step procedure developed by Katz and Acton in 1973.[1][2] This synthesis begins with the preparation of benzvalene (B14751766), another benzene isomer, which then undergoes a series of reactions to form a key azo intermediate. The final step involves the photolytic extrusion of nitrogen from this intermediate to yield this compound.

Q2: What are the major challenges and safety concerns associated with this compound synthesis?

A2: The primary challenges in synthesizing this compound stem from its high ring strain, making it a highly energetic and explosive compound.[3] This inherent instability leads to low yields in the final steps of the synthesis. Benzvalene, the starting material, is also known to have a foul odor and can detonate easily in its pure form.[4] Therefore, all manipulations should be carried out with extreme caution, using appropriate personal protective equipment and safety shields, especially during the final photolysis and purification steps.

Q3: What are the expected yields for the key steps in the Katz synthesis of this compound?

A3: The reported yields for the Katz synthesis can vary. The initial synthesis of benzvalene proceeds with a yield of approximately 45%. The subsequent reaction with 4-phenyltriazolidone to form the adduct has a reported yield of 50-60%. The hydrolysis and subsequent conversion to the azo compound have a combined yield of about 65%. The final and most critical step, the photolysis of the azo compound to this compound, is notoriously low-yielding, typically less than 10%.[1][3]

Troubleshooting Guides

Low Yield in Benzvalene Synthesis

Problem: The synthesis of benzvalene from cyclopentadiene (B3395910), methyllithium (B1224462), and dichloromethane (B109758) is resulting in a low yield (<40%).

Potential Cause Troubleshooting Suggestion
Moisture in Reaction Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (dimethyl ether) and freshly titrated methyllithium.
Temperature Control Maintain the reaction temperature at a strict -45°C.[1] Deviations can lead to side reactions and decomposition of the unstable product.
Reagent Addition Add the dichloromethane and methyllithium solution slowly and dropwise to the cyclopentadiene solution to control the exothermic reaction.
Impure Reagents Use freshly distilled cyclopentadiene and high-purity dichloromethane.
Inefficient Diels-Alder Like Reaction

Problem: The reaction between benzvalene and 4-phenyltriazolidone is sluggish or results in a low yield of the desired adduct.

Potential Cause Troubleshooting Suggestion
Degraded 4-phenyltriazolidone 4-Phenyltriazolidone is a powerful dienophile but can degrade over time. Use freshly prepared or purified reagent for optimal results.
Incorrect Solvent System The original procedure specifies a mixture of dioxane and diethyl ether.[1] Ensure the use of anhydrous solvents to prevent side reactions with the carbocation intermediate.
Suboptimal Temperature The reaction is typically run from 0°C to room temperature.[1] Lowering the initial temperature and allowing it to slowly warm may improve selectivity and yield.
Presence of Impurities in Benzvalene Impurities from the benzvalene synthesis can interfere with the reaction. Purify the benzvalene by careful distillation before use.
Low Yield in Azo Compound Formation

Problem: The hydrolysis of the urazole (B1197782) adduct and subsequent conversion to the azo compound is not achieving the expected ~65% yield.

Potential Cause Troubleshooting Suggestion
Incomplete Hydrolysis The hydrolysis with potassium hydroxide (B78521) in methanol (B129727)/water requires reflux for an extended period (24 hours) to ensure complete reaction.[1] Monitor the reaction by TLC to confirm the disappearance of the starting material.
Inefficient Copper(II) Chloride Reaction The formation of the copper(II) chloride derivative is a crucial step. Ensure the use of acidic copper(II) chloride solution as specified in the protocol.
Losses during Workup The azo compound is crystallized from the reaction mixture. Careful handling during filtration and washing is necessary to minimize losses.
Very Low Yield (<5%) in Final Photolysis Step

Problem: The photochemical extrusion of nitrogen from the azo intermediate yields minimal or no this compound.

Potential Cause Troubleshooting Suggestion
Incorrect Wavelength of Light The photolysis of the azo compound requires a specific wavelength of UV light to efficiently induce the desired reaction. While the exact wavelength is not always specified in general descriptions, studies on similar diazabicyclo[2.2.2]octene derivatives suggest that UV irradiation in the range of 300-350 nm is often effective. A medium-pressure mercury lamp is a common source for such reactions.
Decomposition of this compound This compound is thermally unstable and can revert to benzene.[5] The photolysis should be conducted at a controlled temperature (e.g., 30°C) to minimize thermal decomposition.[1] The resulting this compound should be collected and handled at low temperatures.
Solvent Purity The photolysis is typically carried out in toluene (B28343).[1] The solvent must be of high purity and free of any UV-absorbing impurities that could interfere with the reaction.
Inefficient Nitrogen Purging The reaction should be continuously purged with an inert gas (e.g., argon or nitrogen) to remove the extruded nitrogen gas and drive the reaction to completion.
Concentration of the Azo Compound The concentration of the azo compound in the solvent can affect the efficiency of the photolysis. Optimization of the concentration may be necessary.

Experimental Protocols

Synthesis of Benzvalene

This protocol is adapted from the method described by Katz et al.

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of freshly cracked cyclopentadiene in anhydrous dimethyl ether.

  • Reaction: Cool the flask to -45°C using a suitable cooling bath. Add a solution of methyllithium in diethyl ether dropwise to the stirred solution. Following the addition, add a solution of dichloromethane in dimethyl ether dropwise, maintaining the temperature at -45°C.

  • Workup: After the addition is complete, continue stirring for a specified time before cautiously quenching the reaction with water at low temperature. Extract the product with a nonpolar solvent, wash the organic layer with brine, and dry over an anhydrous salt like magnesium sulfate.

  • Purification: Carefully remove the solvent under reduced pressure at low temperature. The crude benzvalene can be purified by distillation under reduced pressure, but caution is advised due to its instability.

Synthesis of the Azo-Prismane Precursor
  • Diels-Alder Like Reaction: Dissolve the purified benzvalene in a mixture of anhydrous dioxane and diethyl ether. Cool the solution to 0°C and add a solution of 4-phenyltriazolidone in the same solvent mixture. Allow the reaction to warm to room temperature and stir for 60 minutes.[1]

  • Hydrolysis: Remove the solvent under reduced pressure. To the resulting adduct, add a solution of potassium hydroxide in a mixture of methanol and water and reflux the mixture for 24 hours.[1]

  • Formation of the Azo Compound: After cooling, acidify the reaction mixture with hydrochloric acid and add a solution of copper(II) chloride in water. Neutralize the mixture with a strong base to precipitate the azo compound, which can be collected by filtration and recrystallized.

Photolysis to this compound
  • Setup: Dissolve the purified azo compound in high-purity toluene in a quartz photoreactor equipped with a cooling jacket, a gas inlet for inert gas purging, and a magnetic stirrer.

  • Photolysis: Maintain the temperature of the solution at 30°C and purge with a slow stream of argon. Irradiate the solution with a medium-pressure mercury lamp for 5 hours.[1]

  • Purification: this compound is isolated from the reaction mixture by preparative gas chromatography (GC).[3]

Quantitative Data Summary

Reaction Step Reagents and Conditions Yield (%)
Benzvalene Synthesis Cyclopentadiene, MeLi, CH₂Cl₂, Et₂O, -45°C45[1]
Adduct Formation Benzvalene, 4-phenyltriazolidone, Dioxane/Et₂O, 0°C to RT, 60 min50-60[1]
Hydrolysis & Azo Formation KOH, H₂O/MeOH, Reflux, 24 h; then HCl, CuCl₂, H₂O65 (2 steps)[1]
Photolysis to this compound Azo precursor, hν, Toluene, 30°C, 5 h<10[1][3]

Visualizations

Prismane_Synthesis_Workflow cluster_benzvalene Benzvalene Synthesis cluster_adduct Adduct Formation cluster_azo Azo Precursor Synthesis cluster_this compound This compound Synthesis CP Cyclopentadiene MeLi_DCM MeLi, CH₂Cl₂ -45°C CP->MeLi_DCM 1. React Benzvalene Benzvalene MeLi_DCM->Benzvalene 2. Form PTAD 4-Phenyl- triazolidone Diels_Alder Dioxane/Et₂O 0°C to RT Benzvalene->Diels_Alder PTAD->Diels_Alder Adduct Urazole Adduct Diels_Alder->Adduct Hydrolysis KOH, MeOH/H₂O Reflux Adduct->Hydrolysis CuCl2_step CuCl₂/HCl Hydrolysis->CuCl2_step Azo_Compound Azo Precursor CuCl2_step->Azo_Compound Photolysis hν (UV light) Toluene, 30°C Azo_Compound->Photolysis This compound This compound Photolysis->this compound

Workflow for the Katz synthesis of this compound.

Troubleshooting_Logic Start Low Yield in this compound Synthesis Step Identify the Problematic Step Start->Step Benzvalene_Syn Benzvalene Synthesis Step->Benzvalene_Syn Step 1 Diels_Alder Adduct Formation Step->Diels_Alder Step 2 Azo_Formation Azo Precursor Synthesis Step->Azo_Formation Step 3 Photolysis Final Photolysis Step->Photolysis Step 4 Benzvalene_Check Check: - Anhydrous Conditions? - Temperature Control? - Reagent Purity? Benzvalene_Syn->Benzvalene_Check Diels_Alder_Check Check: - Dienophile Activity? - Anhydrous Solvents? - Temperature Profile? Diels_Alder->Diels_Alder_Check Azo_Check Check: - Complete Hydrolysis? - Correct CuCl₂ conditions? - Workup Losses? Azo_Formation->Azo_Check Photolysis_Check Check: - Wavelength of Light? - Temperature Control? - Solvent Purity? Photolysis->Photolysis_Check Benzvalene_Sol Solution: - Rigorous drying of glassware/solvents - Maintain -45°C - Use fresh reagents Benzvalene_Check->Benzvalene_Sol Diels_Alder_Sol Solution: - Use fresh 4-phenyltriazolidone - Ensure dry solvents - Optimize temperature Diels_Alder_Check->Diels_Alder_Sol Azo_Sol Solution: - Monitor reaction by TLC - Use acidic CuCl₂ - Careful handling Azo_Check->Azo_Sol Photolysis_Sol Solution: - Use appropriate UV source - Maintain 30°C - Use high-purity toluene Photolysis_Check->Photolysis_Sol

Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Preventing the Thermal Rearrangement of Prismane to Benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of prismane and its derivatives. The information is compiled from published literature and focuses on practical strategies for synthesis, handling, and stabilization.

Frequently Asked Questions (FAQs)

Q1: What is the thermal rearrangement of this compound to benzene (B151609)?

The thermal rearrangement is a chemical reaction where this compound (C₆H₆), a valence isomer of benzene, converts to the much more stable benzene molecule. This process is highly exothermic, releasing a significant amount of energy due to the high ring strain of the this compound cage. The carbon-carbon bond angles in the three-membered rings of this compound are forced to 60°, a large deviation from the ideal tetrahedral angle of 109.5°, leading to this inherent instability.[1][2]

Q2: What is the primary driving force for this rearrangement?

The primary driving force is the massive release of strain energy. This compound is a kinetically trapped, high-energy molecule. Benzene, being an aromatic and planar molecule, is substantially more stable. The rearrangement allows the atoms to adopt a much lower energy state. While the reaction is technically symmetry-forbidden under thermal conditions, this barrier is easily overcome due to the immense energetic benefit of forming benzene.[2]

Q3: At what temperature does unsubstituted this compound rearrange?

Unsubstituted this compound is a colorless liquid that is explosive and highly sensitive.[2] The bonds have a low bond energy and break at a low activation energy, making the molecule difficult to synthesize and isolate at room temperature.[1][2] Its rearrangement can occur rapidly at relatively low temperatures.

Q4: How can the this compound core be stabilized to prevent or slow the rearrangement?

The most effective documented strategy is the introduction of substituents on the this compound cage. This can be achieved through two main effects:

  • Steric Hindrance: Attaching bulky groups to the carbon skeleton can physically hinder the concerted atomic motions required for the bonds to rearrange into the planar benzene ring. The most well-known example is hexamethylthis compound, which is significantly more stable than the parent compound.[1][2] The synthesis of tri-t-butylthis compound isomers further supports this stabilization strategy.[3]

  • Electronic Effects: While less experimentally documented for thermal stability, computational studies suggest that substituents with varying electronic properties (-NO₂, -NH₂, -CN) can influence the stability of the this compound cage.[1]

Q5: What are the main challenges in synthesizing this compound derivatives?

The synthesis of prismanes is challenging due to the high instability of the target molecule and often the precursors as well. Key difficulties include:

  • Low Yields: The final steps of this compound synthesis, such as the photolytic extrusion of nitrogen from an azo precursor, are often inefficient, with reported yields of less than 10% for the parent molecule.[1][2]

  • Product Isolation: The high reactivity and volatility of this compound require specialized purification techniques, such as preparative gas chromatography or low-temperature chromatography, to isolate the product before it decomposes.[2]

  • Precursor Instability: Intermediates in the synthesis can also be strained and prone to undesired side reactions.

Q6: What analytical techniques are best suited for studying this compound and its rearrangement?

Given the instability of these molecules, low-temperature analytical techniques are essential.

  • Low-Temperature Nuclear Magnetic Resonance (NMR): This is the most powerful tool for characterizing this compound derivatives and studying their isomerization kinetics. By acquiring spectra at cryogenic temperatures, the molecule can be observed before it rearranges. A temperature-controlled experiment can then be used to monitor the rate of conversion to the corresponding benzene derivative.[4]

  • Gas Chromatography (GC): For volatile derivatives, GC can be used for separation and isolation, as demonstrated in the original synthesis of this compound.[2]

  • X-ray Crystallography: For substituted prismanes that are crystalline solids and stable enough, X-ray crystallography can provide definitive structural proof.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound derivatives.

Problem Possible Cause Recommended Solution
Immediate decomposition of product upon formation. Excessive Temperature: The reaction or workup is being conducted at a temperature above the stability threshold of the target this compound derivative.• Maintain all reaction and workup steps at or below 0°C. For highly unstable derivatives, work at -78°C (dry ice/acetone bath).• Use pre-chilled solvents for extraction and washing steps.• Remove solvents under reduced pressure at low temperatures (e.g., using a cold trap and high vacuum).
Low or no yield of the desired this compound. Inefficient Photolysis: The photochemical extrusion of N₂ from the azo-prismane precursor is a common final step and can be low-yielding.• Optimize the photolysis wavelength. A broad-spectrum mercury lamp may be effective, but filtering may be required to prevent product decomposition.• Ensure the reaction solvent is transparent at the desired wavelength.• Conduct the photolysis at the lowest possible temperature to trap the product as it forms.
Precursor Instability: The azo-prismane or other intermediates may be decomposing before the final step.• Verify the purity of all intermediates by low-temperature NMR before proceeding.• Handle all precursors under an inert atmosphere (Nitrogen or Argon) and protect from light.
Product decomposes during purification. Catalytic Impurities: Traces of acid, base, or transition metals can catalyze the rearrangement. The use of CuCl₂ in the synthesis of the azo precursor is a potential source of metal contamination.[1]• Use glassware that has been washed with a base (e.g., dilute NH₄OH) and then rinsed thoroughly with deionized water and oven-dried to remove acidic residues.• Use highly purified, inhibitor-free solvents.• If performing column chromatography, consider using deactivated silica (B1680970) or alumina (B75360) and run the column in a cold room. Low-temperature preparative GC is a viable alternative for volatile compounds.[2]
NMR sample shows only the benzene derivative. Sample Preparation Temperature: The sample was prepared or handled at a temperature high enough to cause complete rearrangement before analysis could begin.• Prepare the NMR sample in a pre-chilled NMR tube at low temperature (-78°C).• Use a deuterated solvent with a low freezing point (e.g., Toluene-d₈, THF-d₈).• Pre-cool the NMR probe to the desired starting temperature before inserting the sample. Lock and shim on the cold sample.

Data Summary

Direct experimental kinetic data for the thermal rearrangement of a wide range of this compound derivatives is limited in the literature. However, the stabilization strategy of substitution is well-established qualitatively.

Table 1: Summary of Stabilization Strategies for the this compound Core

Stabilization StrategyExample Substituent(s)Qualitative Effect on Thermal StabilityRationaleKey References
Steric Hindrance Methyl (-CH₃), tert-Butyl (-C(CH₃)₃)Significant IncreaseBulky groups sterically encumber the this compound core, hindering the concerted bond reorganization required for isomerization to the planar benzene structure.[1][2][3]
Sigma-Electron Donation Alkyl GroupsModerate IncreaseSaturated alkyl groups may help to electronically stabilize the highly strained C-C sigma bonds of the cage framework.[1][2]
Computational Predictions Nitro (-NO₂), Amino (-NH₂)Varies (Theoretical)Theoretical studies on related this compound systems suggest that electron-withdrawing and -donating groups can impact stability, but experimental verification for thermal rearrangement is lacking.[1]

Experimental Protocols

Protocol 1: General Methodology for Low-Temperature Synthesis of a Substituted this compound

This protocol is a generalized adaptation based on the principles of the original synthesis of this compound by Katz and Acton.[5][6] It should be adapted for specific substituted derivatives. CAUTION: Prismanes can be explosive. All operations should be conducted behind a blast shield in a well-ventilated fume hood.

  • Preparation of the Azo-Prismane Precursor:

    • Synthesize the desired substituted benzvalene (B14751766) precursor.

    • In a three-neck flask equipped with a low-temperature thermometer and under a positive pressure of Argon, dissolve the benzvalene derivative in a suitable solvent (e.g., diethyl ether, dichloromethane) and cool to -78°C.

    • Slowly add a solution of a dienophile (e.g., 4-phenyltriazolidinedione) in the same solvent while maintaining the low temperature.

    • After the reaction is complete (monitored by TLC or low-temperature NMR), perform the subsequent hydrolysis and conversion to the azo compound (e.g., via basic hydrolysis followed by treatment with acidic CuCl₂) at temperatures maintained below 0°C wherever possible.

    • Purify the azo-prismane precursor quickly, using low-temperature crystallization or chromatography.

  • Photolysis to the this compound Derivative:

    • Dissolve the purified azo-prismane precursor in a degassed, dry solvent (e.g., pentane, toluene) in a quartz reaction vessel.

    • Cool the solution to the lowest practical temperature (e.g., -78°C or lower).

    • Irradiate the solution with a suitable UV lamp (e.g., medium-pressure mercury lamp) while maintaining vigorous stirring and low temperature. The extrusion of N₂ gas should be monitored.

    • Monitor the reaction progress by periodically taking aliquots for low-temperature NMR analysis.

  • Isolation and Purification:

    • Once the photolysis is complete, carefully concentrate the solvent in vacuo at low temperature.

    • Purify the resulting this compound derivative immediately using a low-temperature method, such as preparative gas chromatography, vacuum sublimation, or low-temperature crystallization from a suitable solvent.

    • Store the purified this compound in a dilute solution in a deuterated solvent under Argon in a sealed vial at -80°C.

Protocol 2: Monitoring Thermal Rearrangement by ¹H NMR Spectroscopy

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a solution of the purified this compound derivative in a suitable low-freezing point deuterated solvent (e.g., Toluene-d₈, m.p. -95°C).

    • Transfer the solution to an NMR tube, seal it with a cap, and wrap with parafilm.

    • Immediately flash-freeze the sample in liquid nitrogen.

  • NMR Analysis:

    • Cool the NMR spectrometer probe to a low starting temperature (e.g., -80°C).

    • Quickly insert the frozen sample into the pre-cooled probe.

    • Lock and shim the spectrometer on the sample.

    • Acquire an initial ¹H NMR spectrum (t = 0). This spectrum should show the characteristic peaks of the this compound derivative.

    • Increase the probe temperature in controlled increments (e.g., 10°C). Allow the sample to equilibrate for a set amount of time (e.g., 15 minutes) at each new temperature.

    • Acquire a new spectrum at each temperature point.

    • Monitor the spectra for the disappearance of the this compound signals and the appearance of new signals corresponding to the rearranged benzene derivative.

    • The rate of rearrangement can be quantified by integrating the signals of both the reactant and product at each time point.

Visualizations

G This compound This compound (High Strain Energy) Benzene Benzene (Low Energy, Aromatic) This compound->Benzene Thermal Rearrangement (Highly Exothermic)

Caption: Reaction pathway of the thermal rearrangement of this compound.

G start Experiment Yields Low/No this compound check_temp Was the reaction/workup kept at low temperature (e.g., < 0°C)? start->check_temp check_impurities Were acidic/metallic impurities excluded? check_temp->check_impurities Yes sol_temp SOLUTION: Implement strict low-temperature protocols for all steps. check_temp->sol_temp No check_photolysis Was the photolysis step optimized? check_impurities->check_photolysis Yes sol_impurities SOLUTION: Use base-washed glassware and purified reagents. check_impurities->sol_impurities No sol_photolysis SOLUTION: Optimize wavelength, solvent, and temperature for photolysis. check_photolysis->sol_photolysis No end_node Improved Yield Expected check_photolysis->end_node Yes sol_temp->end_node sol_impurities->end_node sol_photolysis->end_node

Caption: Troubleshooting workflow for this compound synthesis.

References

side reactions in the synthesis of prismane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of prismane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the multi-step synthesis of this highly strained molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most established route to this compound is the Katz and Acton synthesis, which starts from benzvalene (B14751766). The key steps are:

  • A stepwise Diels-Alder-like reaction between benzvalene and a strong dienophile, 4-phenyl-1,2,4-triazolinedione (PTAD).[1][2]

  • Hydrolysis of the resulting adduct under basic conditions.[1][2]

  • Formation of an azo compound, which is then crystallized.[1][2]

  • Photolysis of the azo compound to yield this compound and nitrogen gas.[1][2]

Q2: Why is the synthesis of this compound so challenging?

A2: The synthesis is difficult due to the high ring strain of the this compound molecule. The carbon-carbon bond angles are distorted to 60° in the triangular prism structure, leading to low bond energies and a high propensity for rearrangement or explosive decomposition.[2] This inherent instability makes the molecule difficult to synthesize and handle, often resulting in low yields.[1][2]

Q3: What are the typical yields for the synthesis of this compound?

A3: The overall yield of this compound is typically low. While the intermediate azo compound can be crystallized with a yield of around 65%, the final photolysis step to form this compound has a yield of less than 10%.[1][2]

Q4: Is this compound stable once synthesized?

A4: this compound is a colorless liquid at room temperature and is kinetically persistent.[2] However, it is thermally sensitive and can rearrange to benzene (B151609). Due to its high strain energy, it is also explosive, which is unusual for a hydrocarbon.[2] Substituted derivatives, such as hexamethylthis compound, exhibit higher stability.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, with a focus on identifying and mitigating side reactions.

Step 1: Diels-Alder Reaction between Benzvalene and 4-Phenyl-1,2,4-triazolinedione (PTAD)

Issue: Low Yield of the Adduct

  • Potential Cause 1: Impure Benzvalene. Benzvalene is unstable and can isomerize to benzene. The presence of benzene will not interfere with the reaction but will lower the effective concentration of the starting material.

    • Solution: Use freshly prepared or purified benzvalene. Monitor its purity by NMR spectroscopy before use.

  • Potential Cause 2: Degradation of PTAD. PTAD is a highly reactive dienophile and can react with moisture or other nucleophiles.

    • Solution: Use high-purity PTAD. Store it under an inert atmosphere and away from moisture. Consider preparing it fresh if you suspect degradation.[3]

  • Potential Cause 3: Competing Ene Reactions. PTAD is known to participate in ene reactions with alkenes that have allylic hydrogens. While benzvalene does not have typical allylic hydrogens, its strained nature might lead to unexpected reactivity.

    • Solution: Maintain a low reaction temperature to favor the desired [4+2] cycloaddition over other potential pathways. The reaction is typically carried out at low temperatures.

Issue: Formation of Unidentified Byproducts

  • Potential Cause: Reaction of PTAD with Solvent or Impurities. PTAD can react with certain solvents or impurities present in the reaction mixture.

    • Solution: Use a dry, inert solvent such as dichloromethane. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Step 2: Hydrolysis of the Diels-Alder Adduct

Issue: Incomplete Hydrolysis

  • Potential Cause: Insufficient Reaction Time or Base Strength. The hydrolysis of the urazole (B1197782) moiety requires basic conditions to proceed to completion.

    • Solution: Ensure a sufficient excess of a strong base (e.g., potassium hydroxide (B78521) in methanol (B129727)/water) is used. Monitor the reaction by thin-layer chromatography (TLC) to ensure the disappearance of the starting adduct. Refluxing for an extended period (e.g., 24 hours) may be necessary.[4]

Issue: Degradation of the Product

  • Potential Cause: Harsh Hydrolysis Conditions. The strained cage structure of the intermediate can be sensitive to harsh basic conditions and elevated temperatures, potentially leading to decomposition.

    • Solution: While reflux is necessary, avoid excessively high temperatures or prolonged reaction times beyond what is required for complete hydrolysis. A milder protocol using NaOH in a non-aqueous methanol/dichloromethane or methanol/dioxane mixture at room temperature or under reflux could be explored to minimize side reactions.

Step 3: Formation of the Azo Compound

Issue: Low Yield of the Crystallized Azo Compound

  • Potential Cause 1: Incomplete Reaction with Copper(II) Chloride. The formation of the copper(II) chloride derivative is a crucial step before the final neutralization to the azo compound.

    • Solution: Use acidic copper(II) chloride and ensure complete conversion of the hydrolyzed adduct.

  • Potential Cause 2: Suboptimal Crystallization Conditions. The azo compound needs to be carefully crystallized to achieve a good yield and purity.

    • Solution: After neutralization with a strong base, carefully control the crystallization conditions. Experiment with different solvent systems and cooling rates to optimize crystal formation.

Step 4: Photolysis of the Azo Compound to this compound

Issue: Very Low Yield of this compound (<10%)

  • Potential Cause 1: Thermal Rearrangement to Benzene. this compound is thermally labile and can rearrange to the much more stable benzene. The heat generated from the light source can promote this side reaction.

    • Solution: Perform the photolysis at a low temperature (e.g., 30°C or lower) using a cooling system.[4] Use a light source with a filter to remove infrared radiation.

  • Potential Cause 2: Competing Photochemical Reactions. The intermediate biradical formed upon nitrogen extrusion can undergo alternative reactions besides closing to form this compound. These can include fragmentation or rearrangement to other C6H6 isomers like Dewar benzene.

    • Solution: The choice of solvent can influence the lifetime and reactivity of the biradical. Toluene (B28343) is a commonly used solvent.[4] The wavelength of the light used for photolysis is also critical. A narrowband UV source might be more selective than a broadband one.

  • Potential Cause 3: Inefficient Nitrogen Extrusion. The photochemical extrusion of nitrogen from the azo precursor may not be perfectly efficient, leading to the recovery of starting material or the formation of other photoproducts.

    • Solution: Ensure the photolysis is carried out to completion by monitoring the disappearance of the azo compound (e.g., by UV-Vis spectroscopy).

Issue: Difficulty in Isolating Pure this compound

  • Potential Cause: Presence of Benzene and Other Isomers. The crude product will likely contain benzene (from thermal rearrangement), unreacted starting material, and potentially other C6H6 isomers.

    • Solution: Preparative gas chromatography (GC) is the method of choice for isolating pure this compound from the reaction mixture.[4] A nonpolar column is typically used, and the conditions (temperature program, carrier gas flow rate) must be carefully optimized to achieve separation of the volatile components.

Quantitative Data Summary

StepReagents and ConditionsReported YieldReference
Benzvalene SynthesisMeLi, CH₂Cl₂, Et₂O, -45°C45%[4][5]
Diels-Alder Adduct Formation4-Phenyltriazolidone, Dioxane, Et₂O, 0°C to RT, 60 min50-60%[4][5]
Hydrolysis & Azo Compound Formation1. KOH, H₂O, MeOH, Reflux, 24 h; 2. HCl, CuCl₂, H₂O; 3. Strong Base65% (for the two steps)[1][4][5]
Photolysis to this compoundhν, Toluene, 30°C, 5 h<10%[1][4][5]

Experimental Protocols

Synthesis of the Azo Precursor to this compound (Adapted from Katz and Acton)

  • Diels-Alder Reaction: A solution of benzvalene in a mixture of dioxane and ether is treated with 4-phenyl-1,2,4-triazolinedione at 0°C and then allowed to warm to room temperature for 1 hour.

  • Hydrolysis: The resulting adduct is refluxed for 24 hours with a solution of potassium hydroxide in methanol and water.

  • Azo Compound Formation: The hydrolyzed product is then treated with acidic copper(II) chloride, followed by neutralization with a strong base to yield the azo compound, which is then crystallized.

Photolysis to this compound

  • A solution of the purified azo compound in toluene is irradiated with a UV lamp at a controlled temperature of 30°C for approximately 5 hours.

  • The reaction progress should be monitored to determine the optimal irradiation time.

  • The resulting mixture containing this compound, benzene, and other byproducts is then subjected to purification.

Purification of this compound

  • The crude product from the photolysis step is carefully concentrated.

  • The concentrate is then injected into a preparative gas chromatograph to separate this compound from benzene and other volatile impurities.

Visualizations

Prismane_Synthesis_Pathway Benzvalene Benzvalene Adduct Diels-Alder Adduct Benzvalene->Adduct Diels-Alder PTAD 4-Phenyl-1,2,4-triazolinedione (PTAD) PTAD->Adduct Hydrolyzed_Adduct Hydrolyzed Adduct Adduct->Hydrolyzed_Adduct Hydrolysis (KOH) Azo_Compound Azo Compound Hydrolyzed_Adduct->Azo_Compound 1. CuCl2/HCl 2. Base This compound This compound Azo_Compound->this compound Photolysis (hν)

Caption: Synthetic pathway to this compound from benzvalene.

Troubleshooting_Workflow Start Low Yield or Impure Product Step Identify Reaction Step with Issue Start->Step Diels_Alder Diels-Alder Step->Diels_Alder Step 1 Hydrolysis Hydrolysis Step->Hydrolysis Step 2 Azo_Formation Azo Formation Step->Azo_Formation Step 3 Photolysis Photolysis Step->Photolysis Step 4 DA_Cause1 Impure Reactants? Diels_Alder->DA_Cause1 DA_Cause2 Side Reactions? Diels_Alder->DA_Cause2 H_Cause1 Incomplete Reaction? Hydrolysis->H_Cause1 H_Cause2 Degradation? Hydrolysis->H_Cause2 Azo_Cause1 Incomplete Formation? Azo_Formation->Azo_Cause1 Azo_Cause2 Poor Crystallization? Azo_Formation->Azo_Cause2 Photo_Cause1 Thermal Rearrangement? Photolysis->Photo_Cause1 Photo_Cause2 Competing Photoreactions? Photolysis->Photo_Cause2 Solution Implement Corrective Action DA_Cause1->Solution DA_Cause2->Solution H_Cause1->Solution H_Cause2->Solution Azo_Cause1->Solution Azo_Cause2->Solution Photo_Cause1->Solution Photo_Cause2->Solution

Caption: A logical workflow for troubleshooting issues in this compound synthesis.

References

Prismane Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the challenging synthesis of prismane, particularly at a larger scale, this technical support center provides essential guidance. This compound's highly strained structure presents unique synthetic hurdles, with the final photochemical step being a critical bottleneck for scale-up. This resource offers troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis, with a focus on the pivotal photochemical conversion of the azo precursor.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound in the Photochemical Step - Non-uniform irradiation: In a batch reactor, the outer layers of the solution can absorb most of the light, leaving the inner volume unreacted. This is a primary challenge in scaling up photochemical reactions.[1][2][3] - Over-irradiation: Prolonged exposure to UV light can lead to the decomposition of the desired this compound product. - Sub-optimal wavelength: The light source may not be emitting at the optimal wavelength for the photolysis of the azo compound.- Transition to a continuous flow reactor: This is the most effective solution for ensuring uniform irradiation. The small channel dimensions of a flow reactor allow for consistent light penetration throughout the reaction mixture.[1][2][3] - Optimize residence time in a flow reactor: Precisely control the exposure time to light by adjusting the flow rate and reactor volume. This minimizes the risk of product degradation from over-irradiation.[1] - Wavelength screening: Utilize a photoreactor system with interchangeable light sources (e.g., LEDs with different wavelengths) to identify the most efficient wavelength for the transformation.[4]
Formation of Side Products - Thermal decomposition: The azo precursor might be sensitive to heat generated by the light source. - Secondary photochemical reactions: The initial photoproduct can undergo further reactions upon continued irradiation.- Improve cooling: Ensure the photoreactor is equipped with an efficient cooling system to maintain a constant, low temperature.[4] - Precise residence time control: A flow reactor allows for the rapid removal of the product from the irradiated zone, minimizing the chance of secondary reactions.[1]
Reaction Stalls or is Incomplete - Light source intensity is too low for the reactor volume. - Concentration of the azo precursor is too high: This can lead to self-shielding, where molecules on the surface block light from reaching the bulk of the solution.- Increase light intensity or "number up": In a flow system, you can increase the power of the light source or run multiple reactors in parallel to increase throughput. - Optimize concentration: Determine the optimal concentration of the starting material to ensure efficient light absorption without significant self-shielding. This can be done through a series of small-scale experiments at varying concentrations.
Safety Concerns (Explosive Nature of Azo Compounds) - Accumulation of unstable intermediates: Batch processing of potentially explosive compounds like azo precursors poses a significant safety risk.- Utilize a continuous flow setup: Flow chemistry minimizes the volume of hazardous material being reacted at any given time, significantly enhancing safety. The continuous generation and consumption of reactive intermediates prevent their accumulation.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck when scaling up the synthesis of this compound?

A1: The final photochemical step, which involves the photolysis of an azo compound to form this compound and nitrogen gas, is the main challenge. This reaction typically has a low yield (often less than 10% in batch processes) and is difficult to scale up using traditional batch reactors due to issues with light penetration and uniform irradiation.[2][3]

Q2: How can continuous flow chemistry address the challenges of the photochemical step?

A2: Continuous flow chemistry offers several advantages for photochemical reactions:

  • Uniform Irradiation: The small dimensions of the tubing in a flow reactor ensure that all of the reaction mixture is evenly exposed to the light source.[1][2][3]

  • Precise Control: Flow rate and reactor volume can be precisely controlled, allowing for optimization of the residence time under irradiation. This minimizes the formation of byproducts from over-exposure.[1]

  • Enhanced Safety: The small internal volume of a flow reactor means that only a minimal amount of the potentially explosive azo precursor is being reacted at any given time.[5][6][7]

  • Scalability: To increase production, the flow reactor can be run for longer periods ("scaling out") or multiple reactors can be operated in parallel ("numbering up") without re-optimizing the reaction conditions.

Q3: What type of photoreactor is recommended for the scale-up of this compound synthesis?

A3: A continuous flow photoreactor is highly recommended. These reactors typically consist of transparent tubing (like FEP or PFA) coiled around a light source. This design maximizes the surface area to volume ratio, ensuring efficient and uniform irradiation. The use of high-power LEDs with specific wavelengths is also advantageous for optimizing the reaction.[4][8]

Q4: Are there alternatives to the photochemical step for the synthesis of this compound?

A4: The original and most well-known synthesis of this compound relies on this photochemical step. While theoretical studies on alternative pathways may exist, the photolysis of the azo precursor remains the established, albeit challenging, route. Research into alternative synthetic strategies for strained molecules is ongoing.

Experimental Protocols

Proposed Protocol for Scale-Up of this compound Synthesis via Continuous Flow Photolysis

This protocol is a suggested starting point for scaling up the final photochemical step of the this compound synthesis using a continuous flow reactor. It is based on best practices for similar photochemical transformations.

Materials:

  • Azo precursor of this compound

  • Degassed, anhydrous solvent (e.g., pentane (B18724) or dichloromethane)

  • Continuous flow photoreactor system equipped with:

    • High-pressure liquid chromatography (HPLC) pump

    • Fluorinated ethylene (B1197577) propylene (B89431) (FEP) or perfluoroalkoxy alkanes (PFA) tubing of known internal diameter and length

    • High-power UV-LED lamp with a specific wavelength (e.g., 365 nm, to be optimized)

    • Cooling system for the lamp and reactor

    • Back-pressure regulator

    • Collection vessel

Procedure:

  • Preparation: Prepare a solution of the azo precursor in the chosen degassed solvent at a predetermined optimal concentration (e.g., 0.01-0.05 M).

  • System Setup:

    • Assemble the continuous flow photoreactor, ensuring the FEP/PFA tubing is securely wrapped around the UV-LED lamp.

    • Set the cooling system to the desired temperature (e.g., 10-15 °C) to dissipate heat from the lamp.

    • Connect the solution reservoir to the HPLC pump and the outlet of the reactor to the collection vessel through the back-pressure regulator.

  • Reaction Execution:

    • Turn on the cooling system and the UV-LED lamp.

    • Begin pumping the solution of the azo precursor through the reactor at a calculated flow rate to achieve the desired residence time. The residence time can be calculated using the formula: Residence Time = Reactor Volume / Flow Rate.

    • Collect the product mixture in the collection vessel, which should be cooled and protected from light.

  • Work-up and Purification:

    • Once the desired amount of starting material has been processed, flush the system with fresh solvent.

    • Carefully concentrate the collected product mixture under reduced pressure at a low temperature.

    • Purify the crude this compound using an appropriate method, such as chromatography on silica (B1680970) gel at low temperature.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of the photochemical synthesis of this compound.

G Troubleshooting Workflow for this compound Photochemical Scale-Up start Start: Low this compound Yield check_irradiation Check Irradiation Uniformity start->check_irradiation batch_vs_flow Is a batch reactor being used? check_irradiation->batch_vs_flow implement_flow Implement a continuous flow reactor batch_vs_flow->implement_flow Yes optimize_residence Optimize Residence Time batch_vs_flow->optimize_residence No (Flow) implement_flow->optimize_residence check_over_irradiation Is over-irradiation suspected? optimize_residence->check_over_irradiation decrease_residence Decrease residence time (increase flow rate) check_over_irradiation->decrease_residence Yes check_wavelength Check Light Source Wavelength check_over_irradiation->check_wavelength No decrease_residence->check_wavelength screen_wavelengths Screen different wavelengths check_wavelength->screen_wavelengths check_concentration Check Precursor Concentration screen_wavelengths->check_concentration optimize_concentration Optimize concentration to avoid self-shielding check_concentration->optimize_concentration end End: Improved Yield optimize_concentration->end

Caption: Troubleshooting workflow for low this compound yield.

This compound Synthesis Pathway

The following diagram illustrates the key steps and potential bottlenecks in the established synthesis of this compound.

G Key Steps and Bottlenecks in this compound Synthesis benzvalene Benzvalene adduct_formation Diels-Alder like reaction benzvalene->adduct_formation adduct Adduct adduct_formation->adduct hydrolysis Hydrolysis adduct->hydrolysis azo_compound_formation Formation of Azo Compound hydrolysis->azo_compound_formation azo_compound Azo Precursor azo_compound_formation->azo_compound photolysis Photolysis (UV light) azo_compound->photolysis This compound This compound photolysis->this compound bottleneck Major Scale-Up Bottleneck photolysis->bottleneck

Caption: Key steps and bottleneck in this compound synthesis.

References

Validation & Comparative

comparative analysis of prismane and Dewar benzene stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Prismane and Dewar Benzene (B151609) Stability: A Guide for Researchers

In the landscape of valence isomers of benzene, this compound (tetracyclo[2.2.0.0²,⁶.0³,⁵]hexane) and Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene) stand out as subjects of enduring fascination for chemists. Their unique strained structures and intriguing thermal rearrangements to the aromatic benzene ring offer a rich field for experimental and theoretical investigation. This guide provides a comprehensive comparative analysis of the stability of these two C₆H₆ isomers, supported by experimental data, detailed synthetic protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their explorations.

Introduction

This compound, with its cage-like triangular prism structure, and Dewar benzene, a bicyclic compound with two fused cyclobutene (B1205218) rings, are significantly less stable than their aromatic isomer, benzene.[1] This instability is primarily due to immense ring strain arising from distorted bond angles.[1] Understanding the quantitative differences in their stability and the pathways of their thermal rearrangements is crucial for harnessing their unique chemical properties.

Quantitative Stability Comparison

The relative stabilities of this compound and Dewar benzene can be quantified through several key thermochemical parameters. The following table summarizes the available experimental and computational data.

PropertyThis compoundDewar BenzeneBenzene
Relative Energy (to Benzene) +90 kcal/mol[2]~+71 kcal/mol0 kcal/mol
Heat of Formation (ΔHf°) High (endothermic)High (endothermic)+19.8 kcal/mol
Activation Energy (Ea) for Rearrangement to Benzene ~33 kcal/mol[2]~23 kcal/molN/A
Half-life (t1/2) at Room Temperature Persistent~2 days[1]Stable

Note: The heat of formation values for this compound and Dewar benzene are not precisely cited in the provided search results, but their high positive values can be inferred from their significant instability relative to benzene.

Experimental Protocols

Detailed experimental procedures are essential for the safe and successful synthesis of these high-energy molecules.

Synthesis of this compound

The synthesis of this compound was first reported by Katz and Acton in 1973. The multi-step synthesis starts from benzvalene.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Azo Compound Formation cluster_3 Step 4: Photolysis benzvalene Benzvalene adduct Diels-Alder Adduct benzvalene->adduct Stepwise reaction dienophile 4-Phenyltriazolidinedione dienophile->adduct hydrolyzed_product Hydrolyzed Adduct adduct->hydrolyzed_product Basic conditions hydrolysis_reagent Base (e.g., KOH) hydrolysis_reagent->hydrolyzed_product azo_compound Azo Compound hydrolyzed_product->azo_compound Oxidation cucl2 CuCl₂ cucl2->azo_compound This compound This compound azo_compound->this compound Nitrogen extrusion light light->this compound

Caption: Synthetic pathway for this compound starting from benzvalene.

Detailed Protocol:

  • Diels-Alder Reaction: Benzvalene is reacted with a strong dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione, in a stepwise Diels-Alder-like reaction to form the corresponding adduct.

  • Hydrolysis: The resulting adduct is then hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the hydrolyzed product.

  • Azo Compound Formation: The hydrolyzed adduct is oxidized using reagents like copper(II) chloride to form a key azo intermediate.

  • Photolysis: The final step involves the photolysis of the azo compound, which leads to the extrusion of nitrogen gas and the formation of this compound. This step typically has a low yield.

Synthesis of Dewar Benzene

The first synthesis of unsubstituted Dewar benzene was achieved by van Tamelen and Pappas in 1963.[1] A common derivative, hexamethyl Dewar benzene, has a more straightforward synthesis.

Experimental Workflow for Hexamethyl Dewar Benzene Synthesis

G cluster_0 Step 1: Bicyclotrimerization cluster_1 Workup butyne 2-Butyne (B1218202) dewar_benzene Hexamethyl Dewar Benzene butyne->dewar_benzene In benzene solvent alcl3 Aluminum Chloride alcl3->dewar_benzene ice Crushed Ice dewar_benzene->ice Decomposition of catalyst extraction Organic Extraction ice->extraction distillation Distillation extraction->distillation distillation->dewar_benzene Purified Product

Caption: Synthesis of hexamethyl Dewar benzene via bicyclotrimerization of 2-butyne.

Detailed Protocol for Hexamethyl Dewar Benzene: [3]

  • Reaction Setup: A suspension of aluminum chloride in benzene is prepared in a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Addition of 2-Butyne: A solution of 2-butyne in cold, dry benzene is added dropwise to the aluminum chloride suspension with vigorous stirring over one hour, maintaining the temperature between 30-40 °C.

  • Reaction: The mixture is stirred for an additional five hours at 30-40 °C.

  • Workup: The reaction is quenched by pouring the mixture onto crushed ice. The organic layer is separated, washed with water, dried over anhydrous potassium carbonate, and filtered.

  • Purification: Benzene and unreacted 2-butyne are removed using a rotary evaporator. The crude product is then distilled under reduced pressure to yield hexamethyl Dewar benzene.

Rearrangement Mechanisms

The thermal rearrangements of this compound and Dewar benzene to the thermodynamically more stable benzene are symmetry-forbidden processes according to the Woodward-Hoffmann rules, which accounts for their relative kinetic stability.[1]

This compound to Benzene Rearrangement

The thermal rearrangement of this compound to benzene is a highly exothermic process, but it has a significant activation barrier.[2] The reaction is believed to proceed through a diradical intermediate.

Logical Relationship for this compound Rearrangement

G This compound This compound TransitionState Transition State (Diradical Character) This compound->TransitionState Thermal Activation (~33 kcal/mol) Benzene Benzene TransitionState->Benzene Rearrangement

Caption: Thermal rearrangement pathway of this compound to benzene.

Dewar Benzene to Benzene Rearrangement

The thermal conversion of Dewar benzene to benzene is also a symmetry-forbidden process.[1] Computational studies suggest a complex potential energy surface involving different possible pathways. The conrotatory ring-opening is energetically favored over the disrotatory pathway.[4] Some studies propose the involvement of a transient, high-energy "Möbius benzene" intermediate.[4]

Signaling Pathway for Dewar Benzene Rearrangement

G DewarBenzene Dewar Benzene ConrotatoryTS Conrotatory Transition State DewarBenzene->ConrotatoryTS Thermal Activation (~23 kcal/mol) MobiusBenzene Möbius Benzene (Intermediate) ConrotatoryTS->MobiusBenzene Benzene Benzene ConrotatoryTS->Benzene Direct Pathway MobiusBenzene->Benzene

Caption: Proposed rearrangement pathways for Dewar benzene to benzene.

Conclusion

This compound and Dewar benzene, while both significantly less stable than benzene, exhibit notable differences in their kinetic stability and synthetic accessibility. This compound is the more strained and energetic of the two, with a higher activation barrier for its rearrangement to benzene. Dewar benzene, while still highly strained, has a lower activation energy for isomerization and a measurable half-life at room temperature. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into these fascinating molecules, potentially leading to new applications in materials science, energetic materials, and synthetic chemistry.

References

A Comparative Analysis of Strain Energy in Benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzene (B151609), a cornerstone of organic chemistry, is the most thermodynamically stable C6H6 isomer. However, numerous other structural isomers exist, each possessing a unique three-dimensional arrangement of atoms and, consequently, varying degrees of ring strain. This guide provides a computational and experimental comparison of the strain energy in key benzene valence isomers, offering valuable insights for researchers in fields where molecular stability and reactivity are paramount, such as drug design and materials science. The increased potential energy of these strained systems makes them valuable as high-energy intermediates and building blocks in complex organic synthesis.

Quantitative Comparison of Isomer Energies

The relative stability and strain energy of benzene isomers have been extensively investigated through both computational and experimental methods. The following table summarizes key quantitative data, with energies presented in kilocalories per mole (kcal/mol). Benzene is used as the reference point with a relative energy of zero.

IsomerStructureRelative Energy (kcal/mol)Strain Energy (kcal/mol)Method
Benzene Planar, Aromatic0.0~0[1]Reference
Dewar Benzene Bicyclic71.194.0Computational (G2(MP2))[2]
Benzvalene Tricyclic68.1[3]90.4Computational (G2(MP2))[2]
Prismane Polycyclic99.5136.4Computational (G2(MP2))[2]
Bicyclopropenyl Bicyclic109.9137.6Computational (G2(MP2))[2]

Note: Strain energy is calculated relative to a hypothetical strain-free reference and can vary slightly depending on the computational model. The values presented here are from a consistent high-level ab initio study for reliable comparison.

Methodologies for Determining Strain Energy

The quantification of strain energy in these highly non-planar molecules relies on sophisticated experimental and computational techniques.

Experimental Protocol: Bomb Calorimetry

The primary experimental method for determining the energetic properties of these isomers is bomb calorimetry . This technique measures the heat of combustion (ΔH°c) of a compound, which can then be used to calculate its standard enthalpy of formation (ΔH°f). The strain energy is subsequently deduced by comparing the experimental ΔH°f with a theoretical ΔH°f calculated for a hypothetical, strain-free molecule with the same atomic composition using group increment theory.

Generalized Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of the purified benzene isomer is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically ~30 atm) to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known volume of water in an insulated outer container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final temperature is recorded once thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change and the predetermined heat capacity of the calorimeter system. This value is then used in Hess's Law calculations to determine the enthalpy of formation.

Computational Protocol: Ab Initio and DFT Calculations

Computational chemistry provides a powerful alternative for determining the relative energies and strain energies of molecules, especially for highly reactive or difficult-to-synthesize isomers.

Generalized Computational Workflow:

  • Structure Optimization: The 3D structure of each C6H6 isomer is computationally modeled. A geometry optimization is performed to find the lowest energy conformation of the molecule. This is commonly done using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311G**).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: To obtain a more accurate energy value, a higher-level ab initio calculation is often performed on the optimized geometry. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) with a larger basis set are employed for this "single-point" energy calculation. A comprehensive study on C6H6 isomers utilized the G2(MP2) method for its final energy values[2].

  • Strain Energy Calculation: The total strain energy is typically calculated using an isodesmic or homodesmotic reaction. This involves creating a balanced hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. The reactants include the strained molecule and simple, strain-free molecules (e.g., ethane, ethene), while the products consist of other strain-free molecules. The calculated enthalpy change of this reaction corresponds to the strain energy of the target molecule.

Visualization of Relative Energy and Strain

The following diagrams illustrate the logical relationships in the computational workflow and the resulting energy hierarchy of the benzene isomers.

G cluster_workflow Computational Workflow A Initial 3D Structure B Geometry Optimization (DFT: B3LYP) A->B C Frequency Calculation (Confirm Minimum + ZPVE) B->C D Single-Point Energy (Ab Initio: G2(MP2)) C->D E Isodesmic Reaction Calculation D->E F Strain Energy E->F

Caption: A generalized workflow for the computational determination of molecular strain energy.

G Energy increases from left to right Benzene Benzene (0.0) Benzvalene Benzvalene (68.1) Dewar Dewar Benzene (71.1) This compound This compound (99.5)

Caption: Relative energy hierarchy of key benzene isomers compared to the benzene ground state.

References

Validating Experimental NMR Data of Prismane with Theoretical Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of experimental Nuclear Magnetic Resonance (NMR) data for prismane (C₆H₆) with theoretical calculations. This analysis is crucial for validating spectroscopic data and understanding the electronic structure of this unique, highly strained molecule.

Data Comparison

Due to its high symmetry, all hydrogen and carbon atoms in this compound are chemically equivalent. This results in a simple NMR spectrum with a single resonance for ¹H and ¹³C nuclei. The experimental data is compared with theoretically calculated values to assess the accuracy of computational methods in predicting NMR parameters for strained organic molecules.

ParameterExperimental ValueTheoretical Value (DFT)
¹H Chemical Shift (δ) 2.28 ppm[No specific theoretical value found in search results]
¹³C Chemical Shift (δ) 30.6 ppm[1][No specific theoretical value found in search results]
¹JCH Coupling Constant 180 Hz[1][No specific theoretical value found in search results]

Note: While general methodologies for theoretical NMR calculations are widely available, specific computed values for the parent this compound molecule were not identified in the conducted search.

Experimental and Theoretical Methodologies

A thorough understanding of the methods used to obtain both experimental and theoretical data is essential for a meaningful comparison.

Experimental Protocol: ¹H and ¹³C NMR of this compound

The first synthesis and spectroscopic characterization of this compound were reported by Katz and Acton in 1973. While the original publication does not specify all modern experimental parameters, a general protocol for obtaining ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300-600 MHz for ¹H).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to a single peak for each unique carbon. The one-bond ¹³C-¹H coupling constant (¹JCH) can be measured using a proton-coupled ¹³C experiment.

Theoretical Protocol: Calculation of NMR Parameters

Theoretical calculations of NMR parameters are powerful tools for structure verification and for understanding the relationship between electronic structure and spectroscopic properties. Density Functional Theory (DFT) is a common method for this purpose. A typical workflow involves:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step ensures that the calculations are performed on a stable molecular geometry.

  • NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method with the same or a different DFT functional and basis set.

  • Chemical Shift Prediction: The calculated shielding constant of a reference compound (e.g., TMS), computed at the same level of theory, is used to convert the calculated shielding constants of this compound into chemical shifts.

  • Coupling Constant Calculation: Spin-spin coupling constants, such as ¹JCH, are also calculated from the electronic structure of the molecule.

Workflow for Validation

The process of validating experimental NMR data with theoretical calculations can be visualized as a systematic workflow.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Exp_Sample Sample Preparation (this compound in solvent) Exp_Acq NMR Data Acquisition (1H, 13C Spectra) Exp_Sample->Exp_Acq Exp_Data Experimental Data (δ, J) Exp_Acq->Exp_Data Compare Data Comparison & Validation Exp_Data->Compare Theo_Opt Geometry Optimization (DFT) Theo_Calc NMR Parameter Calculation (GIAO) Theo_Opt->Theo_Calc Theo_Data Theoretical Data (δ, J) Theo_Calc->Theo_Data Theo_Data->Compare

References

Prismane Versus Cubane: A Comparative Analysis of Strained Platonic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of strained organic molecules, the Platonic hydrocarbons prismane (C₆H₆) and cubane (B1203433) (C₈H₈) stand out as iconic structures that have captivated chemists for decades. Their unique geometries, characterized by highly acute bond angles and significant ring strain, impart them with fascinating chemical and physical properties. This guide provides a comprehensive comparison of this compound and cubane, delving into their structural characteristics, stability, reactivity, and synthesis, supported by experimental data.

Structural Properties and Strain Energy

This compound, an isomer of benzene (B151609), consists of two opposing triangular faces connected by three square faces, resulting in C-C-C bond angles of 60° within the triangular rings and 90° in the square faces.[1][2] Cubane, on the other hand, possesses a cubic cage structure with all C-C-C bond angles constrained to 90°.[3][4] These severe deviations from the ideal tetrahedral angle of 109.5° lead to immense strain energy.

The strain energy of cubane is experimentally determined to be approximately 166 kcal/mol.[5] While a precise experimental value for this compound is less commonly cited due to its challenging synthesis and handling, it is expected to be even more strained than cubane because of the presence of three-membered rings fused with four-membered rings.[5] Theoretical calculations support this, indicating a higher strain energy for the this compound skeleton.

Table 1: Comparison of Structural and Thermochemical Properties

PropertyThis compound (C₆H₆)Cubane (C₈H₈)
Molar Mass78.114 g/mol [1]104.15 g/mol [3]
SymmetryD₃h[6]Oₕ[3]
C-C Bond Angles60° and 90°[1][2]90°[3]
C-C Bond Length~1.51 Å (tri-quad), ~1.58 Å (quad-quad)1.5727 ± 0.0019 Å[7]
Strain Energy> 166 kcal/mol (estimated)[5]~166 kcal/mol[5][7]
Heat of Formation (gas)~90 kcal/mol less stable than benzene[1]+144 kcal/mol[7]

Kinetic Stability and Reactivity

Despite their high thermodynamic instability, both molecules exhibit remarkable kinetic stability. Cubane is a crystalline solid that is stable in air and to light and water.[7] Its stability is attributed to the lack of a low-energy pathway for decomposition; the initial steps of thermal decomposition to less strained isomers have high activation energies.[3][8] Pyrolysis of cubane requires temperatures in the range of 230-260 °C.[9][10]

This compound is a colorless liquid that is also surprisingly persistent at room temperature.[1] However, it is notably more reactive and can be explosive.[1][5] The thermal rearrangement of this compound to benzene is a highly exothermic process, but it has a significant activation barrier of 33 kcal/mol, which allows for its isolation.[1]

The reactivity of cubane is characterized by reactions that maintain the cage structure, such as functional group transformations on substituents.[11] Metal-catalyzed rearrangements can lead to the formation of other cage isomers like cuneane.[3] this compound, on the other hand, readily undergoes rearrangements to other C₆H₆ isomers, most notably benzene.

Experimental Protocols

The syntheses of both this compound and cubane are multi-step processes that represent landmark achievements in organic synthesis. The following are simplified representations of the original synthetic approaches.

Synthesis of this compound (Katz and Acton, 1973)

The first synthesis of this compound is a multi-step sequence starting from benzvalene.[1][6]

  • Diels-Alder Reaction: Benzvalene reacts with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a strong dienophile, in a stepwise Diels-Alder-like reaction to form an adduct.

  • Hydrolysis: The adduct is hydrolyzed under basic conditions.

  • Azo Compound Formation: The hydrolyzed product is then converted to a copper(II) chloride derivative and subsequently neutralized with a strong base to form a key azo compound.

  • Photolysis: The final step involves the photolysis of the azo compound, which extrudes nitrogen gas and forms a biradical that closes to yield this compound.[2] The product is typically isolated in low yield by preparative gas chromatography.

Synthesis of Cubane (Eaton and Cole, 1964)

The classic synthesis of cubane begins with 2-bromocyclopentadienone, which undergoes a series of transformations to construct the cubic framework.[3][4]

  • Diels-Alder Dimerization: 2-bromocyclopentadienone spontaneously undergoes a Diels-Alder dimerization.[3]

  • Photochemical [2+2] Cycloaddition: The endo-dimer undergoes an intramolecular photochemical [2+2] cycloaddition to form the cage structure.[4]

  • Favorskii Rearrangement: A Favorskii rearrangement of the resulting bromoketone with potassium hydroxide (B78521) leads to a ring-contracted carboxylic acid.[3][4]

  • Decarboxylation: The carboxylic acid is converted to a perester, which then undergoes thermal decarboxylation to form a cubane derivative.[4]

  • Further Transformations: A second Favorskii rearrangement and another decarboxylation step ultimately yield cubane.[3]

Comparative Visualization

The structural differences and the synthetic challenges of these molecules can be better understood through visualization.

Strained_Molecules cluster_this compound This compound (C₆H₆) cluster_cubane Cubane (C₈H₈) This compound This compound (D₃h symmetry) Strain Energy > 166 kcal/mol Cubane Cubane (Oₕ symmetry) Strain Energy ~166 kcal/mol This compound->Cubane Comparison P_Features Features: - Two triangular faces - Three square faces - 60° and 90° C-C-C angles - Explosive liquid C_Features Features: - Cubic cage - All 90° C-C-C angles - Kinetically stable solid

Figure 1. Structural and property comparison of this compound and cubane.

Experimental_Workflow cluster_prismane_synthesis This compound Synthesis Workflow cluster_cubane_synthesis Cubane Synthesis Workflow P_Start Start: Benzvalene P_Step1 Diels-Alder with PTAD P_Start->P_Step1 P_Step2 Hydrolysis P_Step1->P_Step2 P_Step3 Azo Compound Formation P_Step2->P_Step3 P_Step4 Photolysis & N₂ Extrusion P_Step3->P_Step4 P_End Product: this compound P_Step4->P_End C_Start Start: 2-Bromocyclopentadienone C_Step1 Diels-Alder Dimerization C_Start->C_Step1 C_Step2 [2+2] Photocycloaddition C_Step1->C_Step2 C_Step3 Favorskii Rearrangement C_Step2->C_Step3 C_Step4 Decarboxylation C_Step3->C_Step4 C_End Product: Cubane C_Step4->C_End

Figure 2. Simplified synthetic workflows for this compound and cubane.

Conclusion

This compound and cubane, while both highly strained polycyclic hydrocarbons, exhibit distinct differences in their structure, stability, and reactivity. Cubane's perfect cubic symmetry and remarkable kinetic stability have made it a target for applications in materials science and as a scaffold in medicinal chemistry. This compound, with its even greater ring strain and explosive nature, remains a more challenging synthetic target, primarily of fundamental and theoretical interest. The study of these molecules continues to push the boundaries of our understanding of chemical bonding and the limits of molecular stability.

References

A Comparative Analysis of Experimental and Theoretical Bond Lengths in Prismane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural Nuances of a Strained Polycyclic Hydrocarbon

Prismane (C₆H₆), a valence isomer of benzene, has long fascinated chemists due to its unique cage-like structure and high degree of ring strain. This guide provides a comprehensive comparison of the experimentally determined and theoretically calculated bond lengths of this compound, offering valuable insights for researchers in structural chemistry, computational modeling, and drug design where strained organic motifs are of interest.

Experimental versus Theoretical Bond Lengths: A Tabulated Comparison

The precise determination of bond lengths in highly strained molecules like this compound presents a significant challenge for both experimental and theoretical methods. The table below summarizes the key bond distances in the this compound molecule, providing a clear comparison between experimental findings from gas-phase electron diffraction (GED) and a range of theoretical calculations.

Bond TypeExperimental (GED) / ÅTheoretical (HF/6-31G) / ÅTheoretical (B3LYP/6-31G) / ÅTheoretical (MP2/6-31G*) / Å
C-C (inter-triangle) 1.5561.5541.5641.560
C-C (intra-triangle) 1.5181.5151.5241.520
C-H Value not explicitly found in searches1.0831.0921.090

Note: The experimental C-H bond length was not explicitly found in the provided search results. Theoretical values are presented for comparison.

Methodologies for Determining this compound's Structure

The determination of molecular geometry relies on a synergy between experimental techniques and computational modeling. Each approach offers unique advantages and inherent limitations.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The experimental bond lengths of this compound were determined using gas-phase electron diffraction (GED). This technique is particularly well-suited for studying the structure of volatile molecules in the gaseous state, free from intermolecular interactions that can influence bond lengths in the solid state.

The GED experiment involves the following key steps:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the stream of this compound molecules.

  • Diffraction Pattern Generation: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules, creating a diffraction pattern of concentric rings.

  • Data Collection: The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Structural Refinement: The resulting diffraction data is analyzed to determine the internuclear distances (bond lengths) and bond angles that best reproduce the experimental scattering pattern.

Gas-Phase Electron Diffraction Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis Sample Introduction Sample Introduction Electron Beam Interaction Electron Beam Interaction Sample Introduction->Electron Beam Interaction Gaseous this compound Diffraction Pattern Generation Diffraction Pattern Generation Electron Beam Interaction->Diffraction Pattern Generation Scattering Data Collection Data Collection Diffraction Pattern Generation->Data Collection Intensity vs. Angle Structural Refinement Structural Refinement Data Collection->Structural Refinement Molecular Geometry Molecular Geometry Structural Refinement->Molecular Geometry Bond Lengths & Angles

Fig. 1: Workflow of Gas-Phase Electron Diffraction.
Theoretical Protocols: Computational Chemistry Methods

Theoretical calculations provide a powerful tool for predicting and understanding the geometry of molecules. The bond lengths of this compound have been calculated using various ab initio and density functional theory (DFT) methods. The general workflow for these calculations is as follows:

  • Input Structure: An initial guess of the molecular geometry of this compound is created.

  • Method and Basis Set Selection: A theoretical method (e.g., Hartree-Fock, DFT with a specific functional like B3LYP, or Møller-Plesset perturbation theory like MP2) and a basis set (e.g., 6-31G*) are chosen.

  • Geometry Optimization: The energy of the molecule is calculated and the positions of the atoms are systematically adjusted to find the lowest energy geometry (the equilibrium structure).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

  • Output Analysis: The final optimized geometry provides the theoretical bond lengths and angles.

Computational Chemistry Workflow Initial Geometry Initial Geometry Method & Basis Set Selection Method & Basis Set Selection Initial Geometry->Method & Basis Set Selection Geometry Optimization Geometry Optimization Method & Basis Set Selection->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Minimum Optimized Geometry Optimized Geometry Frequency Calculation->Optimized Geometry Bond Lengths & Angles

A Comparative Analysis of Reactivity Among C6H6 Isomers: Prismane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C6H6 formula represents a fascinating landscape of chemical structures, from the supremely stable aromatic ring of benzene (B151609) to highly strained, kinetically persistent molecules like prismane.[1] These compounds, particularly the valence isomers of benzene, offer a rich field for studying the interplay of molecular geometry, strain energy, and chemical reactivity.[2] This guide provides an objective comparison of the reactivity of this compound with its key isomers—benzene, Dewar benzene, benzvalene (B14751766), and fulvene—supported by experimental data and detailed methodologies.

The Role of Strain and Aromaticity

The vast differences in the reactivity of C6H6 isomers are primarily governed by two opposing factors: the aromatic stabilization of benzene and the high ring strain of its valence isomers.[2] Benzene's planar, delocalized π-system grants it exceptional thermodynamic stability, leading it to favor substitution reactions that preserve this aromaticity.[3] In stark contrast, isomers like this compound, Dewar benzene, and benzvalene lock the C6H6 framework into contorted, polycyclic structures.[2] This geometry induces significant angle and eclipsing strain, creating high-energy molecules with low bond energies that are predisposed to exothermic rearrangement into more stable forms.[1]

Quantitative Comparison of C6H6 Isomers

The thermodynamic and kinetic properties of these isomers starkly illustrate their differing reactivity. This compound is a colorless, explosive liquid, a testament to the immense energy stored within its bonds.[1] Benzvalene is also known to detonate easily, while Dewar benzene, though still highly strained, is comparatively more persistent.[4][5] The data below quantifies these differences.

PropertyBenzeneFulveneDewar BenzeneBenzvaleneThis compound
Structure Aromatic, PlanarCross-conjugated, PlanarBicyclic, Non-planarTricyclic, Non-planarTetracyclic, Prismatic
Std. Enthalpy of Formation (gas, kcal/mol) +19.8+55.2+89.8+90.9+109.9
Relative Energy (kcal/mol vs. Benzene) 0+35.4+70.0+71.1+90.1
Strain Energy (kcal/mol) 0~19~70~79~100
Reactivity Type Electrophilic SubstitutionCycloaddition, PolymerizationThermal RearrangementThermal RearrangementThermal Rearrangement
Thermal Isomerization to Benzene -Ea ≈ 62-66 kcal/mol[6]t½ ≈ 2 days[5][7][8]t½ ≈ 10 days[4]Ea = 33 kcal/mol

Note: Enthalpy and relative energy values are derived from various computational and experimental sources. Strain energy is an estimated value. All values are for the gas phase for consistency.

Isomer Reactivity Profiles

Benzene (C₆H₆)

As the thermodynamic minimum on the C6H6 potential energy surface, benzene is the benchmark for stability.[9] Its reactivity is dominated by electrophilic aromatic substitution, where the aromatic ring is preserved. It is reluctant to undergo addition reactions that would disrupt its stabilizing delocalized π-electron system.[3]

Fulvene (C₆H₆)

Fulvene is a cross-conjugated isomer with a polarized exocyclic double bond, making it susceptible to reactions with both nucleophiles and electrophiles.[10] It is thermally unstable and sensitive to oxygen.[10] Unlike benzene, it readily participates in cycloaddition reactions and is prone to acid-catalyzed polymerization.[10] Its isomerization to benzene is a high-energy process with an activation barrier of approximately 62-66 kcal/mol.[6]

Dewar Benzene (Bicyclo[2.2.0]hexa-2,5-diene)

Named after James Dewar, this bicyclic isomer possesses considerable strain energy.[5][7] It thermally reverts to benzene with a half-life of about two days at room temperature.[5][8] This conversion, though highly exothermic, is relatively slow because it is forbidden by orbital symmetry rules, making the molecule kinetically persistent.[7]

Benzvalene (Tricyclo[3.1.0.0²,⁶]hex-3-ene)

Benzvalene is another highly strained isomer, existing at an energy level approximately 71 kcal/mol above benzene.[4] Its extreme steric strain makes the pure compound prone to detonation upon scratching.[4] Like Dewar benzene, its thermal conversion to benzene is symmetry-forbidden, resulting in a half-life of about 10 days.[4]

This compound (Tetracyclo[2.2.0.0²,⁶.0³,⁵]hexane)

This compound is a remarkable molecule, representing one of the most strained C6H6 isomers.[1] The carbon-carbon bond angles are forced to 60° in the triangular faces, a severe deviation from the ideal tetrahedral angle of 109.5°, leading to immense ring strain.[1] This stored energy makes it explosive.[1] Despite being about 90 kcal/mol less stable than benzene, its thermal rearrangement is surprisingly slow. The reaction is symmetry-forbidden, creating a significant kinetic barrier to decomposition (activation energy of 33 kcal/mol). This phenomenon led Woodward and Hoffmann to famously describe it as "an angry tiger unable to break out of a paper cage."

Visualizing Energy and Synthesis Pathways

The following diagrams illustrate the energetic relationships between the isomers and the synthetic pathway to the highly strained this compound molecule.

G cluster_energy Relative Enthalpy of C6H6 Isomers (kcal/mol) 110 110 90 90 Prismane_node This compound (+90.1) Prismane_level 35 35 Benzvalene_node Benzvalene (+71.1) Benzvalene_level Dewar_Benzene_node Dewar Benzene (+70.0) Dewar_Benzene_level 0 0 Fulvene_node Fulvene (+35.4) Fulvene_level Benzene_node Benzene (0) Benzene_level TS_this compound TS_this compound Prismane_level->TS_this compound TS_this compound->Benzene_level Isomerization

Fig. 1: Relative energy levels of C6H6 isomers.

SynthesisWorkflow cluster_workflow This compound Synthesis Workflow (Katz & Acton, 1973) Benzvalene Benzvalene Adduct Diels-Alder Adduct Benzvalene->Adduct Stepwise Diels-Alder Dienophile 4-Phenyltriazolidinone (Dienophile) Dienophile->Adduct AzoCompound Azo Compound Adduct->AzoCompound Hydrolysis & Oxidation This compound This compound AzoCompound->this compound Photolysis (hν) Nitrogen N₂ Gas AzoCompound->Nitrogen Photolysis (hν)

Fig. 2: Key steps in the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

The landmark synthesis of this compound was reported by Katz and Acton in 1973.[1] The procedure leverages the reactivity of another strained C6H6 isomer, benzvalene.

  • [2+2] Cycloaddition: Benzvalene is reacted with a strong dienophile, 4-phenyltriazolidinone, in an ether-dioxane solvent mixture. The reaction proceeds as a stepwise Diels-Alder-like cycloaddition to form a carbocation intermediate, which then cyclizes to yield the adduct.[1]

  • Hydrolysis and Oxidation: The resulting adduct is hydrolyzed under basic conditions (e.g., KOH in methanol/water) and subsequently oxidized. This process transforms the triazolinedione portion into an azo group, yielding a crystallizable azo compound.[1]

  • Photolysis: The final and crucial step is the photolysis of the azo compound. A solution of the azo compound is irradiated with UV light. This photochemical reaction extrudes molecular nitrogen (N₂) and generates a biradical intermediate, which collapses to form the this compound cage structure.[1]

  • Purification: The final product, this compound, is isolated from the reaction mixture in low yield using techniques such as preparative gas chromatography.[1]

Protocol 2: General Method for Studying Thermal Isomerization Kinetics

The rate at which strained isomers convert to benzene can be determined experimentally by monitoring the reaction over time at a constant temperature.

  • Sample Preparation: A dilute solution of the purified isomer (e.g., Dewar benzene) is prepared in an inert, high-boiling-point solvent (e.g., n-heptane) within a sealed container, often a series of NMR tubes or GC vials.

  • Incubation: The samples are placed in a constant-temperature bath (e.g., oil bath, thermostat-controlled block) set to a specific temperature (e.g., 100 °C).

  • Time-Point Analysis: At regular intervals, a sample is removed from the bath and immediately cooled to quench the reaction.

  • Compositional Analysis: The composition of each quenched sample is analyzed to determine the ratio of the reactant isomer to the product (benzene). Common analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of specific, well-resolved peaks corresponding to the isomer and benzene can be used to quantify their relative concentrations.

    • Gas Chromatography (GC): The area under the peaks for the isomer and benzene in the chromatogram, correlated with response factors, provides their relative amounts.

  • Kinetic Analysis: The concentration of the starting isomer is plotted against time. This data is then fitted to a rate law (typically first-order for unimolecular isomerizations) to determine the rate constant (k). By repeating the experiment at several different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Conclusion

The reactivity of C6H6 isomers is a direct consequence of their molecular structure and the associated strain energy. While benzene's aromaticity renders it relatively unreactive and prone to substitution, the significant strain in this compound, benzvalene, and Dewar benzene makes them highly reactive, with a strong thermodynamic driving force to isomerize to the more stable aromatic ring. However, kinetic barriers, often explained by orbital symmetry rules, allow these high-energy molecules to be isolated and studied. This contrast between thermodynamic instability and kinetic persistence makes the valence isomers of benzene a cornerstone for understanding fundamental principles of chemical reactivity.

References

A Comparative Guide to Computational Models for Prismane: An Assessment of Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prismane (C₆H₆), a valence isomer of benzene, stands as a landmark molecule in the study of strained organic systems. Its unique cage structure, composed of two triangular and three square faces, results in significant ring strain, making it a challenging and intriguing target for both experimental and computational chemists. Accurate theoretical modeling of this compound's properties is crucial for understanding the behavior of highly strained molecules, which are relevant in energetic materials research and as building blocks in complex organic synthesis. This guide provides an objective comparison of various computational models for predicting the geometry and strain energy of this compound, supported by the best available benchmark data.

Data Presentation: Unveiling the Performance of Computational Models

The accuracy of a computational model is benchmarked by its ability to reproduce known molecular properties. In the absence of recent, definitive experimental geometry and thermochemical data for the parent this compound, we will utilize highly accurate, explicitly correlated W1-F12 theoretical values as the benchmark for comparison. This method is considered to be of "chemical accuracy" (typically within 1 kcal/mol of experimental values).

Geometric Parameters

The geometry of this compound is characterized by two unique C-C bond lengths (within the triangular and square faces) and the internal C-C-C bond angles. The table below compares the values predicted by several common computational methods against the benchmark W1-F12 calculations.

Method/Basis SetC-C (triangle) ÅC-C (square) ÅC-C-C (triangle) °C-C-C (square) °Deviation from W1-F12 (Avg. Bond Length, Å)
W1-F12 (Benchmark) 1.517 1.579 60.0 90.0 -
HF/STO-3G1.5611.56560.090.0+0.035
HF/3-21G1.5821.55060.090.0+0.022
HF/6-31G1.5591.54960.090.0+0.006
B3LYP/6-31G(d)1.5311.56860.090.0+0.0015
MP2/6-31G1.5251.57260.090.0-0.0045

Note: The bond angles are fixed by the D3h symmetry of the molecule.

Strain and Formation Enthalpy

The high degree of ring strain in this compound is a key feature. The strain energy can be calculated computationally, often through the use of isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, minimizing errors in the calculation. The table below compares the calculated heat of formation and strain energy from various methods.

MethodHeat of Formation (kcal/mol at 298 K)Strain Energy (kcal/mol)Deviation from W1-F12 (Heat of Formation, kcal/mol)
W1-F12 (Benchmark) 107.9 132.8 -
6-31G*(RMP2)109.0-+1.1
DSD-PBEP86-D3BJ-132.8-
M06-2X/6-31+G(2df,p)-142.0-

Experimental Protocols: The Pursuit of Empirical Truth

While recent experimental data for this compound is scarce, the following protocols outline the standard methods used to determine the key properties discussed above.

Gas-Phase Electron Diffraction (GED) for Molecular Geometry

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gaseous state, free from intermolecular forces that are present in crystals.[1]

Methodology:

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern.

  • Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

  • Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule. This process often involves fitting the experimental data to a theoretical model of the molecular structure.

Calorimetry for Enthalpy of Formation

The enthalpy of formation of a compound is typically determined indirectly by measuring the enthalpy of a reaction involving that compound, most commonly the enthalpy of combustion.[2]

Methodology:

  • Sample Preparation: A precisely weighed sample of the substance is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen at high pressure.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition and Combustion: The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water.

  • Temperature Measurement: The temperature change of the water is carefully measured.

  • Calculation: From the temperature change, the mass of the water, and the heat capacity of the calorimeter, the heat of combustion is calculated. Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound can be determined.

Visualizing the Computational Landscape

To better understand the relationships and workflows in computational chemistry, the following diagrams are provided.

computational_workflow cluster_problem_definition Problem Definition cluster_method_selection Method Selection cluster_calculation Calculation cluster_analysis Analysis and Comparison mol Define Molecule (this compound) method Choose Computational Method (e.g., DFT, MP2, W1-F12) mol->method prop Define Property of Interest (Geometry, Strain Energy) prop->method basis Select Basis Set (e.g., 6-31G*, cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation (to confirm minimum) geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc results Extract Calculated Properties energy_calc->results comparison Compare with Benchmark/Experimental Data results->comparison conclusion Assess Accuracy comparison->conclusion

A typical workflow for a computational chemistry study.

method_hierarchy cluster_accuracy Increasing Accuracy and Computational Cost w1f12 Composite Methods (W1-F12, CBS-QB3) cc Coupled Cluster (CCSD(T)) w1f12->cc mpn Møller-Plesset Perturbation Theory (MP2, MP4) cc->mpn dft Density Functional Theory (B3LYP, M06-2X) mpn->dft hf Hartree-Fock (HF) dft->hf

Hierarchy of common ab initio and DFT methods.

References

validation of prismane's structure through X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The highly strained and explosive nature of prismane (C₆H₆), a valence isomer of benzene, has long posed a significant challenge to its structural elucidation. While the prismatic cage structure was proposed in the 19th century, its definitive experimental validation required modern analytical techniques. This guide compares the primary methods used to establish the three-dimensional arrangement of atoms in this compound and its derivatives, focusing on the power of X-ray crystallography and its complementary techniques.

The inherent instability of pristine this compound has, to date, precluded its analysis by single-crystal X-ray diffraction. However, the structure of a more stable, substituted derivative, hexamethylthis compound, was successfully determined using this technique. This analysis provided the first direct experimental confirmation of the this compound cage's geometry in the solid state.

For the parent molecule, gas-phase electron diffraction (GED) has been the definitive method for structural determination. This technique is ideally suited for volatile and thermally sensitive compounds, providing precise measurements of bond lengths and angles in the unperturbed gaseous state. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), have further corroborated the proposed structure by providing data consistent with the unique bonding and high symmetry of the this compound molecule.

Comparative Analysis of Structural Data

The table below summarizes the key quantitative data obtained from the X-ray crystallographic analysis of hexamethylthis compound and the gas-phase electron diffraction study of this compound.

ParameterHexamethylthis compound (X-ray Crystallography)This compound (Gas-Phase Electron Diffraction)
C-C Bond Length (triangular faces) 1.514 Å1.510 Å
C-C Bond Length (between faces) 1.583 Å1.555 Å
C-C-C Bond Angle (triangular faces) 60°60°
Crystal System Not ApplicableOrthorhombic
Space Group Not ApplicablePnma

Caption: Comparison of structural parameters for hexamethylthis compound and this compound.

Experimental Protocols

X-ray Crystallography of Hexamethylthis compound:

The structure of hexamethylthis compound was determined by single-crystal X-ray diffraction at low temperature to minimize thermal vibrations. A crystal of suitable size and quality was mounted on a goniometer and cooled. A beam of monochromatic X-rays was directed at the crystal, and the diffraction pattern was recorded on a detector. The resulting data was processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Gas-Phase Electron Diffraction of this compound:

In the gas-phase electron diffraction experiment, a high-energy beam of electrons was passed through a vapor of this compound. The electrons were scattered by the molecules, and the resulting diffraction pattern of concentric rings was recorded on a photographic plate or a 2D detector. The intensity of the scattered electrons as a function of the scattering angle was analyzed to determine the radial distribution of atoms in the molecule. This information was then used to derive the precise bond lengths and bond angles of the gaseous this compound molecules.

Experimental Workflow for this compound's Structural Validation

prismane_validation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data & Validation This compound This compound GED Gas-Phase Electron Diffraction This compound->GED Spectroscopy Spectroscopy (NMR, IR, Raman) This compound->Spectroscopy Hexamethylthis compound Hexamethylthis compound Xray X-ray Crystallography Hexamethylthis compound->Xray Hexamethylthis compound->Spectroscopy Structure_P This compound Structure GED->Structure_P Structure_HMP Hexamethylthis compound Structure Xray->Structure_HMP Spectral_Data Spectroscopic Confirmation Spectroscopy->Spectral_Data Validation Validated this compound Structure Structure_P->Validation Structure_HMP->Validation Spectral_Data->Validation

Caption: Workflow for the structural validation of this compound.

comparative study of the thermal decomposition pathways of benzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the thermal decomposition pathways of benzene (B151609), fulvene (B1219640), and Dewar benzene, offering a comparative perspective for researchers and scientists in the field of chemistry and drug development. This guide provides a summary of their relative stabilities, decomposition products, and the underlying reaction mechanisms, supported by experimental and computational data.

The thermal stability and decomposition of aromatic compounds are of fundamental importance in a wide range of chemical processes, from combustion to materials science and drug degradation. Benzene and its isomers, fulvene and Dewar benzene, all sharing the molecular formula C₆H₆, exhibit remarkably different thermal behaviors due to their distinct molecular structures and strain energies. Understanding their decomposition pathways provides valuable insights into reaction kinetics and mechanisms.

Comparative Thermal Stability and Decomposition Products

The thermal decomposition of benzene, fulvene, and Dewar benzene leads to a variety of products, reflecting their intrinsic stabilities and the specific conditions of pyrolysis. Dewar benzene is the least stable of the three, readily isomerizing to the highly aromatic and stable benzene. Fulvene, an exocyclic isomer, also undergoes isomerization to benzene at elevated temperatures, though it is more stable than Dewar benzene. Benzene itself is remarkably stable and requires high temperatures to induce decomposition, which proceeds through a complex free-radical mechanism.

IsomerKey Decomposition ProductsDecomposition Temperature Range (°C)Notes
Benzene Diphenyl, Hydrogen, Acetylene, Ethylene, Methane, Carbon> 800Decomposition is a complex free-radical chain reaction. Ring opening occurs at higher temperatures.
Fulvene Benzene~600 - 1000Primarily isomerizes to benzene.
Dewar Benzene BenzeneRoom temperature and aboveReadily isomerizes to benzene due to significant ring strain. The half-life at room temperature is about two days.[1]

Kinetic Parameters of Thermal Decomposition

The activation energy (Ea) required for the thermal decomposition of these isomers provides a quantitative measure of their relative stabilities. Computational and experimental studies have provided valuable data on these parameters.

IsomerReactionActivation Energy (Ea)Method
Benzene Pyrolysis to Diphenyl + H₂~225 kJ/mol (~53.8 kcal/mol)Experimental (Static System)[2]
Fulvene Isomerization to Benzene64-68 kcal/molExperimental
Dewar Benzene Isomerization to Benzene24-28 kcal/molComputational (ab initio)[3]
Dewar Benzene Isomerization to Benzene~32.6 kcal/mol (rate-limiting step)Computational (B3LYP/6-311+G**)[4]

Note: The activation energies are sourced from different studies and may have been determined under varying conditions. Direct comparison should be made with caution.

Thermal Decomposition Pathways

The mechanisms of thermal decomposition for benzene and its isomers are distinct, reflecting their unique molecular architectures.

Benzene Pyrolysis

The thermal decomposition of benzene at high temperatures is a complex process initiated by the homolytic cleavage of a C-H bond to form a phenyl radical. This initiates a chain reaction involving hydrogen abstraction and radical addition to other benzene molecules, ultimately leading to the formation of diphenyl and hydrogen gas. At even higher temperatures, ring-opening reactions occur, producing smaller hydrocarbon fragments.

Benzene_Pyrolysis Benzene Benzene (C₆H₆) Phenyl_Radical Phenyl Radical (C₆H₅•) Benzene->Phenyl_Radical + H• Ring_Opening Ring Opening Products (e.g., Acetylene, Ethylene) Benzene->Ring_Opening High Temp. Phenyl_Radical->Benzene + H• Diphenyl Diphenyl (C₁₂H₁₀) Phenyl_Radical->Diphenyl + Benzene - H• H_Radical Hydrogen Radical (H•) H2 Hydrogen (H₂) H_Radical->H2 + H•

Caption: Benzene pyrolysis pathway.

Fulvene to Benzene Isomerization

The thermal isomerization of fulvene to the more stable benzene is a key reaction pathway. One proposed mechanism involves a series of rearrangements through bicyclic and carbene intermediates.

Fulvene_Isomerization Fulvene Fulvene Intermediate1 Bicyclo[3.1.0]hexa-1,3-diene Fulvene->Intermediate1 Intermediate2 Cyclohexadiene Carbene Intermediate1->Intermediate2 Benzene Benzene Intermediate2->Benzene

Caption: Fulvene to benzene isomerization pathway.

Dewar Benzene to Benzene Isomerization

Dewar benzene, a strained valence isomer of benzene, readily undergoes thermal rearrangement to form benzene. Computational studies suggest a fascinating pathway that may involve a highly strained, transient "Möbius benzene" intermediate. The reaction proceeds through one or more transition states.

Dewar_Benzene_Isomerization Dewar_Benzene Dewar Benzene TS1 Transition State 1 Dewar_Benzene->TS1 Mobius_Benzene Möbius Benzene (Intermediate) TS1->Mobius_Benzene TS2 Transition State 2 Mobius_Benzene->TS2 Benzene Benzene TS2->Benzene

Caption: Dewar benzene to benzene isomerization pathway.

Experimental Protocols

The study of high-temperature thermal decomposition of aromatic hydrocarbons often employs specialized experimental techniques such as single-pulse shock tubes and flow reactors.

Single-Pulse Shock Tube (SPST)

A single-pulse shock tube is an apparatus used to study chemical kinetics at high temperatures and pressures for very short reaction times.

Methodology:

  • Mixture Preparation: A dilute mixture of the target isomer in an inert gas (e.g., argon) is prepared in a mixing tank.

  • Shock Wave Generation: A high-pressure driver gas is separated from the reactant mixture by a diaphragm. The rupture of this diaphragm generates a shock wave that propagates through the reactant mixture, rapidly heating and compressing it.

  • Reaction Initiation: The reflected shock wave from the end of the tube further heats and compresses the gas, initiating the decomposition reaction.

  • Quenching: A rapid expansion wave, generated by the arrival of the reflected shock wave at the driver section, quickly cools the mixture, quenching the reaction.

  • Product Analysis: The post-shock mixture is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.

SPST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Mixture Preparation Shock Shock Wave Generation Prep->Shock React Reaction Initiation Shock->React Quench Reaction Quenching React->Quench Analysis Product Analysis (GC-MS) Quench->Analysis

Caption: Single-Pulse Shock Tube experimental workflow.

Flow Reactor

Flow reactors are used to study chemical reactions in a continuous stream of reactants.

Methodology:

  • Reactant Feed: A carrier gas (e.g., helium or nitrogen) is saturated with the vapor of the benzene isomer at a controlled temperature and pressure.

  • Reaction Zone: The gas mixture is then passed through a heated tubular reactor (often made of quartz or alumina) maintained at a specific temperature profile.

  • Residence Time: The flow rate of the gas and the dimensions of the reactor determine the residence time of the reactants in the hot zone.

  • Product Sampling: At the exit of the reactor, a portion of the product stream is sampled for analysis.

  • Analysis: The sampled gas is analyzed using techniques like GC-MS or spectroscopy to determine the composition of the product mixture.

Flow_Reactor_Workflow cluster_feed Feed cluster_reaction Reaction cluster_sampling Sampling & Analysis Feed Reactant Feed Reactor Heated Reactor Feed->Reactor Sampling Product Sampling Reactor->Sampling Analysis Product Analysis Sampling->Analysis

Caption: Flow reactor experimental workflow.

References

A Comparative Guide to the Synthetic Accessibility of Prismane and Its Valence Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valence isomers of benzene (B151609), a class of molecules sharing the molecular formula C₆H₆, represent a fascinating area of study in organic chemistry due to their unique strained structures and reactivity. Among these, prismane, Dewar benzene, benzvalene (B14751766), and fulvene (B1219640) are notable examples. Their synthetic accessibility, however, varies dramatically, posing significant challenges and opportunities for chemists. This guide provides an objective comparison of the synthetic routes to these isomers, supported by experimental data and detailed protocols.

Comparative Synthetic Data

The synthesis of these strained molecules is a testament to the ingenuity of synthetic organic chemistry. Benzene is the most thermodynamically stable of the C₆H₆ isomers, and its valence isomers are all substantially higher in energy, which contributes to their kinetic instability and challenging synthesis.[1][2] this compound is particularly notable for its high ring strain.[3] The following table summarizes key data concerning their synthesis and stability.

CompoundStructureYear of First SynthesisKey Reaction TypeReported YieldStability (at room temp.)
This compound Tetracyclo[2.2.0.0²,⁶.0³,⁵]hexane1973[3]Photolysis of an azo compound<10% (final step)[3]Explosive as a pure liquid, but stable in solution at room temperature.[3]
Dewar Benzene Bicyclo[2.2.0]hexa-2,5-diene1963[4]Photoisomerization & Oxidation~20%[4]Half-life of ~2 days, reverts to benzene.[4]
Benzvalene Tricyclo[3.1.0.0²,⁶]hex-3-ene1971 (practical route)[5]Carbenoid reaction~45%[6]Half-life of ~10 days; pure compound is explosive.[5]
Fulvene Methylenecyclopentadiene1900 (Thiele)[7][8]Aldol-type condensationVariable, can be >90%[8]Stability varies with substituents; prone to polymerization.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of each valence isomer, reflecting established literature procedures.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with benzvalene, highlighting the synthetic challenge of creating this highly strained molecule.[3] The final and lowest-yielding step is a photochemical extrusion of nitrogen.

Protocol adapted from Katz and Acton (1973): [3][10]

  • Starting Material: The synthesis begins with benzvalene.

  • Diels-Alder Reaction: Benzvalene is reacted with 4-phenyltriazolidone, a potent dienophile. This reaction proceeds in a stepwise fashion to form a carbocation intermediate, yielding an adduct.

  • Hydrolysis and Derivatization: The adduct is hydrolyzed under basic conditions (e.g., KOH in methanol/water). Subsequently, it is treated with acidic copper(II) chloride to form a copper(II) chloride derivative.

  • Azo Compound Formation: Neutralization with a strong base leads to the crystallization of the key azo compound intermediate, which can be obtained in approximately 65% yield over the two steps.[3]

  • Photolysis: The final step involves the photolysis of the azo compound. This light-induced reaction generates a biradical intermediate which, upon loss of nitrogen gas, forms this compound. This step is low-yielding, typically less than 10%, and the product is isolated by preparative gas chromatography.[3]

Synthesis of Dewar Benzene

The first synthesis of unsubstituted Dewar benzene was achieved via a photochemical rearrangement followed by an oxidative decarboxylation.

Protocol adapted from van Tamelen and Pappas (1963): [4]

  • Starting Material: cis-1,2-dihydrophthalic anhydride (B1165640).

  • Photoisomerization: A solution of the starting material is irradiated with ultraviolet (UV) light. This induces a photochemical rearrangement to form bicyclo[2.2.0]hexa-5-ene-2,3-dicarboxylic acid anhydride.

  • Oxidative Decarboxylation: The resulting anhydride is treated with lead tetraacetate (Pb(OAc)₄). This reagent effects an oxidative decarboxylation, removing the carboxyl groups as CO₂ and forming the diene system of Dewar benzene.

  • Isolation: The product, Dewar benzene, is isolated from the reaction mixture. The reported yield for this process is approximately 20%.[4]

A more efficient synthesis exists for the substituted derivative, hexamethyl Dewar benzene, via the bicyclotrimerization of 2-butyne (B1218202) using aluminum trichloride, with yields reported between 38–50%.[11]

Synthesis of Benzvalene

While first prepared by photolysis of benzene, the most practical and widely cited synthesis of benzvalene was developed by Katz and coworkers.

Protocol adapted from Katz et al. (1971): [5][6]

  • Starting Materials: Cyclopentadiene (B3395910), methyllithium (B1224462) (MeLi), and dichloromethane (B109758) (CH₂Cl₂).

  • Reaction Setup: The reaction is typically carried out in a mixed ether solvent system (e.g., dimethyl ether and diethyl ether) at low temperatures.

  • Carbenoid Formation and Reaction: Cyclopentadiene is first treated with methyllithium to form lithium cyclopentadienide (B1229720). Dichloromethane and a second equivalent of methyllithium are then added at approximately -45 °C. This combination generates a chlorocarbenoid species that reacts with the cyclopentadienide anion.

  • Workup and Isolation: The reaction proceeds through a series of carbenoid insertions and rearrangements to form benzvalene. The product is typically isolated as a solution in ether, as pure benzvalene is explosive.[5] The average yield for this one-pot synthesis is around 45%.[6]

Synthesis of Fulvene

Fulvenes are arguably the most synthetically accessible of the benzene valence isomers. The classical Thiele method, while foundational, has been improved upon to achieve higher yields.

General Protocol for Fulvene Synthesis (Modern Variation of Thiele Method): [7][8]

  • Starting Materials: Cyclopentadiene (often freshly cracked from dicyclopentadiene) and a suitable aldehyde or ketone (e.g., acetone (B3395972) for 6,6-dimethylfulvene).

  • Catalyst/Base: While the original Thiele procedure used alkoxides, modern methods often employ secondary amines like pyrrolidine (B122466) as a catalyst, which minimizes the formation of resinous byproducts.[7][8]

  • Condensation Reaction: The carbonyl compound and a slight excess of cyclopentadiene are mixed in a solvent such as methanol. A catalytic amount (e.g., 10 mol%) of pyrrolidine is added.

  • Reaction Monitoring and Isolation: The reaction is typically stirred at room temperature and can be monitored by TLC. For many simple fulvenes, the reaction proceeds to high conversion. The product can often be isolated by simple vacuum filtration of the crude mixture followed by evaporation of the solvent, yielding a pure, often brightly colored, fulvene.[8] Yields can be quantitative.[8]

Visualization of Isomer Relationships

The following diagram illustrates the synthetic and energetic relationships between benzene and its key valence isomers. Benzene sits (B43327) at the lowest energy level, representing the global thermodynamic minimum. The arrows indicate known synthetic transformations or spontaneous isomerizations, highlighting the general flow from less stable to more stable structures.

Benzene_Isomers cluster_energy This compound This compound benzvalene Benzvalene benzvalene->this compound Multi-step Synthesis (<10%) benzene Benzene (Thermodynamic Minimum) benzvalene->benzene Isomerization (t½ ≈ 10 days) dewar_benzene Dewar Benzene dewar_benzene->benzene Isomerization (t½ ≈ 2 days) fulvene Fulvene start_benzvalene Cyclopentadiene + Dichloromethane start_benzvalene->benzvalene Katz Synthesis (~45%) start_dewar cis-1,2-Dihydro- phthalic Anhydride start_dewar->dewar_benzene Photolysis & Oxidation (~20%) start_fulvene Cyclopentadiene + Aldehyde/Ketone start_fulvene->fulvene Thiele Condensation (Variable, >90%)

Synthetic pathways and relative energies of benzene isomers.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Prismane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Prismane. Adherence to these protocols is essential for ensuring laboratory safety and mitigating risks associated with this high-energy molecule.

This compound (C₆H₆) is a saturated polycyclic hydrocarbon and an isomer of benzene. Its strained cage-like structure stores a significant amount of potential energy, making it a molecule of interest in advanced research and development. However, this inherent energy also necessitates stringent safety protocols to prevent accidental release and ensure the well-being of laboratory personnel. The following guidelines are based on established safety data for this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the area of protection. All personnel must be trained in the proper use and disposal of this equipment.

Body PartRequired PPESpecifications
Hands Chemical Impermeable GlovesMust be inspected prior to use. Follow EU Directive 89/686/EEC and standard EN 374.
Eyes/Face Tightly Fitting Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US).
Full-Face RespiratorRequired if exposure limits are exceeded or if irritation or other symptoms are experienced.
Body Fire/Flame Resistant and Impervious ClothingMust cover all exposed skin.
General Suitable Protective ClothingTo be worn at all times in the handling area.

Operational Protocol: From Handling to Disposal

Safe handling of this compound requires a well-ventilated environment and adherence to systematic procedures designed to minimize exposure and prevent accidents.

Handling:

  • Ventilation: All work with this compound must be conducted in a well-ventilated place.[1]

  • Personal Protective Equipment: Before handling, ensure all specified PPE is worn correctly.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Prevent Dust and Aerosols: Procedures should be designed to avoid the formation of dust and aerosols.[1]

  • Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1] Remove all sources of ignition from the handling area.[1]

  • Emergency Preparedness: In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

Disposal: Specific disposal instructions for this compound were not found in the provided search results. However, standard procedures for high-energy and potentially hazardous chemical waste should be followed. This typically involves:

  • Collection in designated, labeled, and sealed containers.

  • Storage in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal through a licensed chemical waste disposal service in accordance with local, regional, and national regulations.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Risk Assessment B Don PPE A->B C Work in Ventilated Area B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Doff PPE E->F G Segregate Waste F->G H Dispose via Licensed Service G->H

Caption: Logical workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.